molecular formula C8H13N6O4P B043567 PMEDAP CAS No. 113852-41-8

PMEDAP

Cat. No.: B043567
CAS No.: 113852-41-8
M. Wt: 288.20 g/mol
InChI Key: XHXFQGAZAVKMFF-UHFFFAOYSA-N
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Description

PMEDAP, also known as this compound, is a useful research compound. Its molecular formula is C8H13N6O4P and its molecular weight is 288.20 g/mol. The purity is usually 95%.
The exact mass of the compound 9-(2-Phosphonylmethoxyethyl)-2,6-diaminopurine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Purines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

113852-41-8

Molecular Formula

C8H13N6O4P

Molecular Weight

288.20 g/mol

IUPAC Name

2-(2,6-diaminopurin-9-yl)ethoxymethylphosphonic acid

InChI

InChI=1S/C8H13N6O4P/c9-6-5-7(13-8(10)12-6)14(3-11-5)1-2-18-4-19(15,16)17/h3H,1-2,4H2,(H2,15,16,17)(H4,9,10,12,13)

InChI Key

XHXFQGAZAVKMFF-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(N=C(N=C2N1CCOCP(=O)(O)O)N)N

Other CAS No.

113852-41-8

Synonyms

9-(2-phosphonylmethoxyethyl)-2,6-diaminopurine
PMEDAP

Origin of Product

United States

Foundational & Exploratory

The Core Mechanism of Action of PMEDAP: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-(2-phosphonylmethoxyethyl)-2,6-diaminopurine (PMEDAP) is a potent acyclic nucleoside phosphonate with broad-spectrum antiviral activity against a range of DNA viruses and retroviruses. As a member of the acyclic nucleoside phosphonate family, which includes clinically significant drugs like tenofovir and adefovir, this compound's mechanism of action hinges on its intracellular conversion to a pharmacologically active metabolite that selectively targets and inhibits viral DNA synthesis. This technical guide provides a detailed exploration of the molecular mechanisms underpinning this compound's antiviral effects, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Mechanism of Action: Intracellular Activation and Competitive Inhibition

The antiviral activity of this compound is not inherent to the molecule itself but is dependent on its intracellular phosphorylation to its active diphosphate form, this compound diphosphate (PMEDAPpp). This process is carried out by host cellular kinases.

Once formed, PMEDAPpp acts as a competitive inhibitor of the natural substrate, deoxyadenosine triphosphate (dATP), for viral DNA polymerases. By mimicking the structure of dATP, PMEDAPpp binds to the active site of the viral enzyme. Upon incorporation into the growing viral DNA chain, the lack of a 3'-hydroxyl group on the acyclic side chain of this compound prevents the formation of the next phosphodiester bond, leading to premature chain termination and the cessation of viral DNA replication. The selectivity of this compound is attributed to the higher affinity of viral DNA polymerases for PMEDAPpp compared to host cellular DNA polymerases.

Signaling Pathway: Intracellular Phosphorylation of this compound

PMEDAP_Phosphorylation cluster_cell Host Cell cluster_virus Viral Replication This compound This compound PMEDAPp PMEDAPp (monophosphate) This compound->PMEDAPp Cellular Kinases PMEDAPpp PMEDAPpp (diphosphate - Active Form) PMEDAPp->PMEDAPpp Cellular Kinases Viral_DNA_Polymerase Viral DNA Polymerase PMEDAPpp->Viral_DNA_Polymerase Competitive Inhibition Viral_DNA_Synthesis Viral DNA Synthesis Viral_DNA_Polymerase->Viral_DNA_Synthesis Blocks Elongation

Caption: Intracellular activation cascade of this compound.

Quantitative Data: Antiviral Activity and Enzyme Inhibition

The antiviral potency of this compound and the inhibitory activity of its diphosphate metabolite have been quantified against various viruses and their respective DNA polymerases.

Virus/EnzymeAssay TypeCell Line/SystemValueParameter
Human Immunodeficiency Virus (HIV)Antiviral ActivityMT-4 Cells2 µMEC50
Human Cytomegalovirus (HCMV)Antiviral Activity (CPE)HEL Cells11 µMEC50
Human Cytomegalovirus (HCMV)Viral DNA SynthesisHEL Cells20 µMIC50
HCMV DNA PolymeraseEnzymatic InhibitionPurified Enzyme0.1 µMIC50
Herpes Simplex Virus 1 (HSV-1) DNA PolymeraseEnzymatic InhibitionPurified Enzyme0.03 µMKi

Experimental Protocols

Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of a compound to protect cells from the virus-induced cell death.

Methodology:

  • Cell Seeding: Seed a 96-well plate with a suitable host cell line (e.g., Human Embryonic Lung (HEL) cells for HCMV) at a density that allows for the formation of a confluent monolayer overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.

  • Infection: Infect the cell monolayer with a viral suspension at a multiplicity of infection (MOI) known to cause significant CPE within a few days.

  • Treatment: Immediately after infection, add the various concentrations of this compound to the wells. Include untreated infected cells (virus control) and uninfected cells (cell control).

  • Incubation: Incubate the plates at 37°C in a humidified 5% CO2 incubator until CPE is evident in the virus control wells.

  • Quantification: Assess cell viability using a colorimetric assay such as the MTT or neutral red uptake assay. The absorbance is read using a microplate reader.

  • Data Analysis: The 50% effective concentration (EC50), the concentration of this compound that protects 50% of the cells from viral CPE, is calculated by regression analysis of the dose-response curve.

CPE_Assay_Workflow A Seed cells in 96-well plate C Infect cells with virus A->C B Prepare serial dilutions of this compound D Add this compound dilutions to wells B->D C->D E Incubate until CPE is visible D->E F Assess cell viability (e.g., MTT assay) E->F G Calculate EC50 F->G

Caption: Workflow for the CPE Inhibition Assay.

Plaque Reduction Assay

This assay quantifies the reduction in the number of viral plaques in the presence of the antiviral compound.

Methodology:

  • Cell Seeding: Grow a confluent monolayer of susceptible host cells in 6-well plates.

  • Infection: Infect the cells with a dilution of virus that will produce a countable number of plaques (e.g., 50-100 plaques per well).

  • Adsorption: Allow the virus to adsorb to the cells for 1-2 hours.

  • Overlay: Remove the viral inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of this compound.

  • Incubation: Incubate the plates until plaques are visible.

  • Staining: Fix and stain the cells with a dye such as crystal violet to visualize the plaques.

  • Data Analysis: Count the number of plaques in each well. The concentration of this compound that reduces the plaque number by 50% (IC50) is determined.

Viral DNA Polymerase Inhibition Assay

This enzymatic assay directly measures the inhibitory effect of PMEDAPpp on the activity of purified viral DNA polymerase.

Methodology:

  • Enzyme and Substrate Preparation: Purify the viral DNA polymerase from infected cells or through recombinant expression. Prepare a reaction mixture containing a suitable buffer, a DNA template-primer, and the four deoxyribonucleoside triphosphates (dNTPs), including a radiolabeled dNTP (e.g., [³H]-dTTP).

  • Inhibitor Preparation: Prepare serial dilutions of PMEDAPpp.

  • Reaction Initiation: Initiate the polymerization reaction by adding the viral DNA polymerase to the reaction mixture in the presence or absence of the inhibitor.

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme for a defined period.

  • Reaction Termination and Precipitation: Stop the reaction and precipitate the newly synthesized, radiolabeled DNA using an acid solution (e.g., trichloroacetic acid).

  • Quantification: Collect the precipitated DNA on a filter and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of PMEDAPpp that inhibits the polymerase activity by 50% (IC50). The inhibition constant (Ki) can be determined by performing the assay with varying concentrations of the natural substrate (dATP) and the inhibitor, followed by analysis using methods such as the Dixon or Lineweaver-Burk plot.

DNA_Polymerase_Assay_Workflow A Prepare reaction mix (template-primer, dNTPs with [3H]-dNTP) B Add purified viral DNA polymerase A->B C Add serial dilutions of PMEDAPpp B->C D Incubate at optimal temperature C->D E Stop reaction and precipitate DNA D->E F Measure incorporated radioactivity E->F G Calculate IC50 and Ki F->G

Caption: Workflow for the DNA Polymerase Inhibition Assay.

Intracellular Metabolite Analysis by HPLC

This method is used to quantify the intracellular concentrations of this compound and its phosphorylated metabolites.

Methodology:

  • Cell Culture and Treatment: Culture susceptible cells and treat them with a known concentration of this compound for various time points.

  • Cell Lysis and Extraction: Harvest the cells and lyse them to release the intracellular contents. Extract the metabolites using a suitable method, such as perchloric acid precipitation followed by neutralization.

  • HPLC Analysis: Separate the parent drug and its phosphorylated metabolites using a validated high-performance liquid chromatography (HPLC) method, often employing an ion-pair reversed-phase column.

  • Detection: Detect the separated compounds using UV absorbance or, for higher sensitivity and specificity, tandem mass spectrometry (LC-MS/MS).

  • Quantification: Quantify the concentrations of this compound, PMEDAPp, and PMEDAPpp by comparing the peak areas to those of known standards.

Conclusion

This compound exerts its antiviral effect through a well-defined mechanism of action that involves intracellular activation and selective inhibition of viral DNA polymerases. As an acyclic nucleoside phosphonate, it requires two phosphorylation steps mediated by host cell kinases to be converted into its active diphosphate form, PMEDAPpp. This active metabolite then acts as a competitive inhibitor of dATP, leading to chain termination upon its incorporation into the growing viral DNA strand. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and exploit the therapeutic potential of this compound and related antiviral compounds.

PMEDAP: A Comprehensive Technical Guide to its Antiviral Spectrum of Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-(2-Phosphonylmethoxyethyl)-2,6-diaminopurine (PMEDAP) is a potent acyclic nucleoside phosphonate with a broad spectrum of antiviral activity against both retroviruses and DNA viruses. As a nucleotide analogue, its mechanism of action hinges on the inhibition of viral DNA synthesis. This technical guide provides an in-depth overview of this compound's antiviral activity, mechanism of action, and the experimental methodologies used to characterize its efficacy.

Chemical Structure

Chemical Name: 9-(2-Phosphonylmethoxyethyl)-2,6-diaminopurine Molecular Formula: C₈H₁₃N₆O₄P Structure:

Mechanism of Action

This compound is a prodrug that requires intracellular activation through phosphorylation to exert its antiviral effect. The activation is a two-step process, converting this compound into its active diphosphate metabolite, PMEDAPpp.

  • Cellular Uptake: this compound enters the host cell.

  • Phosphorylation: Cellular kinases catalyze the phosphorylation of this compound. The first phosphorylation to this compound monophosphate is a critical activation step. Evidence from related acyclic nucleoside phosphonates, such as adefovir (PMEA), strongly suggests that AMP kinase is involved in this initial phosphorylation. A second phosphorylation event, likely carried out by other cellular kinases, leads to the formation of the active diphosphate metabolite, PMEDAPpp.

  • Inhibition of Viral DNA Polymerase: PMEDAPpp acts as a competitive inhibitor of the natural substrate, deoxyadenosine triphosphate (dATP), for viral DNA polymerases and reverse transcriptases.

  • Chain Termination: Upon incorporation into the growing viral DNA chain, this compound lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond. This results in the termination of DNA chain elongation, thereby halting viral replication.[1]

Signaling Pathway: Metabolic Activation of this compound

This compound Activation cluster_cell Host Cell This compound This compound PMEDAPp PMEDAPp (monophosphate) This compound->PMEDAPp  AMP Kinase (?) PMEDAPpp PMEDAPpp (diphosphate) (Active Metabolite) PMEDAPp->PMEDAPpp  Cellular Kinases DNA_Polymerase Viral DNA Polymerase/ Reverse Transcriptase PMEDAPpp->DNA_Polymerase Competitive Inhibition Chain_Termination DNA Chain Termination DNA_Polymerase->Chain_Termination

Caption: Metabolic activation pathway of this compound to its active diphosphate form.

Antiviral Spectrum of Activity

This compound has demonstrated potent activity against a range of viruses in vitro and in vivo. The following tables summarize the quantitative data on its antiviral efficacy.

Retroviruses
VirusCell LineEC₅₀ (µM)Assay MethodReference
Human Immunodeficiency Virus (HIV-1)MT-42Cytopathic Effect (CPE) Inhibition[2]
DNA Viruses
Virus FamilyVirusCell LineEC₅₀ (µM)Assay MethodReference
HerpesviridaeHuman Cytomegalovirus (HCMV)HEL11Cytopathic Effect (CPE) Inhibition[1]
HerpesviridaeHuman Herpesvirus 6A (HHV-6A)Cord Blood Mononuclear CellsNot explicitly quantified for this compound aloneDot-Blot Antigen Detection[3]
HerpesviridaeHuman Herpesvirus 6B (HHV-6B)Cord Blood Mononuclear CellsNot explicitly quantified for this compound aloneDot-Blot Antigen Detection[3]
HerpesviridaeHuman Herpesvirus 7 (HHV-7)Cord Blood Mononuclear CellsNot explicitly quantified for this compound aloneDot-Blot Antigen Detection
RetroviridaeMoloney Murine Sarcoma Virus (MSV)C3H/3T3Not explicitly quantified in vitroTransformation Assay
RetroviridaeFriend Leukemia Virus (FLV)In vivo (mice)Not applicableSplenomegaly Inhibition
PoxviridaeCamelpox VirusHEL>173Cytopathic Effect (CPE) Inhibition

Detailed Methodologies for Key Experiments

Cytopathic Effect (CPE) Inhibition Assay (for HIV-1 and HCMV)

This assay is a common method for determining the antiviral activity of a compound by measuring its ability to protect cells from virus-induced death.

Experimental Workflow: CPE Inhibition Assay

CPE Inhibition Assay A Seed host cells in 96-well plates (e.g., MT-4 for HIV-1, HEL for HCMV) C Add this compound dilutions to cells A->C B Prepare serial dilutions of this compound B->C D Infect cells with virus (e.g., HIV-1 IIIB, HCMV AD-169) C->D E Incubate for 4-6 days D->E F Assess cell viability (CPE) (e.g., MTT or crystal violet staining) E->F G Calculate EC₅₀ F->G

Caption: Workflow for a typical Cytopathic Effect (CPE) Inhibition Assay.

Protocol Details:

  • Cell Preparation: Human T-lymphocyte MT-4 cells (for HIV-1) or human embryonic lung (HEL) fibroblasts (for HCMV) are seeded into 96-well microtiter plates at a density that allows for confluent growth during the assay period.

  • Compound Preparation: this compound is dissolved in an appropriate solvent (e.g., cell culture medium or DMSO) and serially diluted to a range of concentrations.

  • Treatment and Infection: The cell culture medium is removed from the plates and replaced with medium containing the different concentrations of this compound. The cells are then infected with a standardized amount of virus (e.g., HIV-1 strain IIIB or HCMV strain AD-169) at a specific multiplicity of infection (MOI). Control wells include cells with virus but no drug (virus control) and cells with neither virus nor drug (cell control).

  • Incubation: The plates are incubated at 37°C in a humidified CO₂ incubator for a period sufficient for the virus to cause significant cytopathic effects in the virus control wells (typically 4-6 days).

  • Assessment of Cell Viability: Cell viability is quantified using methods such as the MTT assay, which measures mitochondrial activity, or by staining with crystal violet, which stains the nuclei of viable adherent cells.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each drug concentration compared to the cell and virus controls. The EC₅₀ value, the concentration of the drug that protects 50% of the cells from virus-induced death, is then determined by regression analysis.

Viral DNA Synthesis Inhibition Assay (for HCMV)

This assay measures the direct impact of the antiviral compound on the replication of the viral genome.

Protocol Details:

  • Cell Culture and Infection: Confluent monolayers of HEL cells in multi-well plates are infected with HCMV.

  • Compound Treatment: Following viral adsorption, the inoculum is removed, and the cells are incubated with fresh culture medium containing various concentrations of this compound.

  • Radiolabeling: At a specific time post-infection (e.g., 4-5 days), a radiolabeled DNA precursor (e.g., [³H]thymidine) is added to the culture medium.

  • DNA Extraction and Quantification: After a further incubation period, the cellular DNA is extracted. The amount of incorporated radioactivity, which corresponds to the level of DNA synthesis, is measured using a scintillation counter.

  • Data Analysis: The inhibition of viral DNA synthesis is calculated by comparing the radioactivity in treated, infected cells to that in untreated, infected cells. The IC₅₀ value, the concentration of the drug that inhibits viral DNA synthesis by 50%, is determined.

Conclusion

This compound is a broad-spectrum antiviral agent with demonstrated potent activity, particularly against retroviruses and herpesviruses. Its mechanism of action, involving intracellular phosphorylation to an active metabolite that inhibits viral DNA polymerase and terminates DNA chain elongation, is a well-established paradigm for nucleotide analog antivirals. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working on the discovery and development of novel antiviral therapies. Further investigation into the full extent of its antiviral spectrum and the precise cellular kinases involved in its activation will provide a more complete understanding of this promising antiviral compound.

References

Unveiling the Cytostatic Potential of 9-(2-Phosphonylmethoxyethyl)-2,6-diaminopurine (PMEDAP): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-(2-Phosphonylmethoxyethyl)-2,6-diaminopurine (PMEDAP) is an acyclic nucleoside phosphonate with demonstrated broad-spectrum antiviral activity. Beyond its virostatic properties, emerging evidence highlights its significant cytostatic and antineoplastic potential. This technical guide provides an in-depth overview of the cytostatic properties of this compound, focusing on its mechanism of action, quantitative in vitro and in vivo data, and detailed experimental methodologies. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel anticancer therapeutics.

Introduction

Acyclic nucleoside phosphonates represent a class of compounds that have garnered considerable attention for their therapeutic potential, most notably as antiviral agents. 9-(2-Phosphonylmethoxyethyl)-2,6-diaminopurine (this compound) is a prominent member of this class. Structurally similar to purine nucleosides, this compound and its metabolites can interfere with key cellular processes, including DNA synthesis. While its efficacy against various DNA and retroviruses is well-documented, its ability to inhibit cell proliferation has made it a candidate for investigation as an anticancer agent. This guide synthesizes the current understanding of this compound's cytostatic effects, providing a foundation for further research and development.

Mechanism of Action

The primary mechanism underlying the cytostatic properties of this compound is the inhibition of DNA synthesis. Following cellular uptake, this compound is phosphorylated by cellular kinases to its active diphosphate form, PMEDAPpp. This active metabolite acts as a competitive inhibitor and a chain terminator for DNA polymerases.

Specifically, PMEDAPpp has been shown to be a potent inhibitor of DNA polymerase delta [1]. DNA polymerase delta plays a crucial role in lagging strand synthesis during DNA replication and is also involved in various DNA repair pathways[1]. By inhibiting this key enzyme, PMEDAPpp effectively halts DNA replication, leading to cell cycle arrest and the induction of apoptosis. PMEDAPpp has been confirmed to act as a DNA chain terminator , further disrupting the process of DNA elongation[1].

In Vitro Cytostatic and Antiproliferative Activity

The cytostatic and antiproliferative effects of this compound have been evaluated across various cell lines. The half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values serve as key metrics for its potency.

Cell LineCancer TypeParameterValue (µM)Reference
MT-4Human T-cell leukemiaEC502[2][3]
HELHuman embryonic lungEC5011
HELHuman embryonic lungIC50 (DNA synthesis)20

Note: The available data on the antiproliferative activity of this compound against a broad panel of human cancer cell lines is limited in the public domain. The provided values are primarily from antiviral or specific mechanistic studies.

Induction of Apoptosis and Cell Cycle Arrest

This compound's inhibition of DNA synthesis triggers cellular stress responses that culminate in programmed cell death (apoptosis) and cell cycle arrest.

Apoptosis

Treatment with this compound has been shown to induce apoptosis in cancer cells. This process is characterized by a cascade of molecular events involving the activation of caspases and regulation by the Bcl-2 family of proteins. While direct evidence for this compound-induced activation of specific caspases is still emerging, studies on related compounds and pathways suggest the involvement of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3).

In a study on rat T-cell lymphoma, this compound treatment was associated with irregular expression of the anti-apoptotic protein Bcl-2 . The balance between pro-apoptotic proteins (e.g., Bax) and anti-apoptotic proteins (e.g., Bcl-2) is a critical determinant of cell fate. A decrease in the Bcl-2/Bax ratio typically sensitizes cells to apoptosis.

Cell Cycle Arrest

By disrupting DNA replication, this compound causes cells to arrest in the S-phase of the cell cycle. This arrest prevents the cells from completing DNA synthesis and progressing to mitosis. A key regulator of cell cycle arrest is the protein p21. In a rat T-cell lymphoma model, treatment with this compound led to a significant increase in the number of p21-positive cells . The p21 protein is a potent cyclin-dependent kinase (CDK) inhibitor, and its induction can lead to the inhibition of cyclin-CDK complexes (e.g., Cyclin E/CDK2 and Cyclin D/CDK4) that are essential for cell cycle progression. Interestingly, in the same study, the expression of the tumor suppressor protein p53 and its negative regulator MDM2 was not observed. This suggests that this compound may induce cell cycle arrest through a p53-independent pathway involving p21.

In Vivo Antitumor Efficacy

The in vivo antitumor potential of this compound has been demonstrated in various animal models, primarily in the context of virally induced tumors. These studies provide valuable insights into effective dosing and administration routes.

Animal ModelTumor TypeDosing RegimenRouteKey FindingsReference
Newborn MiceMoloney Murine Sarcoma Virus (MSV)-induced tumors0.25 mg/kg/day-Significant delay in tumor appearance and increased survival rate.
MiceMSV-induced tumors50, 100, or 250 mg/kg/day for 5 daysOralMarked delay in tumor initiation; complete prevention at 250 mg/kg/day.
MiceFriend Leukemia Virus (FLV)-induced splenomegaly50-250 mg/kg/dayOral84-96% inhibition of splenomegaly.
RatsSprague-Dawley/Cub T-cell lymphomaNot specifiedIntraperitoneal (in combination with docetaxel)Significantly enhanced antitumor effect compared to either drug alone.

A study on MSV-infected newborn mice showed that a single dose of this compound on the day of virus inoculation provided a greater protective effect against tumor formation than divided doses. Oral administration of this compound at doses of 100, 250, or 500 mg/kg resulted in sustained plasma levels of 0.5-2.5 µg/ml for 3 to 6 hours.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 40% (v/v) dimethylformamide, 2% (v/v) glacial acetic acid, and 16% (w/v) sodium dodecyl sulfate, pH 4.7)

  • 96-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound and incubate for the desired exposure time (e.g., 24, 48, or 72 hours). Include untreated control wells.

  • Following incubation, add 10 µL of MTT solution to each well.

  • Incubate the plate for 1-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Mix thoroughly to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This protocol allows for the analysis of cell cycle distribution based on DNA content.

Materials:

  • Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)

  • 70% cold ethanol

  • PBS

  • Flow cytometer

Procedure:

  • Culture cells with and without this compound for the desired duration.

  • Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Wash the cells with cold PBS and centrifuge.

  • Resuspend the cell pellet in a small volume of PBS and add cold 70% ethanol dropwise while vortexing to fix the cells.

  • Incubate the cells at -20°C for at least 2 hours for fixation.

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in the PI staining solution.

  • Incubate at room temperature for 30 minutes in the dark.

  • Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • PBS

  • Flow cytometer

Procedure:

  • Treat cells with this compound for the desired time.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V-FITC negative, PI negative.

    • Early apoptotic cells: Annexin V-FITC positive, PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive.

In Vivo Subcutaneous Xenograft Model

This protocol describes a general procedure for evaluating the antitumor efficacy of this compound in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Human cancer cell line of interest

  • Matrigel (optional)

  • This compound formulation for injection

  • Calipers for tumor measurement

Procedure:

  • Culture the chosen cancer cell line and harvest the cells during the exponential growth phase.

  • Resuspend the cells in sterile PBS or a mixture of PBS and Matrigel at the desired concentration (e.g., 1-10 x 10^6 cells per injection).

  • Subcutaneously inject the cell suspension into the flank of the immunocompromised mice.

  • Monitor the mice for tumor formation. Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

  • Administer this compound to the treatment group according to a predetermined dosing schedule and route (e.g., intraperitoneal or oral). The control group receives the vehicle.

  • Measure the tumor dimensions with calipers regularly (e.g., twice a week) and calculate the tumor volume (Volume = (Length x Width²)/2).

  • Monitor the body weight and overall health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for this compound-Induced Cytotoxicity

PMEDAP_Signaling cluster_uptake Cellular Uptake and Activation cluster_dna_synthesis DNA Synthesis Inhibition cluster_cell_cycle Cell Cycle Arrest cluster_apoptosis Apoptosis Induction This compound This compound PMEDAPp This compound-monophosphate This compound->PMEDAPp PMEDAPpp This compound-diphosphate PMEDAPp->PMEDAPpp DNA_Polymerase_Delta DNA Polymerase δ PMEDAPpp->DNA_Polymerase_Delta Inhibits DNA_Replication DNA Replication DNA_Polymerase_Delta->DNA_Replication S_Phase_Arrest S-Phase Arrest p21 p21 DNA_Replication->p21 Replication Stress (Leads to upregulation) Bcl2 Bcl-2 DNA_Replication->Bcl2 Cellular Stress (Leads to downregulation) Cyclin_CDK Cyclin/CDK Complexes p21->Cyclin_CDK Inhibits Apoptosis Apoptosis S_Phase_Arrest->Apoptosis Prolonged Arrest Bax Bax Bcl2->Bax Inhibits Caspases Caspase Cascade (e.g., Caspase-3) Bax->Caspases Activates Caspases->Apoptosis

Caption: Proposed signaling pathway of this compound's cytostatic action.

Experimental Workflow for In Vitro Evaluation

in_vitro_workflow cluster_assays In Vitro Assays cluster_data Data Analysis start Start: Cancer Cell Lines treatment Treat with this compound (Dose-response & Time-course) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis ic50 Determine IC50 Values viability->ic50 cell_cycle_dist Quantify Cell Cycle Distribution cell_cycle->cell_cycle_dist apoptosis_quant Quantify Apoptotic Cell Population apoptosis->apoptosis_quant end End: Characterize Cytostatic Profile ic50->end cell_cycle_dist->end apoptosis_quant->end

Caption: Workflow for in vitro evaluation of this compound.

Experimental Workflow for In Vivo Evaluation

in_vivo_workflow start Start: Immunocompromised Mice + Human Cancer Cell Line implantation Subcutaneous Tumor Cell Implantation start->implantation growth Tumor Growth to Palpable Size implantation->growth randomization Randomize into Treatment & Control Groups growth->randomization treatment Administer this compound or Vehicle randomization->treatment monitoring Monitor Tumor Volume, Body Weight, & Health treatment->monitoring endpoint Endpoint: Euthanasia & Tumor Excision monitoring->endpoint analysis Data Analysis: Tumor Growth Inhibition, Histology, Biomarkers endpoint->analysis end End: Determine In Vivo Efficacy analysis->end

References

The Discovery and Development of PMEDAP: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-(2-phosphonylmethoxyethyl)-2,6-diaminopurine (PMEDAP) is a potent acyclic nucleoside phosphonate (ANP) that emerged from the pioneering work of Prof. Antonín Holý at the Institute of Organic Chemistry and Biochemistry in Prague. As a member of the ANP class of compounds, this compound is characterized by a phosphonate group attached to an acyclic side chain, a structural feature that imparts high stability and unique biological properties. This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical development of this compound, with a focus on the quantitative data, experimental methodologies, and underlying biochemical pathways that defined its potential as a broad-spectrum antiviral agent.

Discovery and Synthesis

The development of this compound was a logical extension of the systematic research into acyclic nucleoside analogues. The synthesis of ANPs, including this compound, generally follows a key principle: the alkylation of a heterocyclic base with a synthon that carries the phosphonate-bearing side chain.[1]

General Synthetic Approach

While the exact, detailed industrial synthesis of this compound is proprietary, a representative laboratory-scale synthesis can be described based on established methods for similar compounds, such as 9-[2-(R)-(Phosphonomethoxy)propyl]-2,6-diaminopurine (PMPDAP).[1] The process involves two main stages:

  • Alkylation of the Purine Base: The synthesis begins with the reaction of the 2,6-diaminopurine base with a suitable acyclic synthon. For this compound, this would be a 2-hydroxyethyl derivative. This step establishes the crucial ether linkage of the side chain to the purine.

  • Introduction of the Phosphonomethoxy Group and Deprotection: The hydroxyl group on the newly attached side chain is then reacted with a protected phosphonomethylating agent, such as diisopropyl tosyloxymethanephosphonate.[1] This is followed by the removal of the protecting ester groups from the phosphonate, typically using an agent like bromotrimethylsilane, to yield the final phosphonic acid, this compound.[2]

Mechanism of Action

This compound exerts its antiviral effect through a multi-step intracellular process that culminates in the termination of viral DNA synthesis. As a phosphonate analogue, this compound is delivered to the cell as a prodrug and requires metabolic activation to become a pharmacologically active agent.

Intracellular Activation

Once inside the host cell, this compound undergoes a two-step phosphorylation cascade, catalyzed by host cell kinases, to be converted into its active diphosphate metabolite, PMEDAPpp.[3] This process is analogous to the activation of other well-known ANPs like PMEA (adefovir).

  • First Phosphorylation: this compound is first phosphorylated to its monophosphate derivative, PMEDAPp.

  • Second Phosphorylation: PMEDAPp is further phosphorylated to the active diphosphate form, PMEDAPpp.

G This compound This compound (Extracellular) PMEDAP_intra This compound (Intracellular) This compound->PMEDAP_intra Cellular Uptake PMEDAPp PMEDAPp (Monophosphate) PMEDAP_intra->PMEDAPp Cellular Kinases PMEDAPpp PMEDAPpp (Diphosphate - Active) PMEDAPp->PMEDAPpp Cellular Kinases

Inhibition of Viral DNA Polymerase

The active metabolite, PMEDAPpp, acts as a potent and selective inhibitor of viral DNA polymerases. It mimics the natural substrate, deoxyadenosine triphosphate (dATP), and competes for the active site of the viral enzyme.

The mechanism of inhibition involves two key events:

  • Competitive Inhibition: PMEDAPpp binds to the viral DNA polymerase with high affinity, preventing the binding of the natural dATP substrate.

  • DNA Chain Termination: Upon incorporation into the growing viral DNA strand, PMEDAPpp acts as a chain terminator. Lacking the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, it halts further elongation of the DNA chain, thereby preventing viral replication.

G cluster_1 Inhibition by PMEDAPpp PMEDAPpp PMEDAPpp (Active Metabolite) Terminated_DNA Terminated DNA Chain

Preclinical Data

This compound has demonstrated a broad spectrum of antiviral activity in preclinical studies, showing particular potency against retroviruses and various DNA viruses.

In Vitro Antiviral Activity

The tables below summarize the in vitro efficacy of this compound against key viral pathogens.

Virus Cell Line Parameter Value Reference
HIV-1MT-4EC502 µM
HCMVHELEC5011 µM
HCMVHELIC50 (DNA Synthesis)20 µM
HCMV DNA PolymeraseEnzyme AssayIC50 (PMEDAPpp)0.1 µM

EC50: 50% Effective Concentration; IC50: 50% Inhibitory Concentration; HIV-1: Human Immunodeficiency Virus Type 1; HCMV: Human Cytomegalovirus; MT-4: Human T-lymphocyte cell line; HEL: Human Embryonic Lung fibroblasts.

In Vivo Efficacy

In vivo studies in murine models have confirmed the potent antiviral activity of this compound.

Animal Model Virus Dosage & Administration Key Finding Reference
Newborn MiceMoloney Murine Sarcoma Virus (MSV)0.25 mg/kg/daySignificant delay in tumor appearance and increased survival rate.
MiceFriend Leukemia Virus (FLV)50-250 mg/kg/day (oral)84-96% inhibition of splenomegaly.
MiceMurine Cytomegalovirus (MCMV)Single dose (intraperitoneal)Markedly effective in reducing mortality; 10-fold more potent than PMEA.

Clinical Development Status

Despite its promising preclinical profile, this compound did not advance into formal clinical trials. The developmental focus for this class of compounds shifted to other acyclic nucleoside phosphonates, notably PMEA, which was developed as Adefovir Dipivoxil, and subsequently (R)-PMPA, which became the highly successful anti-HIV drug Tenofovir.

Key Experimental Protocols

The following sections detail the methodologies for key in vitro assays used to characterize the antiviral activity of this compound.

Protocol 1: HIV-1 Replication Inhibition Assay in MT-4 Cells

This protocol describes a cell-based assay to determine the concentration of this compound that inhibits 50% of HIV-1 replication (EC50), typically by measuring the viability of the host cells.

Materials:

  • MT-4 (Human T-cell leukemia virus type 1-transformed T-lymphocyte) cells

  • RPMI 1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics

  • HIV-1 viral stock (e.g., strain IIIB)

  • This compound stock solution

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Preparation: Culture MT-4 cells in RPMI 1640 medium. Ensure cells are in the logarithmic growth phase on the day of the assay.

  • Compound Dilution: Prepare a serial dilution of this compound in culture medium.

  • Assay Plating:

    • Add the diluted this compound to triplicate wells of a 96-well plate.

    • Add a suspension of MT-4 cells to each well.

    • Add a pre-titered dilution of the HIV-1 virus stock to each well (except for the cell control wells). The multiplicity of infection (MOI) should be low to allow for multiple rounds of replication.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-5 days, until widespread cytopathic effect is observed in the virus control wells.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 4 hours at 37°C to allow for the formation of formazan crystals.

    • Add solubilization buffer to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the "no drug" control. Determine the EC50 value by non-linear regression analysis.

G start Start prep_cells Prepare MT-4 Cells start->prep_cells prep_drug Prepare Serial Dilutions of this compound start->prep_drug plate_setup Plate Cells, Drug, and HIV-1 in 96-well Plate prep_cells->plate_setup prep_drug->plate_setup incubation Incubate for 4-5 days at 37°C plate_setup->incubation add_mtt Add MTT Reagent incubation->add_mtt solubilize Add Solubilization Buffer add_mtt->solubilize read_plate Read Absorbance at 570 nm solubilize->read_plate analyze Calculate EC50 read_plate->analyze end End analyze->end

Protocol 2: HCMV Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of this compound to inhibit the virus-induced damage (cytopathic effect) to host cells.

Materials:

  • Human Embryonic Lung (HEL) fibroblasts

  • Eagle's Minimum Essential Medium (EMEM) with 10% Fetal Bovine Serum (FBS)

  • Human Cytomegalovirus (HCMV) stock

  • This compound stock solution

  • 96-well cell culture plates

  • Cell viability assay reagent (e.g., MTT)

Procedure:

  • Cell Seeding: Seed HEL cells into 96-well plates and incubate until a confluent monolayer is formed.

  • Compound and Virus Addition: Add serial dilutions of this compound to the wells, followed by the addition of HCMV at a low MOI (e.g., 0.01). Include virus and cell controls.

  • Incubation: Incubate the plates at 37°C with 5% CO2 for 7-10 days, or until CPE is observed in approximately 90% of the virus control wells.

  • Quantification: Assess cell viability using the MTT assay as described in the previous protocol.

  • Data Analysis: Calculate the percentage of CPE inhibition for each this compound concentration and determine the EC50 value.

Conclusion

This compound stands as a testament to the rational design of antiviral agents and a significant milestone in the history of acyclic nucleoside phosphonates. Its potent and broad-spectrum activity, elucidated through rigorous preclinical evaluation, paved the way for the development of life-saving drugs like Adefovir and Tenofovir. While this compound itself did not proceed to the clinic, the foundational knowledge gained from its development continues to inform the field of antiviral research, providing a robust framework for the discovery of novel therapeutics against viral diseases.

References

An In-depth Technical Guide to 9-(2-phosphonylmethoxyethyl)-2,6-diaminopurine (PMEDAP)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-(2-phosphonylmethoxyethyl)-2,6-diaminopurine (PMEDAP) is a potent acyclic nucleoside phosphonate with broad-spectrum antiviral activity. It is an analogue of adenosine monophosphate and demonstrates significant efficacy against a range of DNA viruses and retroviruses, including human immunodeficiency virus (HIV) and cytomegalovirus (CMV).[1][2] this compound's mechanism of action relies on its intracellular conversion to the active diphosphate metabolite, which then acts as a competitive inhibitor of viral DNA polymerases. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. It also details experimental protocols for its synthesis and antiviral evaluation, and visualizes its metabolic pathway, mechanism of resistance, and an experimental workflow using the DOT language.

Chemical Structure and Physicochemical Properties

This compound is structurally characterized by a diaminopurine base linked to a phosphonylmethoxyethyl side chain. This acyclic nature is a key feature of this class of antiviral agents.

Chemical Structure:

  • IUPAC Name: (2-(2,6-diamino-9H-purin-9-yl)ethoxy)methylphosphonic acid[3][4]

  • Molecular Formula: C₈H₁₃N₆O₄P[3]

  • Molecular Weight: 288.20 g/mol

  • CAS Number: 113852-41-8

Physicochemical Properties:

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₈H₁₃N₆O₄P
Molecular Weight 288.20 g/mol
IUPAC Name (2-(2,6-diamino-9H-purin-9-yl)ethoxy)methylphosphonic acid
CAS Number 113852-41-8
Physical Form Solid
Storage Temperature 4°C
Purity >98% (Commercially available)
InChI Key XHXFQGAZAVKMFF-UHFFFAOYSA-N

Biological Properties and Activity

This compound exhibits a wide range of biological activities, primarily as an antiviral agent. It also possesses cytostatic and antiproliferative properties.

Antiviral Activity

This compound has demonstrated potent activity against several viruses both in vitro and in vivo.

Table of Antiviral Activity:

VirusCell LineAssay TypeEC₅₀ / IC₅₀Reference
Human Immunodeficiency Virus (HIV)MT-4 T-lymphocytesInhibition of viral replication2 µM
Human Cytomegalovirus (HCMV)Human embryonic lungInhibition of cytopathicity11 µM
Human Cytomegalovirus (HCMV)Human embryonic lungViral DNA synthesis inhibition20 µM
Moloney Murine Sarcoma Virus (MSV)C3H/3T3 fibroblastsInhibition of transformationPotent inhibitor
In Vivo Efficacy

In vivo studies in murine models have confirmed the antiviral efficacy of this compound.

Table of In Vivo Antiviral Efficacy:

Virus ModelAnimal ModelAdministrationDosageOutcomeReference
Moloney Murine Sarcoma Virus (MSV)Newborn miceOral50, 100, or 250 mg/kg/day for 5 daysMarkedly delayed tumor initiation; complete prevention at the highest dose.
Friend Leukemia Virus (FLV)MiceOral50-250 mg/kg/day84-96% inhibition of splenomegaly.
Murine Cytomegalovirus (MCMV)MiceOral50-250 mg/kg/dayMarkedly increased survival rate.
Cytostatic and Antiproliferative Activity

Beyond its antiviral effects, this compound also shows cytostatic activity against various tumor cell lines. However, its N⁶-substituted derivatives, such as N⁶-cyclopropyl-PMEDAP, have demonstrated more potent antiproliferative and tumor-cell differentiation-inducing properties.

Mechanism of Action and Resistance

Metabolic Activation and Antiviral Action

Similar to other acyclic nucleoside phosphonates, this compound requires intracellular phosphorylation to become active. The parent compound enters the cell and is sequentially phosphorylated by cellular kinases to its monophosphate (PMEDAPp) and then to its active diphosphate form (PMEDAPpp). PMEDAPpp then acts as a competitive inhibitor of viral DNA polymerase, leading to the termination of viral DNA chain elongation and thus inhibiting viral replication.

This compound Metabolic Activation Pathway This compound This compound (extracellular) PMEDAP_intra This compound (intracellular) This compound->PMEDAP_intra Cellular Uptake PMEDAPp PMEDAPp (monophosphate) PMEDAP_intra->PMEDAPp Cellular Kinase (Phosphorylation) PMEDAPpp PMEDAPpp (diphosphate - active form) PMEDAPp->PMEDAPpp Cellular Kinase (Phosphorylation) Viral_DNA_Polymerase Viral DNA Polymerase PMEDAPpp->Viral_DNA_Polymerase Competitive Inhibition Inhibition Inhibition of Viral DNA Replication Viral_DNA_Polymerase->Inhibition

Caption: Metabolic activation pathway of this compound.

Mechanism of Resistance

Resistance to this compound has been associated with the overexpression of Multidrug Resistance-Associated Proteins 4 (MRP4) and 5 (MRP5). These proteins are ATP-binding cassette (ABC) transporters that function as efflux pumps, actively transporting this compound out of the cell, thereby reducing its intracellular concentration and antiviral efficacy.

This compound Resistance Mechanism cluster_cell Host Cell cluster_legend Legend PMEDAP_intra This compound (intracellular) MRP4 MRP4 Efflux Pump PMEDAP_intra->MRP4 Transport out MRP5 MRP5 Efflux Pump PMEDAP_intra->MRP5 Transport out PMEDAP_ext This compound (extracellular) MRP4->PMEDAP_ext MRP5->PMEDAP_ext PMEDAP_in This compound PMEDAP_in->PMEDAP_intra Cellular Uptake Overexpression Overexpression of MRP4/5 leads to increased efflux and drug resistance. Plaque Reduction Assay Workflow Start Start Seed_Cells Seed host cells in 24-well plates Start->Seed_Cells Incubate1 Incubate to form a confluent monolayer Seed_Cells->Incubate1 Prepare_Dilutions Prepare serial dilutions of this compound Incubate1->Prepare_Dilutions Infect_Cells Infect cell monolayers with virus Prepare_Dilutions->Infect_Cells Adsorption Allow for viral adsorption (1-2h) Infect_Cells->Adsorption Add_this compound Add this compound dilutions to wells Adsorption->Add_this compound Add_Overlay Add overlay medium Add_this compound->Add_Overlay Incubate2 Incubate for plaque formation (days) Add_Overlay->Incubate2 Fix_and_Stain Fix and stain cells (e.g., crystal violet) Incubate2->Fix_and_Stain Count_Plaques Count plaques in each well Fix_and_Stain->Count_Plaques Calculate_EC50 Calculate EC₅₀ by regression analysis Count_Plaques->Calculate_EC50 End End Calculate_EC50->End

References

PMEDAP: A Technical Guide to its Antiviral Activity Against DNA Viruses

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-(2-phosphonylmethoxyethyl)-2,6-diaminopurine (PMEDAP) is a potent acyclic nucleoside phosphonate with a broad spectrum of antiviral activity, particularly against various DNA viruses. As a structural analogue of deoxyadenosine monophosphate, its mechanism of action is centered on the specific inhibition of viral DNA polymerases, making it a subject of significant interest in the development of antiviral therapeutics. This technical guide provides a comprehensive overview of this compound's activity against DNA viruses, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used to evaluate its efficacy.

Mechanism of Action

This compound exerts its antiviral effect through a multi-step intracellular process that culminates in the termination of viral DNA chain elongation.

  • Cellular Uptake and Phosphorylation: this compound enters the host cell where it undergoes two crucial phosphorylation steps, catalyzed by cellular enzymes, to be converted into its active diphosphate metabolite, this compound diphosphate (PMEDAPpp). This activation is independent of virus-encoded enzymes, such as thymidine kinase, which can be a mechanism of resistance for other nucleoside analogues.

  • Inhibition of Viral DNA Polymerase: PMEDAPpp acts as a competitive inhibitor of the natural substrate, deoxyadenosine triphosphate (dATP), for the viral DNA polymerase. It has a higher affinity for the viral enzyme than for cellular DNA polymerases, which contributes to its selective antiviral activity.

  • DNA Chain Termination: Upon incorporation into the growing viral DNA chain, this compound lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond. This results in the termination of DNA chain elongation, thereby halting viral replication.

PMEDAP_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_nucleus Nucleus PMEDAP_ext This compound PMEDAP_int This compound PMEDAP_ext->PMEDAP_int Cellular Uptake PMEDAPp PMEDAPp (monophosphate) PMEDAP_int->PMEDAPp Phosphorylation (Cellular Kinases) PMEDAPpp PMEDAPpp (diphosphate - Active Form) PMEDAPp->PMEDAPpp Phosphorylation (Cellular Kinases) Viral_DNA_Polymerase Viral DNA Polymerase PMEDAPpp->Viral_DNA_Polymerase Competitive Inhibition Viral_DNA_Replication Viral DNA Replication Viral_DNA_Polymerase->Viral_DNA_Replication Incorporation Chain_Termination Chain Termination Viral_DNA_Replication->Chain_Termination dATP dATP dATP->Viral_DNA_Polymerase

Caption: Intracellular activation and mechanism of action of this compound.

Antiviral Activity Spectrum and Potency

This compound has demonstrated potent activity against a range of DNA viruses, most notably members of the Herpesviridae family. The following tables summarize the in vitro efficacy of this compound against various DNA viruses, presenting key quantitative metrics such as the 50% effective concentration (EC50), 50% inhibitory concentration (IC50), 50% cytotoxic concentration (CC50), and the selectivity index (SI). The SI, calculated as the ratio of CC50 to EC50 or IC50, is a critical measure of a compound's therapeutic window.[1]

Virus FamilyVirusCell LineAssay TypeEC50 (µM)IC50 (µM)CC50 (µM)Selectivity Index (SI)Reference(s)
HerpesviridaeHuman Cytomegalovirus (HCMV)HELCytopathicity11->100>9.1[2]
Human Cytomegalovirus (HCMV)HELDNA Synthesis-20>100>5[2]
Human Cytomegalovirus (HCMV) DNA Polymerase-Enzymatic-0.1--[2]
Human Herpesvirus 6A (HHV-6A)CBMCAntigen Detection~1.3->100>77[3]
Human Herpesvirus 6B (HHV-6B)CBMCAntigen Detection~4.1->100>24.4
Human Herpesvirus 7 (HHV-7)CBMCAntigen Detection~10.3->100>9.7
RetroviridaeMoloney Murine Sarcoma Virus (MSV)C3H/3T3Transformation~0.04-~20~500

Note: Values are approximated from the source material where exact figures were not provided. CBMC stands for Cord Blood Mononuclear Cells, and HEL stands for Human Embryonic Lung fibroblasts.

Key Experimental Protocols

The evaluation of this compound's antiviral activity relies on standardized in vitro assays. Below are detailed methodologies for two fundamental experiments: the Plaque Reduction Assay to determine antiviral efficacy and the MTT Assay to assess cytotoxicity.

Plaque Reduction Assay

This assay is the gold standard for quantifying the ability of a compound to inhibit the replication of lytic viruses.

I. Materials

  • Host cell line permissive to the virus of interest (e.g., Vero, MRC-5)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Virus stock of known titer

  • This compound stock solution

  • Phosphate-Buffered Saline (PBS)

  • Overlay medium (e.g., medium with 1% carboxymethylcellulose or agarose)

  • Fixative solution (e.g., 10% formalin)

  • Staining solution (e.g., 0.1% crystal violet in 20% ethanol)

II. Procedure

  • Cell Seeding: Seed host cells in 6-well or 12-well plates and incubate until a confluent monolayer is formed.

  • Compound Preparation: Prepare serial dilutions of this compound in infection medium (serum-free or low-serum medium).

  • Virus Infection: Aspirate the growth medium from the cell monolayers and infect with a viral dilution calculated to produce 50-100 plaques per well. Allow the virus to adsorb for 1-2 hours at 37°C.

  • Treatment: Remove the viral inoculum and wash the cells with PBS. Add the overlay medium containing the different concentrations of this compound. Include a "no drug" virus control and a "no virus" cell control.

  • Incubation: Incubate the plates at 37°C until plaques are visible in the virus control wells (typically 2-10 days, depending on the virus).

  • Fixation and Staining: Aspirate the overlay medium and fix the cells with the fixative solution. After fixation, remove the fixative and stain the cell monolayer with crystal violet solution.

  • Plaque Counting: Gently wash the plates with water and allow them to air dry. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control. The EC50 value is determined by plotting the percentage of plaque reduction against the drug concentration and fitting the data to a dose-response curve.

Plaque_Reduction_Assay_Workflow start Start seed_cells Seed host cells in multi-well plates start->seed_cells incubate1 Incubate to form confluent monolayer seed_cells->incubate1 infect_cells Infect cells with virus incubate1->infect_cells adsorb_virus Allow virus adsorption (1-2h) infect_cells->adsorb_virus add_overlay Add overlay medium with serial dilutions of this compound adsorb_virus->add_overlay incubate2 Incubate until plaques form add_overlay->incubate2 fix_stain Fix and stain cells incubate2->fix_stain count_plaques Count plaques fix_stain->count_plaques analyze Calculate EC50 count_plaques->analyze

Caption: Workflow for the Plaque Reduction Assay.
MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability. This is crucial for distinguishing between a compound's specific antiviral effect and general cytotoxicity.

I. Materials

  • Host cell line

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

II. Procedure

  • Cell Seeding: Seed host cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay.

  • Compound Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound. Include a "no drug" cell control.

  • Incubation: Incubate the plate for a period equivalent to the duration of the antiviral assay (e.g., 2-10 days).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each this compound concentration compared to the cell control. The CC50 value is determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow start Start seed_cells Seed cells in a 96-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 add_compound Add serial dilutions of this compound incubate1->add_compound incubate2 Incubate for the duration of the antiviral assay add_compound->incubate2 add_mtt Add MTT solution and incubate (2-4h) incubate2->add_mtt solubilize Solubilize formazan crystals add_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze Calculate CC50 read_absorbance->analyze

Caption: Workflow for the MTT Cytotoxicity Assay.

Conclusion

This compound is a promising antiviral agent with potent and selective activity against a variety of DNA viruses. Its mechanism of action, involving intracellular activation and subsequent termination of viral DNA synthesis, provides a clear rationale for its efficacy. The quantitative data and experimental protocols presented in this guide offer a solid foundation for further research and development of this compound and related acyclic nucleoside phosphonates as potential therapeutic agents for the treatment of DNA virus infections. Continued investigation into its in vivo efficacy, safety profile, and potential for combination therapies is warranted to fully elucidate its clinical potential.

References

The Role of PMEDAP as a Prodrug: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

9-(2-Phosphonylmethoxyethyl)-2,6-diaminopurine, or PMEDAP, is a potent acyclic nucleoside phosphonate with a broad spectrum of antiviral activity. As a prodrug, this compound requires intracellular metabolic activation to exert its therapeutic effects. This guide provides a comprehensive technical overview of this compound, focusing on its mechanism of action, metabolic activation, and therapeutic potential. It is designed to be a valuable resource for researchers, scientists, and professionals involved in the field of drug development.

Core Concepts: From Prodrug to Active Antiviral Agent

This compound's efficacy lies in its ability to be selectively activated within host cells to its diphosphate form, PMEDAPpp. This active metabolite then acts as a competitive inhibitor of viral DNA polymerases, effectively halting viral replication. The key to this process is the initial phosphorylation step, which bypasses the need for viral-specific enzymes, a common resistance mechanism for other nucleoside analogs.

Mechanism of Action and Metabolic Activation

The primary mechanism of action for this compound involves its intracellular conversion to the active diphosphate metabolite. This process is initiated by the cellular enzyme 5-phosphoribosyl 1-pyrophosphate (PRPP) synthetase, which directly converts this compound to its diphosphorylated form, PMEDAPpp.[1] This is a significant advantage, as it does not depend on viral-encoded kinases, which can be a source of drug resistance.[2]

Once formed, PMEDAPpp acts as a potent and selective inhibitor of viral DNA polymerases. By mimicking the natural substrate, dATP, it becomes incorporated into the growing viral DNA chain. However, due to the lack of a 3'-hydroxyl group on its acyclic side chain, the addition of the next nucleotide is blocked, leading to chain termination and the cessation of viral replication.

Quantitative Analysis of Antiviral Activity and Cytotoxicity

The antiviral potency of this compound and its derivatives is quantified by determining their 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50). The ratio of these two values provides the selectivity index (SI), a critical measure of a drug's therapeutic window.

CompoundVirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
This compound HIV-1MT-42>100>50[3]
This compound MSVC3H/3T3---[3]
This compound HCMVHEL11--
cPr-PMEDAP Various Tumor Cell Lines-8- to 20-fold more potent than this compound--

Note: Additional data on a wider range of viruses and cell lines is needed for a more comprehensive comparison. The cytotoxicity of this compound in many cell lines is reported as greater than the highest tested concentration, indicating low toxicity.

Detailed Experimental Protocols

In Vitro Antiviral Activity Assessment: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the antiviral activity of a compound.

Materials:

  • Confluent monolayer of susceptible host cells (e.g., Vero, MT-4, CEM) in 24-well plates

  • Virus stock of known titer

  • This compound stock solution and serial dilutions

  • Cell culture medium (e.g., DMEM with 2% FBS)

  • Agarose overlay (e.g., 0.5% agarose in culture medium)

  • Neutral red solution for plaque visualization

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed host cells in 24-well plates and incubate until a confluent monolayer is formed.

  • Compound Preparation: Prepare serial dilutions of this compound in the cell culture medium.

  • Virus Infection: Aspirate the culture medium from the cells and infect with a standardized amount of virus (e.g., 100 plaque-forming units per well).

  • Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.

  • Compound Addition: Remove the virus inoculum and add the different concentrations of this compound to the respective wells. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Agarose Overlay: After a further incubation period, add the agarose overlay to each well to restrict virus spread to adjacent cells.

  • Incubation: Incubate the plates for a period appropriate for the specific virus to allow for plaque formation (typically 3-10 days).

  • Plaque Visualization: Stain the cells with neutral red solution and incubate for 1-2 hours. Aspirate the stain and wash the cells with PBS.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control. The EC50 is the concentration of this compound that reduces the number of plaques by 50%.

Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxicity of a compound.

Materials:

  • Host cells in a 96-well plate

  • This compound stock solution and serial dilutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Culture medium

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a desired density and incubate overnight.

  • Compound Addition: Add serial dilutions of this compound to the wells. Include a cell control (no compound).

  • Incubation: Incubate the plate for a period equivalent to the antiviral assay (e.g., 3-7 days).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each this compound concentration compared to the cell control. The CC50 is the concentration of this compound that reduces cell viability by 50%.

Visualizing Key Processes

Signaling Pathway: this compound Activation

PMEDAP_Activation cluster_cell Host Cell PMEDAP_ext This compound (extracellular) PMEDAP_int This compound (intracellular) PMEDAP_ext->PMEDAP_int Uptake PMEDAPpp PMEDAPpp (Active) PMEDAP_int->PMEDAPpp PRPP PRPP PRPP->PMEDAPpp Viral_Polymerase Viral DNA Polymerase PMEDAPpp->Viral_Polymerase Inhibits Chain_Termination Chain Termination PMEDAPpp->Chain_Termination Incorporation leads to PRPP_synthetase PRPP Synthetase PRPP_synthetase->PMEDAPpp Catalyzes DNA_synthesis Viral DNA Synthesis Viral_Polymerase->DNA_synthesis Catalyzes DNA_synthesis->Chain_Termination

Caption: Intracellular activation of this compound to its active diphosphate form (PMEDAPpp) by PRPP synthetase.

Experimental Workflow: Plaque Reduction Assay

Plaque_Reduction_Assay_Workflow start Start seed_cells Seed Host Cells in 24-well Plate start->seed_cells incubate1 Incubate until Confluent seed_cells->incubate1 infect_cells Infect Cells with Virus incubate1->infect_cells prepare_compound Prepare Serial Dilutions of this compound add_compound Add this compound Dilutions prepare_compound->add_compound adsorption Incubate for Viral Adsorption infect_cells->adsorption adsorption->add_compound overlay Add Agarose Overlay add_compound->overlay incubate2 Incubate for Plaque Formation overlay->incubate2 stain Stain with Neutral Red incubate2->stain count Count Plaques stain->count analyze Calculate EC50 count->analyze end End analyze->end

Caption: Step-by-step workflow of a plaque reduction assay for antiviral activity testing.

References

PMEDAP: A Technical Guide to its Molecular Targets in Viral Replication

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-(2-phosphonylmethoxyethyl)-2,6-diaminopurine (PMEDAP) is a potent acyclic nucleoside phosphonate with broad-spectrum antiviral activity against a range of DNA viruses and retroviruses.[1] Its efficacy has been demonstrated against human immunodeficiency virus (HIV), cytomegalovirus (CMV), and Moloney murine sarcoma virus (MSV).[2][3][4] This technical guide provides an in-depth overview of the molecular mechanisms by which this compound inhibits viral replication, focusing on its primary molecular targets. The information presented herein is intended to support researchers, scientists, and drug development professionals in the ongoing efforts to understand and exploit the therapeutic potential of this and similar antiviral compounds.

Mechanism of Action: Intracellular Activation and Targeting of Viral DNA Polymerase

The antiviral activity of this compound is dependent on its intracellular conversion to the active diphosphate metabolite, this compound diphosphate (PMEDAPpp).[1] This bioactivation is a critical step in its mechanism of action and is carried out by host cell enzymes.

Intracellular Phosphorylation of this compound

This compound, as an acyclic nucleoside phosphonate, is first phosphorylated by AMP-activated protein kinase (AMPK) to its monophosphate derivative. Subsequently, nucleoside-diphosphate kinase (NDPK) catalyzes the second phosphorylation step, yielding the active antiviral agent, PMEDAPpp. This two-step phosphorylation pathway is essential for the drug's activity.

This compound This compound PMEDAPp PMEDAPp (Monophosphate) This compound->PMEDAPp Phosphorylation PMEDAPpp PMEDAPpp (Diphosphate - Active Form) PMEDAPp->PMEDAPpp Phosphorylation Viral_Polymerase Viral DNA Polymerase PMEDAPpp->Viral_Polymerase Competitive Inhibition AMPK AMP-activated protein kinase (AMPK) AMPK->PMEDAPp NDPK Nucleoside-diphosphate kinase (NDPK) NDPK->PMEDAPpp Inhibition Inhibition of Viral DNA Synthesis Viral_Polymerase->Inhibition

Figure 1: Intracellular activation of this compound and its target.
Selective Inhibition of Viral DNA Polymerase

The primary molecular target of PMEDAPpp is the viral DNA polymerase. PMEDAPpp acts as a competitive inhibitor of the natural substrate, dATP, for incorporation into the growing viral DNA chain. The incorporation of PMEDAPpp leads to chain termination due to the absence of a 3'-hydroxyl group, which is necessary for the formation of the next phosphodiester bond. This selective inhibition of the viral enzyme is a cornerstone of its antiviral efficacy and therapeutic window. Studies have shown that PMEDAPpp is a significantly weaker inhibitor of host cell DNA polymerases, contributing to its selective toxicity towards virus-infected cells.

Quantitative Data on Antiviral Activity

The antiviral potency of this compound has been quantified against various viruses using in vitro assays. The following tables summarize key quantitative data.

Virus Assay Type Cell Line Parameter Value Reference
HIVReplication InhibitionMT-4EC502 µM
HCMVCytopathicity InhibitionHELEC5011 µM
HCMVViral DNA Synthesis InhibitionHELIC5020 µM
HCMVLate Antigen Expression InhibitionHELEC5020 µM
HCMVDNA Polymerase Inhibition (PMEDAPpp)-IC500.1 µM

Table 1: Antiviral Activity of this compound against HIV and HCMV.

Experimental Protocols

Plaque Reduction Assay

The plaque reduction assay is a standard method to determine the antiviral activity of a compound by quantifying the reduction in virus-induced plaques in a cell monolayer.

Materials:

  • Host cell line susceptible to the virus of interest

  • Virus stock of known titer

  • Culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS)

  • Overlay medium (e.g., culture medium with 0.5% methylcellulose)

  • This compound stock solution

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • 6-well or 12-well cell culture plates

Procedure:

  • Cell Seeding: Seed the host cells into 6-well or 12-well plates at a density that will result in a confluent monolayer the following day.

  • Compound Preparation: Prepare serial dilutions of this compound in culture medium.

  • Virus Infection: When the cell monolayer is confluent, remove the culture medium and infect the cells with a dilution of the virus stock calculated to produce 50-100 plaques per well. Incubate for 1-2 hours at 37°C to allow for viral adsorption.

  • Compound Treatment: After the adsorption period, remove the virus inoculum and wash the cells with PBS. Add the overlay medium containing the various concentrations of this compound to the respective wells. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 3-7 days, depending on the virus).

  • Plaque Visualization: After the incubation period, remove the overlay medium and fix the cells with 10% formalin for at least 30 minutes. Stain the cells with crystal violet solution for 15-30 minutes. Gently wash the plates with water and allow them to air dry.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The 50% effective concentration (EC50) is determined by plotting the percentage of plaque reduction against the drug concentration and using regression analysis.

cluster_setup Setup cluster_infection Infection cluster_treatment Treatment cluster_analysis Analysis Seed_Cells Seed Host Cells Infect_Cells Infect Cells with Virus Seed_Cells->Infect_Cells Prepare_Compound Prepare this compound Dilutions Add_Overlay Add Overlay with this compound Prepare_Compound->Add_Overlay Adsorption Adsorption Period (1-2 hours) Infect_Cells->Adsorption Adsorption->Add_Overlay Incubate Incubate for Plaque Formation (3-7 days) Add_Overlay->Incubate Fix_Stain Fix and Stain Plaques Incubate->Fix_Stain Count_Plaques Count Plaques Fix_Stain->Count_Plaques Calculate_EC50 Calculate EC50 Count_Plaques->Calculate_EC50

Figure 2: Workflow for a Plaque Reduction Assay.
Viral DNA Synthesis Inhibition Assay

This assay measures the ability of a compound to inhibit the replication of viral DNA in infected cells.

Materials:

  • Host cell line

  • Virus stock

  • Culture medium

  • This compound stock solution

  • Radiolabeled deoxynucleoside (e.g., [³H]thymidine)

  • Cell lysis buffer

  • Trichloroacetic acid (TCA)

  • Scintillation fluid and counter

Procedure:

  • Cell Infection and Treatment: Seed host cells in multi-well plates. Once confluent, infect the cells with the virus. After a suitable pre-incubation period to allow for the expression of early viral genes, treat the cells with various concentrations of this compound.

  • Radiolabeling: At a time point corresponding to active viral DNA synthesis, add the radiolabeled deoxynucleoside to the culture medium and incubate for several hours.

  • Cell Lysis and DNA Precipitation: Wash the cells with PBS and lyse them. Precipitate the DNA by adding cold TCA.

  • Quantification: Collect the precipitated DNA on glass fiber filters. Measure the amount of incorporated radioactivity using a scintillation counter.

  • Data Analysis: The reduction in radiolabel incorporation in this compound-treated cells compared to untreated, infected cells reflects the inhibition of viral DNA synthesis. The 50% inhibitory concentration (IC50) is calculated from the dose-response curve.

Molecular Interactions and Resistance

The development of viral resistance to this compound is often associated with mutations in the viral DNA polymerase gene. These mutations typically occur in regions of the enzyme that are critical for substrate binding and catalysis. For instance, in orthopoxviruses, mutations conferring resistance to acyclic nucleoside phosphonates have been identified in both the polymerase and the 3'-5' exonuclease domains of the viral DNA polymerase. The location of these mutations provides valuable insights into the specific amino acid residues that interact with PMEDAPpp within the active site of the enzyme. Modeling studies based on these resistance mutations can help to elucidate the precise binding mode of the inhibitor and the mechanisms by which mutations confer resistance.

Conclusion

This compound is a potent antiviral agent that targets a crucial step in the replication of a broad range of DNA viruses and retroviruses. Its mechanism of action, involving intracellular phosphorylation to its active diphosphate form and subsequent selective inhibition of viral DNA polymerase, provides a clear rationale for its therapeutic potential. The quantitative data and experimental protocols presented in this guide offer a framework for the continued investigation of this compound and the development of novel antiviral therapies targeting viral replication. Further research into the specific interactions between PMEDAPpp and various viral polymerases, as well as the continued monitoring of resistance mechanisms, will be essential for optimizing its clinical application.

References

Foundational Research on Acyclic Nucleoside Phosphonates: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acyclic nucleoside phosphonates (ANPs) represent a cornerstone in antiviral therapy, demonstrating broad and potent activity against a range of DNA viruses and retroviruses. Their unique structure, featuring a phosphonate group covalently attached to an acyclic nucleoside analogue, allows them to act as bioisosteres of nucleoside monophosphates. This intrinsic phosphonate moiety bypasses the initial, often virus-specific, nucleoside kinase-mediated phosphorylation step, a rate-limiting factor for many traditional nucleoside analogues. This guide provides an in-depth overview of the foundational research on ANPs, detailing their mechanism of action, key chemical syntheses, and antiviral activities. Detailed experimental protocols and structured quantitative data are presented to serve as a valuable resource for researchers in the field of antiviral drug development.

Introduction: The Genesis of Acyclic Nucleoside Phosphonates

The development of acyclic nucleoside analogues marked a significant advancement in antiviral chemotherapy. However, the dependence of these compounds on viral or cellular kinases for their initial phosphorylation to the active triphosphate form presented a significant hurdle, often leading to drug resistance. The pioneering work of Antonín Holý and Erik De Clercq in the 1980s led to the discovery of acyclic nucleoside phosphonates (ANPs), a novel class of compounds designed to circumvent this limitation. By incorporating a stable phosphonate group, ANPs effectively mimic a nucleoside monophosphate, thereby bypassing the need for the initial phosphorylation step. This fundamental design feature not only broadened their antiviral spectrum but also provided activity against viruses lacking their own thymidine kinase.

Three ANPs have gained regulatory approval and have had a profound impact on the treatment of viral diseases:

  • Cidofovir (HPMPC): Active against a wide range of DNA viruses, including herpesviruses, papillomaviruses, polyomaviruses, adenoviruses, and poxviruses.

  • Adefovir (PMEA): Primarily used for the treatment of chronic hepatitis B virus (HBV) infection.

  • Tenofovir (PMPA): A cornerstone of antiretroviral therapy for HIV infection and also used for the treatment of chronic HBV.

This guide will delve into the core scientific principles underlying the activity of these transformative antiviral agents.

Mechanism of Action: A Two-Step Intracellular Activation

The antiviral activity of ANPs is dependent on their intracellular conversion to the active diphosphate metabolite. This process is mediated entirely by host cellular enzymes.

Once inside the cell, the ANP is phosphorylated by a cellular nucleoside monophosphate (NMP) kinase to its monophosphate derivative. This intermediate is then further phosphorylated by a nucleoside diphosphate (NDP) kinase to yield the active diphosphate metabolite. This active form, an analogue of a deoxynucleoside triphosphate (dNTP), then acts as a competitive inhibitor and a chain terminator of viral DNA polymerases or reverse transcriptases.

The incorporation of the ANP diphosphate into the growing viral DNA chain prevents further elongation due to the absence of a 3'-hydroxyl group on the acyclic side chain, thereby halting viral replication.

Intracellular Activation Pathway of Acyclic Nucleoside Phosphonates

The following diagram illustrates the general intracellular activation pathway of ANPs.

ANP_Activation_Pathway Intracellular Activation Pathway of Acyclic Nucleoside Phosphonates cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ANP_Prodrug ANP Prodrug (e.g., Tenofovir Disoproxil) ANP Acyclic Nucleoside Phosphonate (ANP) ANP_Prodrug->ANP Esterases ANP_MP ANP Monophosphate ANP->ANP_MP NMP Kinase ANP_DP ANP Diphosphate (Active) ANP_MP->ANP_DP NDP Kinase Viral_Polymerase Viral DNA Polymerase / Reverse Transcriptase ANP_DP->Viral_Polymerase Competitive Inhibition Chain_Termination DNA Chain Termination Viral_Polymerase->Chain_Termination Incorporation

Caption: Intracellular activation and mechanism of action of acyclic nucleoside phosphonates.

Quantitative Antiviral Activity and Pharmacokinetics

The following tables summarize key quantitative data for cidofovir, adefovir, and tenofovir, providing a comparative overview of their antiviral potency and pharmacokinetic profiles.

Table 1: In Vitro Antiviral Activity of Acyclic Nucleoside Phosphonates
CompoundVirusCell LineIC₅₀ (µM)CC₅₀ (µM)Selectivity Index (CC₅₀/IC₅₀)
Cidofovir Herpes Simplex Virus-1 (HSV-1)Vero4>100>25
Human Cytomegalovirus (HCMV)HEL0.5 - 2.0>20>10
Adefovir Hepatitis B Virus (HBV)HepG2 2.2.150.1 - 1.0>100>100
Human Immunodeficiency Virus-1 (HIV-1)MT-40.01 - 0.1>10>100
Tenofovir Human Immunodeficiency Virus-1 (HIV-1)MT-40.005 - 0.05>10>200
Hepatitis B Virus (HBV)HepG2 2.2.150.03 - 0.15>100>667

IC₅₀ (50% inhibitory concentration) is the concentration of the drug that inhibits viral replication by 50%. CC₅₀ (50% cytotoxic concentration) is the concentration of the drug that reduces cell viability by 50%. Data compiled from various sources.

Table 2: Pharmacokinetic Parameters of Acyclic Nucleoside Phosphonates
ParameterCidofovirAdefovir DipivoxilTenofovir Disoproxil Fumarate
Bioavailability (%) < 5 (oral)~59~25 (fasting), ~40 (with food)
Protein Binding (%) < 10< 4< 1
Half-life (plasma, h) ~2.6~7.5~17
Half-life (intracellular, h) 17 - 65 (diphosphate)~33 (diphosphate)>60 (diphosphate)
Elimination RenalRenalRenal

Data compiled from various sources.[1][2]

Experimental Protocols

This section provides detailed methodologies for the synthesis of key ANPs and for conducting in vitro antiviral assays.

General Synthesis of Acyclic Nucleoside Phosphonates

The synthesis of ANPs generally involves the coupling of a protected acyclic side chain containing the phosphonate moiety with a heterocyclic base.

ANP_Synthesis_Workflow General Workflow for the Synthesis of Acyclic Nucleoside Phosphonates Start Starting Materials: Protected Acyclic Alcohol Phosphonating Agent Phosphonate_Formation Formation of the Phosphonate Side Chain Start->Phosphonate_Formation Coupling Coupling with Heterocyclic Base Phosphonate_Formation->Coupling Deprotection Deprotection of Protecting Groups Coupling->Deprotection Purification Purification and Characterization Deprotection->Purification End Final ANP Product Purification->End Antiviral_Assay_Workflow Workflow for In Vitro Antiviral Assay of ANPs Cell_Seeding Seed Host Cells in 96-well Plate Compound_Dilution Prepare Serial Dilutions of ANP Cell_Seeding->Compound_Dilution Viral_Infection Infect Cells with Virus Compound_Dilution->Viral_Infection Treatment Add ANP Dilutions to Infected Cells Viral_Infection->Treatment Incubation Incubate for 3-5 Days Treatment->Incubation Quantification Quantify Viral Replication (e.g., CPE) Incubation->Quantification Data_Analysis Calculate EC₅₀ and CC₅₀ Quantification->Data_Analysis

References

Preliminary Studies on the Cytotoxicity of 9-(2-phosphonylmethoxyethyl)-2,6-diaminopurine (PMEDAP): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-(2-phosphonylmethoxyethyl)-2,6-diaminopurine (PMEDAP) is an acyclic nucleoside phosphonate with demonstrated antiviral and antitumor activities. Its mechanism of action is linked to the induction of apoptosis, a form of programmed cell death, making it a compound of interest for further investigation in cancer therapy. This technical guide provides a comprehensive overview of the preliminary cytotoxic studies on this compound, focusing on quantitative data, experimental methodologies, and the putative signaling pathways involved in its cytotoxic effects.

Quantitative Cytotoxicity and Antiviral Data

The following tables summarize the available quantitative data on the cytotoxic and antiviral efficacy of this compound. It is important to note that the cytostatic and differentiation-inducing activities of this compound are reported to be less pronounced than its N6-cyclopropyl derivative (cPr-PMEDAP).[1]

Cell Line/VirusAssay TypeParameterValueReference
Human T-lymphocyte MT-4 cellsHIV Replication InhibitionED₅₀2 µM[2]
Rat T-cell lymphomas (SD10/96, SD14/97)In vivo antitumor effectTherapeutic OutcomePositive therapeutic effect observed[3]
K562 (human erythroleukemia), L1210 (murine leukemia)Cytostatic ActivityComparative Potency8- to 20-fold less active than cPr-PMEDAP[1]
K562, RCHO (rat choriocarcinoma)Differentiation-Inducing ActivityComparative Potency5- to 25-fold less active than cPr-PMEDAP[1]

ED₅₀: 50% effective dose.

Experimental Protocols

Detailed methodologies for key experiments cited in the preliminary studies of this compound cytotoxicity are provided below.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for the desired exposure time.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell membrane.

Protocol:

  • Harvest cells after treatment with this compound.

  • Wash the cells with cold phosphate-buffered saline (PBS).

  • Resuspend the cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

DNA Fragmentation Assay (TUNEL Assay)

The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.

Protocol:

  • Fix and permeabilize the cells treated with this compound.

  • Incubate the cells with a reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and a fluorescently labeled dUTP analog.

  • TdT catalyzes the addition of the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.

  • Analyze the cells by fluorescence microscopy or flow cytometry to detect the fluorescent signal in apoptotic cells.

Western Blot Analysis for Bcl-2 and p53

Western blotting is used to detect and quantify the expression levels of specific proteins, such as the anti-apoptotic protein Bcl-2 and the tumor suppressor protein p53.

Protocol:

  • Lyse this compound-treated and control cells to extract total protein.

  • Determine protein concentration using a suitable assay (e.g., BCA assay).

  • Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies specific for Bcl-2 and p53.

  • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detect the protein bands using a chemiluminescent substrate and image the blot.

  • Quantify band intensities relative to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways and Experimental Workflows

The precise signaling cascade initiated by this compound leading to apoptosis is not yet fully elucidated. However, based on the involvement of Bcl-2 and p53, the intrinsic (mitochondrial) pathway of apoptosis is likely a key mechanism.

Proposed Signaling Pathway of this compound-Induced Apoptosis

The following diagram illustrates a plausible signaling pathway for this compound-induced cytotoxicity, integrating the known involvement of key apoptotic regulators.

PMEDAP_Apoptosis_Pathway This compound This compound Cellular_Uptake Cellular Uptake & Metabolism to PMEDAPpp This compound->Cellular_Uptake DNA_Polymerase Inhibition of DNA Polymerase Cellular_Uptake->DNA_Polymerase DNA_Damage DNA Damage DNA_Polymerase->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bcl2_down Bcl-2 Downregulation p53->Bcl2_down Bax_up Bax/Bak Upregulation p53->Bax_up Mitochondria Mitochondrial Outer Membrane Permeabilization Bcl2_down->Mitochondria Bax_up->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Proposed intrinsic apoptosis pathway induced by this compound.
General Experimental Workflow for Assessing this compound Cytotoxicity

This diagram outlines a typical workflow for investigating the cytotoxic effects of this compound in a cancer cell line.

Cytotoxicity_Workflow cluster_setup Experimental Setup cluster_assays Cytotoxicity & Apoptosis Assays cluster_mechanistic Mechanistic Studies cluster_analysis Data Analysis & Interpretation Cell_Culture 1. Cell Line Selection & Culture PMEDAP_Prep 2. This compound Preparation & Dilution Cell_Culture->PMEDAP_Prep Treatment 3. Cell Treatment with this compound PMEDAP_Prep->Treatment Viability_Assay 4a. Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Apoptosis_Assay 4b. Apoptosis Assay (e.g., Annexin V/PI) Treatment->Apoptosis_Assay DNA_Frag_Assay 4c. DNA Fragmentation (e.g., TUNEL) Treatment->DNA_Frag_Assay Western_Blot 5. Western Blot for Bcl-2, p53, Caspases Treatment->Western_Blot Data_Analysis 6. Data Analysis (IC50, % Apoptosis) Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis DNA_Frag_Assay->Data_Analysis Conclusion 7. Conclusion & Pathway Elucidation Western_Blot->Conclusion Data_Analysis->Conclusion

Workflow for investigating this compound cytotoxicity.

Conclusion

The preliminary data on this compound indicate its potential as a cytotoxic agent that induces apoptosis, likely through the intrinsic pathway involving p53 and Bcl-2 family proteins. Further research is warranted to establish a comprehensive cytotoxic profile across a broader range of cancer cell lines and to fully elucidate the specific molecular mechanisms and signaling cascades responsible for its apoptotic effects. The experimental protocols and workflows provided in this guide offer a framework for conducting such investigations. A deeper understanding of this compound's mechanism of action will be crucial for its potential development as a therapeutic agent.

References

The Therapeutic Potential of 9-(2-Phosphonomethoxyethyl)-2,6-diaminopurine (PMEDAP): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-(2-Phosphonomethoxyethyl)-2,6-diaminopurine (PMEDAP) is a potent acyclic nucleoside phosphonate with a broad spectrum of therapeutic potential, exhibiting significant antiviral and antitumor activities. This technical guide provides a comprehensive overview of the core scientific data and experimental methodologies related to this compound. It is designed to serve as a detailed resource for researchers and professionals involved in drug discovery and development, offering insights into its mechanism of action, metabolic pathways, and resistance profiles. The information is presented through structured data tables for quantitative analysis and detailed experimental protocols for key assays. Furthermore, critical signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the molecular interactions and experimental designs.

Introduction

This compound is an analogue of 2,6-diaminopurine substituted at the N9 position with a 2-(phosphonomethoxy)ethyl side chain. As an acyclic nucleoside phosphonate, it bypasses the initial virus-encoded thymidine kinase-mediated phosphorylation step required for the activation of many nucleoside analogue antivirals, making it effective against a broader range of viruses. This guide explores its demonstrated efficacy against various retroviruses and DNA viruses, as well as its cytostatic effects on tumor cells.

Chemical and Physical Properties

PropertyValue
Chemical Formula C₈H₁₃N₆O₄P
Molecular Weight 292.2 g/mol
CAS Number 113852-41-8
Appearance White to off-white powder
Solubility Soluble in aqueous solutions

Antiviral Activity

This compound has demonstrated potent antiviral activity against a range of viruses, most notably Human Immunodeficiency Virus (HIV), Moloney Murine Sarcoma Virus (MSV), and Cytomegalovirus (CMV).

Quantitative Antiviral Data

The following table summarizes the in vitro and in vivo antiviral efficacy of this compound against various viruses.

VirusCell Line / Animal ModelAssay TypeParameterValueReference
HIV-1 MT-4 cellsInhibition of virus-induced cytopathicityEC₅₀2 µM[1]
MSV C3H/3T3 cellsInhibition of virus-induced transformationEC₅₀-[1]
Newborn miceSuppression of tumor formationEffective Dose0.25 mg/kg/day[1]
Mice (oral admin.)Delay of tumor initiationEffective Dose50, 100, or 250 mg/kg/day[2]
HCMV HEL cellsInhibition of virus-induced cytopathicityEC₅₀11 µM[3]
HEL cellsSuppression of viral DNA synthesisIC₅₀20 µM
HEL cellsInhibition of late antigen expressionEC₅₀20 µM
MCMV NMRI miceReduction of mortalityEffective Dose-
SCID miceDelay of deathEffective Dose-

EC₅₀: 50% effective concentration; IC₅₀: 50% inhibitory concentration.

Antitumor Activity

This compound has shown promise as an antitumor agent, particularly against T-cell lymphomas. Its mechanism of action is linked to the induction of apoptosis.

In Vivo Antitumor Efficacy
Cancer TypeAnimal ModelTreatment RegimenOutcomeReference
T-cell lymphomaSprague-Dawley rats-Positive therapeutic effect in two of three tested lymphomas
T-cell lymphomaSprague-Dawley ratsOral, 50-250 mg/kg/day84-96% inhibition of FLV-induced splenomegaly

Mechanism of Action

The therapeutic effects of this compound are mediated by its active diphosphorylated metabolite, PMEDAPpp.

Metabolic Activation

This compound enters the cell and is subsequently phosphorylated by cellular enzymes to its active form, this compound diphosphate (PMEDAPpp). This process is independent of viral kinases.

Metabolic_Activation_of_this compound This compound This compound PMEDAPp This compound-monophosphate This compound->PMEDAPp Cellular Kinases PMEDAPpp This compound-diphosphate (Active Form) PMEDAPp->PMEDAPpp Cellular Kinases

Figure 1: Metabolic activation pathway of this compound.

Inhibition of Viral DNA Polymerase

PMEDAPpp acts as a competitive inhibitor of the natural substrate, dATP, for viral DNA polymerase. Its incorporation into the growing viral DNA chain leads to chain termination, thus halting viral replication. The diphosphate derivative of this compound (PMEDAPpp) selectively inhibited HCMV-induced DNA polymerase with an IC50 of 0.1 µM.

DNA_Polymerase_Inhibition cluster_replication Viral DNA Replication Viral_DNA_Template Viral DNA Template Viral_DNA_Polymerase Viral DNA Polymerase Viral_DNA_Template->Viral_DNA_Polymerase Growing_DNA_Chain Growing DNA Chain Viral_DNA_Polymerase->Growing_DNA_Chain Elongation Chain_Termination Chain Termination Viral_DNA_Polymerase->Chain_Termination Incorporation of PMEDAPpp dATP dATP (Natural Substrate) dATP->Viral_DNA_Polymerase PMEDAPpp PMEDAPpp PMEDAPpp->Viral_DNA_Polymerase Competitive Inhibition

Figure 2: Mechanism of viral DNA polymerase inhibition by PMEDAPpp.

Antitumor Mechanism

The antitumor effect of this compound is associated with the induction of apoptosis. Studies in rat T-cell lymphomas have shown that this compound treatment leads to DNA fragmentation, a hallmark of apoptosis. The exact signaling pathway is still under investigation but may involve alterations in the expression of apoptosis-related proteins like Bcl2 and p53.

Resistance Mechanisms

Resistance to this compound has been associated with the overexpression of the multidrug resistance-associated proteins 4 and 5 (MRP4 and MRP5). These ATP-binding cassette (ABC) transporters can actively efflux this compound from the cell, reducing its intracellular concentration and thereby its therapeutic efficacy.

PMEDAP_Resistance cluster_cell Cancer Cell PMEDAP_in Intracellular This compound MRP4 MRP4 PMEDAP_in->MRP4 MRP5 MRP5 PMEDAP_in->MRP5 PMEDAP_ext Extracellular This compound MRP4->PMEDAP_ext Efflux MRP5->PMEDAP_ext Efflux PMEDAP_ext->PMEDAP_in Uptake

Figure 3: MRP4 and MRP5 mediated efflux of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

HIV-1 p24 Antigen Capture Assay in MT-4 Cells

This assay is used to quantify the replication of HIV-1 by measuring the concentration of the viral p24 capsid protein in cell culture supernatants.

Materials:

  • MT-4 human T-lymphocyte cells

  • HIV-1 viral stock

  • Complete tissue culture medium (e.g., RPMI 1640 with 10% FBS)

  • 96-well microtiter plates

  • HIV-1 p24 Antigen ELISA kit

  • This compound or other test compounds

Procedure:

  • Seed MT-4 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium.

  • Prepare serial dilutions of the test compound (this compound) in complete medium.

  • Add 50 µL of the diluted compound to the appropriate wells. Include wells with no compound as a virus control and wells with no virus as a cell control.

  • Infect the cells by adding 50 µL of a predetermined dilution of HIV-1 stock to each well (except cell control wells). The multiplicity of infection (MOI) should be optimized for the specific virus stock and cell line.

  • Incubate the plates at 37°C in a 5% CO₂ incubator for 4-5 days, until cytopathic effect is evident in the virus control wells.

  • Harvest the cell culture supernatant from each well.

  • Quantify the p24 antigen concentration in the supernatants using an HIV-1 p24 Antigen ELISA kit according to the manufacturer's instructions.

  • Calculate the 50% effective concentration (EC₅₀) by plotting the percentage of p24 inhibition versus the drug concentration.

Moloney Murine Sarcoma Virus (MSV) Focus Forming Assay

This assay measures the ability of a compound to inhibit the transformation of fibroblasts by MSV, which is visualized by the formation of foci (clusters of transformed cells).

Materials:

  • C3H/3T3 murine embryo fibroblasts

  • Moloney Murine Sarcoma Virus (MSV) stock

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 6-well plates

  • Methylcellulose overlay medium

  • Crystal violet staining solution

Procedure:

  • Seed C3H/3T3 cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection.

  • On the day of infection, prepare serial dilutions of the MSV stock and the test compound (this compound).

  • Aspirate the medium from the cell monolayers and infect the cells with 0.5 mL of the appropriate virus dilution.

  • Adsorb the virus for 1-2 hours at 37°C.

  • After adsorption, remove the virus inoculum and overlay the cells with 2 mL of medium containing 0.8% methylcellulose and the desired concentration of the test compound.

  • Incubate the plates at 37°C in a 5% CO₂ incubator for 6-7 days.

  • After incubation, aspirate the overlay and stain the cell monolayers with crystal violet solution (0.5% in 20% methanol) for 10-15 minutes.

  • Gently wash the plates with water and allow them to air dry.

  • Count the number of foci (dense, multi-layered clusters of cells) in each well.

  • Calculate the percent inhibition of focus formation for each compound concentration and determine the EC₅₀.

Human Cytomegalovirus (HCMV) Plaque Reduction Assay

This assay determines the susceptibility of HCMV to an antiviral agent by quantifying the reduction in the number of viral plaques.

Materials:

  • Human embryonic lung (HEL) or human foreskin fibroblasts (HFF)

  • HCMV viral stock

  • Complete culture medium (e.g., MEM with 5% FBS)

  • 24-well plates

  • Agarose overlay medium (e.g., 0.4% SeaPlaque agarose in medium)

  • Neutral red or crystal violet staining solution

Procedure:

  • Seed HEL or HFF cells in 24-well plates to form a confluent monolayer.

  • Prepare serial dilutions of the HCMV stock.

  • Aspirate the medium from the cell monolayers and infect with 0.2 mL of the appropriate virus dilution (aiming for 40-80 plaques per well in the control).

  • Allow the virus to adsorb for 90 minutes at 37°C.

  • During adsorption, prepare serial dilutions of this compound in culture medium.

  • After adsorption, aspirate the inoculum and overlay each well with 1.5 mL of agarose overlay medium containing the appropriate drug concentration.

  • Incubate the plates at 37°C in a 5% CO₂ incubator for 7-10 days, or until plaques are clearly visible.

  • Fix the cells with 10% formalin and stain with crystal violet (0.8% in 50% ethanol).

  • Count the number of plaques under a microscope.

  • Calculate the percentage of plaque reduction for each drug concentration compared to the virus control and determine the EC₅₀.

Conclusion

This compound is a promising therapeutic agent with a dual mechanism of action against both viral replication and tumor cell proliferation. Its broad-spectrum antiviral activity, coupled with its demonstrated in vivo efficacy, warrants further investigation and development. This technical guide provides a foundational resource for researchers to build upon, offering a consolidated view of the existing data and methodologies. Future research should focus on elucidating the precise signaling pathways involved in its antitumor activity and on strategies to overcome resistance mechanisms, potentially through combination therapies or the development of novel delivery systems.

References

Methodological & Application

Application Notes and Protocols for Conducting Antiviral Assays with PMEDAP

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-(2-Phosphonylmethoxyethyl)-2,6-diaminopurine (PMEDAP) is a potent acyclic nucleoside phosphonate analog with broad-spectrum antiviral activity. It has demonstrated significant inhibitory effects against a variety of DNA viruses, most notably members of the Herpesviridae family, including Human Cytomegalovirus (HCMV), and retroviruses such as the Human Immunodeficiency Virus (HIV) and Moloney Murine Sarcoma Virus (MSV).[1][2][3] The primary mechanism of action of this compound involves its intracellular phosphorylation to the active diphosphate metabolite, PMEDAPpp, which then acts as a competitive inhibitor of the viral DNA polymerase.[2] This targeted inhibition disrupts the viral replication cycle, making this compound a valuable compound for antiviral research and development.

These application notes provide detailed protocols for evaluating the antiviral efficacy of this compound using standard in vitro assays, along with data presentation guidelines and visualizations of its mechanism of action.

Data Presentation

The antiviral activity and cytotoxicity of this compound are summarized in the following tables. The 50% effective concentration (EC50) represents the concentration of the compound that inhibits the viral effect by 50%, while the 50% cytotoxic concentration (CC50) is the concentration that reduces the viability of uninfected cells by 50%. The Selectivity Index (SI), calculated as the ratio of CC50 to EC50, is a measure of the compound's therapeutic window.

Virus FamilyVirusCell LineAssay TypeEC50 (µM)Reference
HerpesviridaeHuman Cytomegalovirus (HCMV)Human Embryonic Lung (HEL)Cytopathicity Inhibition11[2]
Human Cytomegalovirus (HCMV)Human Embryonic Lung (HEL)Viral DNA Synthesis Inhibition (IC50)20
Human Cytomegalovirus (HCMV)Human Embryonic Lung (HEL)Late Antigen Expression Inhibition20
RetroviridaeHuman Immunodeficiency Virus (HIV)Human T-lymphocyte (MT-4)Virus Replication Inhibition2
Moloney Murine Sarcoma Virus (MSV)Murine C3H/3T3 Embryo FibroblastsVirus-induced Transformation Inhibition-

Table 1: Antiviral Activity of this compound against DNA Viruses and Retroviruses.

Cell LineAssay TypeCC50 (µM)
VeroMTT Assay>75
MT-4Not specified>2 (implied)

Table 2: Cytotoxicity of this compound in Various Cell Lines. Note: Comprehensive CC50 data for this compound across a wide range of cell lines is not extensively published. Researchers should determine the CC50 in the specific cell line used for their antiviral assays.

Signaling Pathways and Mechanisms of Action

Intracellular Activation and Inhibition of Viral DNA Polymerase

This compound enters the host cell and undergoes two phosphorylation steps to become its active form, this compound diphosphate (PMEDAPpp). This active metabolite mimics a natural deoxynucleotide triphosphate and competitively inhibits the viral DNA polymerase, leading to the termination of the elongating viral DNA chain.

PMEDAP_Mechanism cluster_cell Host Cell This compound This compound PMEDAPp PMEDAPp (monophosphate) This compound->PMEDAPp Phosphorylation 1 PMEDAPpp PMEDAPpp (diphosphate - Active) PMEDAPp->PMEDAPpp Phosphorylation 2 Inhibition Inhibition PMEDAPpp->Inhibition Viral_DNA_Polymerase Viral DNA Polymerase Viral_DNA_Synthesis Viral DNA Synthesis Viral_DNA_Polymerase->Viral_DNA_Synthesis Inhibition->Viral_DNA_Polymerase

Intracellular activation and mechanism of action of this compound.
Impact on the Viral Replication Cycle

By inhibiting viral DNA synthesis, this compound effectively halts a critical step in the viral replication cycle. This prevents the production of new viral genomes, which in turn blocks the synthesis of late viral proteins and the assembly of new virions.

Viral_Replication_Cycle Entry 1. Virus Entry Uncoating 2. Uncoating Entry->Uncoating Early_Transcription 3. Early Transcription & Translation Uncoating->Early_Transcription DNA_Replication 4. Viral DNA Replication Early_Transcription->DNA_Replication Late_Transcription 5. Late Transcription & Translation DNA_Replication->Late_Transcription Assembly 6. Virion Assembly Late_Transcription->Assembly Release 7. Release Assembly->Release PMEDAPpp PMEDAPpp Inhibition X PMEDAPpp->Inhibition Inhibition->DNA_Replication Inhibition

Inhibition of the viral replication cycle by this compound.
This compound Resistance Pathway

Resistance to this compound has been associated with the overexpression of multidrug resistance-associated proteins 4 and 5 (MRP4 and MRP5). These transporters are involved in the active efflux of the drug from the cell, reducing its intracellular concentration and thus its antiviral efficacy.

PMEDAP_Resistance cluster_cell Host Cell PMEDAP_in Intracellular This compound MRP4 MRP4 PMEDAP_in->MRP4 Efflux MRP5 MRP5 PMEDAP_in->MRP5 Efflux Antiviral_Effect Antiviral Effect PMEDAP_in->Antiviral_Effect PMEDAP_out Extracellular This compound MRP4->PMEDAP_out MRP5->PMEDAP_out

Mechanism of this compound resistance via drug efflux.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This assay is essential to determine the concentration range of this compound that is non-toxic to the host cells, allowing for the differentiation between specific antiviral effects and general cytotoxicity.

Materials:

  • Host cell line (e.g., Vero, HEL, MT-4)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

Protocol:

  • Cell Seeding: Seed the host cells into a 96-well plate at an appropriate density to achieve 80-90% confluency after 24 hours of incubation.

  • Compound Preparation: Prepare a series of 2-fold serial dilutions of this compound in cell culture medium.

  • Compound Treatment: After 24 hours, remove the medium from the cells and add the serially diluted this compound to the respective wells. Include a "no drug" (medium only) control.

  • Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the "no drug" control. Determine the CC50 value by non-linear regression analysis.

Plaque Reduction Assay

This assay is the gold standard for quantifying the ability of a compound to inhibit the replication of lytic viruses.

Materials:

  • Confluent monolayer of a susceptible host cell line in 6-well or 12-well plates

  • Virus stock with a known titer (PFU/mL)

  • This compound

  • Infection medium (e.g., serum-free medium)

  • Overlay medium (e.g., medium containing 1% methylcellulose or agarose)

  • Fixative solution (e.g., 10% formalin)

  • Staining solution (e.g., 0.1% crystal violet)

Protocol:

  • Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer on the day of infection.

  • Compound and Virus Preparation: Prepare serial dilutions of this compound in infection medium. Dilute the virus stock to a concentration that will produce a countable number of plaques (e.g., 50-100 PFU/well).

  • Infection: Remove the growth medium from the cell monolayers and infect the cells with the diluted virus. Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Compound Treatment: After the adsorption period, remove the virus inoculum and wash the cells with PBS. Add the overlay medium containing the different concentrations of this compound. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Incubation: Incubate the plates at 37°C until plaques are visible in the virus control wells (typically 3-7 days).

  • Fixation and Staining: Aspirate the overlay medium, fix the cells with the fixative solution, and then stain with crystal violet solution.

  • Plaque Counting: Gently wash the plates with water and allow them to air dry. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control. Determine the EC50 value by regression analysis.

Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of a compound to protect cells from the virus-induced cell death or morphological changes known as the cytopathic effect.

Materials:

  • Susceptible host cell line

  • Virus stock

  • This compound

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, neutral red, or CellTiter-Glo)

Protocol:

  • Cell Seeding: Seed host cells into 96-well plates to form a confluent monolayer.

  • Compound and Virus Addition: Add serial dilutions of this compound to the wells, followed by the addition of the virus at a low multiplicity of infection (MOI). Include virus control (cells and virus, no compound) and cell control (cells only, no virus or compound) wells.

  • Incubation: Incubate the plates at 37°C until CPE is observed in approximately 90% of the virus control wells.

  • Quantification of Cell Viability: Add the chosen cell viability reagent to all wells and measure the signal according to the manufacturer's instructions (e.g., absorbance or luminescence).

  • Data Analysis: Calculate the percentage of protection for each this compound concentration relative to the virus and cell controls. Determine the EC50 value by regression analysis.

Experimental_Workflow cluster_cytotoxicity Cytotoxicity Assay (e.g., MTT) cluster_antiviral Antiviral Assay (e.g., Plaque Reduction) cluster_analysis Data Analysis C_Seed 1. Seed Cells C_Treat 2. Treat with this compound dilutions C_Seed->C_Treat C_Incubate 3. Incubate C_Treat->C_Incubate C_MTT 4. Add MTT C_Incubate->C_MTT C_Read 5. Read Absorbance C_MTT->C_Read C_CC50 6. Calculate CC50 C_Read->C_CC50 SI Calculate Selectivity Index (SI) SI = CC50 / EC50 C_CC50->SI A_Seed 1. Seed Cells A_Infect 2. Infect with Virus A_Seed->A_Infect A_Treat 3. Treat with this compound dilutions A_Infect->A_Treat A_Incubate 4. Incubate A_Treat->A_Incubate A_Stain 5. Fix and Stain A_Incubate->A_Stain A_Count 6. Count Plaques A_Stain->A_Count A_EC50 7. Calculate EC50 A_Count->A_EC50 A_EC50->SI

General experimental workflow for antiviral testing of this compound.

References

Application Notes and Protocols for Evaluating PMEDAP Efficacy in Cell Culture Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PMEDAP, or 9-(2-phosphonylmethoxyethyl)-2,6-diaminopurine, is a potent acyclic nucleoside phosphonate with demonstrated broad-spectrum antiviral and cytostatic properties. As a prodrug, this compound is metabolized intracellularly to its active diphosphate form, which acts as a competitive inhibitor of viral DNA polymerases and reverse transcriptases. This mechanism underlies its efficacy against a range of DNA viruses and retroviruses. Furthermore, this compound has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, highlighting its potential as an anticancer agent.

These application notes provide detailed protocols for utilizing cell culture models to assess the antiviral and anticancer efficacy of this compound. The included methodologies, data tables, and pathway diagrams are intended to serve as a comprehensive resource for researchers in virology, oncology, and drug development.

Mechanism of Action

This compound exerts its biological effects through a multi-step intracellular process. Upon cellular uptake, it is phosphorylated by cellular kinases to its active metabolite, this compound diphosphate (PMEDAPpp).

Antiviral Mechanism: PMEDAPpp acts as a competitive inhibitor of viral DNA polymerases and reverse transcriptases. By mimicking the natural substrate dATP, it becomes incorporated into the nascent viral DNA chain, leading to premature chain termination and the cessation of viral replication.[1][2]

Anticancer Mechanism: The cytostatic and cytotoxic effects of this compound against cancer cells are primarily attributed to its ability to interfere with DNA synthesis, leading to cell cycle arrest and the induction of apoptosis. This compound has been shown to block the progression of the cell cycle at the S phase.[3] This disruption of DNA replication can trigger apoptotic pathways, leading to programmed cell death.[4]

I. Antiviral Efficacy Testing

A. Recommended Cell Culture Models

The choice of cell line is critical for accurately assessing the antiviral activity of this compound and is dependent on the virus being studied. Below are some commonly used cell lines for various viruses susceptible to this compound:

Virus FamilyVirusRecommended Cell Line(s)
RetroviridaeHuman Immunodeficiency Virus (HIV)MT-4 (Human T-lymphocyte), C8166
RetroviridaeMoloney Murine Sarcoma Virus (MSV)C3H/3T3 (Murine embryo fibroblast)
HerpesviridaeHuman Cytomegalovirus (HCMV)HEL (Human embryonic lung), MRC-5
HepadnaviridaeHepatitis B Virus (HBV)HepG2 2.2.15
B. Experimental Protocols

This assay is used to determine the ability of this compound to protect cells from virus-induced damage.

Materials:

  • Susceptible host cell line (e.g., HEL cells for HCMV)

  • Complete cell culture medium (e.g., Eagle's Minimum Essential Medium with 10% Fetal Bovine Serum)

  • Virus stock of known titer

  • This compound stock solution

  • 96-well cell culture plates

  • MTT reagent or Crystal Violet staining solution

  • Microplate reader

Protocol:

  • Seed the 96-well plates with the host cells at a density that will form a confluent monolayer within 24 hours.

  • Incubate the plates at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in cell culture medium.

  • When the cell monolayer is confluent, remove the growth medium.

  • Add the diluted this compound and the virus at a low multiplicity of infection (MOI) to the appropriate wells. Include virus control (no drug) and cell control (no virus, no drug) wells.

  • Incubate the plates for a period sufficient to observe significant CPE in the virus control wells (typically 3-7 days).

  • Assess cell viability using either the MTT assay or Crystal Violet staining.

    • MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. Solubilize the formazan crystals and measure the absorbance at 570 nm.

    • Crystal Violet Staining: Fix the cells with 10% formalin, stain with 0.5% Crystal Violet, and then solubilize the dye. Measure the absorbance at 595 nm.

  • Calculate the 50% effective concentration (EC50), which is the concentration of this compound that inhibits CPE by 50%.

This assay quantifies the reduction in the number of viral plaques in the presence of this compound.

Materials:

  • Susceptible host cell line

  • Complete cell culture medium

  • Virus stock of known titer

  • This compound stock solution

  • 6-well or 12-well cell culture plates

  • Agarose or methylcellulose overlay medium

  • Crystal Violet staining solution

Protocol:

  • Seed the plates with host cells to form a confluent monolayer.

  • Prepare serial dilutions of this compound.

  • In separate tubes, mix the virus stock with each drug dilution and incubate for 1 hour at 37°C to allow the drug to interact with the virus.

  • Remove the growth medium from the cell monolayers and inoculate with the virus-drug mixtures.

  • After a 1-2 hour adsorption period, remove the inoculum and overlay the cells with a medium containing agarose or methylcellulose to restrict virus spread to adjacent cells.

  • Incubate the plates until distinct plaques are visible in the virus control wells.

  • Fix the cells and stain with Crystal Violet to visualize and count the plaques.

  • Calculate the plaque reduction percentage for each drug concentration and determine the EC50 value.

C. Data Presentation: Antiviral Activity of this compound and Related Compounds
CompoundVirusCell LineAssay TypeEC50 (µM)Reference
This compound HIVMT-4CPE Inhibition2
This compound HCMVHELCPE Inhibition11
This compound HCMVHELDNA Synthesis20
PMEDAPpp HCMV DNA PolymeraseCell-freeEnzyme Inhibition0.1
AdefovirHBVHepG2 2.2.15DNA Synthesis0.003 µg/mL (~0.01 µM)
AdefovirHIV-1 (IIIB)C8166p24 antigen1.5
AdefovirHIV-2 (ROD)C8166Syncytia formation7
This compoundHHV-6ACord Blood Mononuclear CellsAntigen Detection~1.1
This compoundHHV-6BCord Blood Mononuclear CellsAntigen Detection~4.4
This compoundHHV-7Cord Blood Mononuclear CellsAntigen Detection>36.6

Note: EC50 values can vary depending on the cell line, virus strain, and specific assay conditions.

II. Anticancer Efficacy Testing

A. Recommended Cell Culture Models

The selection of cancer cell lines should be based on the therapeutic target of interest. This compound has shown activity against hematological malignancies.

Cancer TypeRecommended Cell Line(s)
T-cell LymphomaCCRF-CEM
ErythroleukemiaK562
Myeloid LeukemiaTHP-1
B. Experimental Protocols

This assay measures the inhibition of DNA synthesis in proliferating cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • 96-well cell culture plates

  • BrdU labeling solution

  • Fixing/denaturing solution

  • Anti-BrdU antibody (conjugated to HRP or a fluorophore)

  • Substrate for detection (e.g., TMB for HRP)

  • Microplate reader

Protocol:

  • Seed the 96-well plates with cancer cells and allow them to attach and resume proliferation.

  • Treat the cells with serial dilutions of this compound for the desired duration (e.g., 24, 48, or 72 hours).

  • Add the BrdU labeling solution to the wells and incubate for 2-4 hours to allow incorporation into newly synthesized DNA.

  • Remove the labeling solution, and fix and denature the cellular DNA according to the manufacturer's protocol.

  • Add the anti-BrdU antibody and incubate to allow binding to the incorporated BrdU.

  • Wash the wells and add the appropriate detection substrate.

  • Measure the absorbance or fluorescence using a microplate reader.

  • Calculate the 50% inhibitory concentration (IC50), the concentration of this compound that reduces cell proliferation by 50%.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • Annexin V-FITC (or other fluorophore)

  • Propidium Iodide (PI)

  • Binding buffer

  • Flow cytometer

Protocol:

  • Treat the cancer cells with this compound at various concentrations for a specified time.

  • Harvest the cells, including any floating cells in the supernatant.

  • Wash the cells with cold PBS and resuspend them in the binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

  • Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.

This method uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution containing RNase A

  • Flow cytometer

Protocol:

  • Treat cancer cells with this compound for the desired time period.

  • Harvest the cells and wash them with PBS.

  • Fix the cells by dropwise addition of cold 70% ethanol while vortexing gently. Incubate on ice or at -20°C for at least 30 minutes.

  • Wash the fixed cells to remove the ethanol.

  • Resuspend the cells in the PI/RNase A staining solution and incubate in the dark.

  • Analyze the DNA content of the cells using a flow cytometer.

  • The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.

  • Quantify the percentage of cells in each phase to determine the effect of this compound on cell cycle progression.

C. Data Presentation: Cytostatic and Cytotoxic Activity of this compound and Related Compounds
CompoundCell LineAssay TypeIC50 / CC50 (µM)Reference
AdefovirCCRF-CEMGrowth Inhibition56
AdefovirCHO (hOAT1 expressing)Cytotoxicity~0.2 (approx. 500-fold more cytotoxic than in parental CHO)
AdefovirHEK293 (OAT1 transfected)CytotoxicityIC50 values significantly lower than in wildtype cells

Note: IC50 and CC50 values are highly dependent on the cell line and assay duration. It is crucial to determine these values empirically for each experimental system.

III. Visualizations

A. Signaling Pathways

PMEDAP_Antiviral_Mechanism cluster_cell Host Cell This compound This compound PMEDAP_mp This compound-monophosphate This compound->PMEDAP_mp Phosphorylation PMEDAP_pp This compound-diphosphate (Active Metabolite) PMEDAP_mp->PMEDAP_pp Phosphorylation Viral_DNA_Polymerase Viral DNA Polymerase / Reverse Transcriptase PMEDAP_pp->Viral_DNA_Polymerase Competitive Inhibition Inhibition Inhibition Cellular_Kinases Cellular Kinases Viral_DNA_Synthesis Viral DNA Elongation Viral_DNA_Polymerase->Viral_DNA_Synthesis Chain_Termination Chain Termination Viral_DNA_Polymerase->Chain_Termination dNTPs dATP dNTPs->Viral_DNA_Polymerase Inhibition->Viral_DNA_Synthesis Blocks

Caption: Antiviral mechanism of this compound.

PMEDAP_Anticancer_Mechanism This compound This compound PMEDAP_pp This compound-diphosphate This compound->PMEDAP_pp Intracellular Phosphorylation DNA_Polymerase Cellular DNA Polymerases PMEDAP_pp->DNA_Polymerase Inhibition DNA_Synthesis DNA Synthesis DNA_Polymerase->DNA_Synthesis S_Phase_Arrest S-Phase Arrest DNA_Synthesis->S_Phase_Arrest Disruption leads to Apoptosis Apoptosis S_Phase_Arrest->Apoptosis Triggers Cell_Death Cancer Cell Death Apoptosis->Cell_Death

Caption: Anticancer mechanism of this compound.

B. Experimental Workflows

CPE_Inhibition_Assay_Workflow A Seed host cells in 96-well plate B Incubate to form confluent monolayer A->B D Add this compound and virus to cells B->D C Prepare serial dilutions of this compound C->D E Incubate for 3-7 days D->E F Assess cell viability (MTT or Crystal Violet) E->F G Calculate EC50 F->G

Caption: CPE Inhibition Assay Workflow.

Apoptosis_Assay_Workflow A Treat cancer cells with this compound B Harvest and wash cells A->B C Resuspend in Binding Buffer B->C D Stain with Annexin V-FITC and Propidium Iodide C->D E Incubate in the dark D->E F Analyze by Flow Cytometry E->F G Quantify apoptotic cell population F->G

Caption: Apoptosis Assay Workflow.

Conclusion

The protocols and data presented in these application notes provide a robust framework for the in vitro evaluation of this compound's antiviral and anticancer efficacy. Adherence to these detailed methodologies will facilitate the generation of reliable and reproducible data, which is essential for the continued investigation of this compound as a potential therapeutic agent. Researchers are encouraged to optimize these protocols for their specific cell lines and virus strains to ensure the highest quality results.

References

In Vivo Administration of PMEDAP in Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

PMEDAP, or 9-(2-phosphonylmethoxyethyl)-2,6-diaminopurine, is a potent acyclic nucleoside phosphonate with broad-spectrum activity against a range of DNA viruses and retroviruses.[1] It has also demonstrated significant antitumor effects in various preclinical cancer models. This document provides detailed application notes and protocols for the in vivo administration of this compound in animal models, designed to guide researchers in virology and oncology. The information compiled herein is based on published studies and aims to facilitate the design and execution of robust preclinical evaluations of this compound.

I. Applications of this compound in Animal Models

This compound has been evaluated in vivo for two primary therapeutic applications:

  • Antiviral Therapy: this compound has shown high efficacy in the treatment of retrovirus and cytomegalovirus infections in murine models.[1]

  • Anticancer Therapy: The compound has been studied for its ability to induce apoptosis and inhibit tumor growth in rodent models of T-cell lymphoma.[2]

II. Quantitative Data Summary

The following tables summarize the quantitative data from key in vivo studies of this compound.

Table 1: Antiviral Efficacy of this compound in Murine Models

Animal ModelVirusAdministration RouteDosage RegimenKey FindingsReference
Newborn NMRI miceMoloney Murine Sarcoma Virus (MSV)Oral50, 100, or 250 mg/kg/day for 5 daysMarked delay in tumor initiation; complete prevention at 250 mg/kg/day.[1]
Newborn NMRI miceMoloney Murine Sarcoma Virus (MSV)IntraperitonealAs low as 0.25 mg/kg/daySignificant delay in tumor appearance and increased survival rate.[3]
Adult NMRI miceFriend Leukemia Virus (FLV)Oral50-250 mg/kg/day84-96% inhibition of splenomegaly.
Adult NMRI miceMurine Cytomegalovirus (MCMV)Oral50-250 mg/kg/dayMarkedly increased survival rate.
Adult NMRI miceMurine Cytomegalovirus (MCMV)IntraperitonealSingle dose immediately after infectionMarkedly effective in reducing mortality. More effective than divided doses.
SCID miceMurine Cytomegalovirus (MCMV)Not specifiedNot specifiedDelayed death.

Table 2: Anticancer Efficacy of this compound in a Rat Model

Animal ModelCancer TypeAdministration RouteDosage RegimenKey FindingsReference
Sprague-Dawley (SD/cub) ratsT-cell Lymphoma (transplanted)Not specifiedNot specifiedPositive therapeutic effect in 2 of 3 tested lymphomas (SD10/96 and SD14/97), associated with apoptosis induction.

Table 3: Pharmacokinetic and Toxicity Profile of this compound in Mice

ParameterAdministration RouteDosageObservationReference
Plasma ConcentrationOral100, 250, or 500 mg/kg0.5-2.5 µg/mL, sustained for 3-6 hours.
Therapeutic IndexOral vs. IntraperitonealN/ASubstantially higher for oral administration.
ToxicityIntraperitonealNot specifiedMore toxic than PMEA.

III. Experimental Protocols

A. General Preparation and Administration of this compound

1. This compound Formulation:

  • Note: Specific details on the vehicle used for this compound dissolution or suspension are not consistently reported in the cited literature. Researchers should perform solubility tests to determine an appropriate vehicle. Common vehicles for in vivo administration include sterile saline (0.9% NaCl), phosphate-buffered saline (PBS), or water for injection. For oral administration, this compound can be dissolved in the drinking water or formulated in a palatable jelly.

2. Intraperitoneal (IP) Injection Protocol (Mice):

  • Materials:

    • This compound solution

    • Sterile syringes (1 mL)

    • Sterile needles (25-27 gauge)

    • 70% ethanol

  • Procedure:

    • Restrain the mouse, exposing the abdomen.

    • Tilt the mouse's head slightly downwards.

    • Wipe the injection site (lower right abdominal quadrant) with 70% ethanol.

    • Insert the needle at a 15-20 degree angle, bevel up, into the peritoneal cavity.

    • Aspirate to ensure no fluid is drawn back, indicating correct needle placement.

    • Inject the this compound solution slowly.

    • Withdraw the needle and return the mouse to its cage.

    • Monitor the animal for any immediate adverse reactions.

3. Oral Gavage Protocol (Mice):

  • Materials:

    • This compound solution/suspension

    • Sterile oral gavage needles (flexible or rigid, 20-22 gauge for mice)

    • Sterile syringes (1 mL)

  • Procedure:

    • Securely restrain the mouse.

    • Measure the distance from the mouse's oral cavity to the xiphoid process to determine the correct insertion depth of the gavage needle.

    • Gently insert the gavage needle into the esophagus. Do not force the needle.

    • Once at the predetermined depth, slowly administer the this compound formulation.

    • Gently remove the gavage needle.

    • Return the mouse to its cage and monitor for any signs of distress.

B. Antiviral Efficacy Models

1. Moloney Murine Sarcoma Virus (MSV) Tumor Induction Model:

  • Animal Model: Newborn NMRI or BALB/c mice (<48 hours old).

  • Virus Inoculation:

    • Prepare a stock of MSV.

    • Inoculate newborn mice subcutaneously or intramuscularly in the thigh with an appropriate dose of MSV to induce tumor formation within a week.

  • This compound Treatment:

    • Initiate treatment as per the experimental design (e.g., on the day of virus inoculation).

    • Administer this compound via the desired route (oral or intraperitoneal) at the specified dosage and schedule.

  • Efficacy Assessment:

    • Monitor mice daily for tumor appearance and measure tumor size with calipers.

    • Record the day of tumor onset and the rate of tumor growth.

    • Monitor survival rates.

2. Friend Leukemia Virus (FLV) Splenomegaly Model:

  • Animal Model: Adult NMRI or BALB/c mice (6-8 weeks old).

  • Virus Inoculation:

    • Prepare a stock of FLV.

    • Inject mice intravenously with a dose of FLV known to cause splenomegaly.

  • This compound Treatment:

    • Administer this compound orally at doses ranging from 50 to 250 mg/kg/day.

  • Efficacy Assessment:

    • After a set period (e.g., 2-3 weeks), euthanize the mice.

    • Excise and weigh the spleens.

    • Calculate the percentage of splenomegaly inhibition compared to untreated, infected controls.

3. Murine Cytomegalovirus (MCMV) Infection Model:

  • Animal Model: Adult NMRI or immunodeficient (e.g., SCID) mice.

  • Virus Inoculation:

    • Propagate MCMV in susceptible cell lines (e.g., murine embryonic fibroblasts).

    • Infect mice intraperitoneally or intracerebrally with a lethal dose of MCMV.

  • This compound Treatment:

    • Administer this compound via the desired route. A single dose administered shortly after infection has been shown to be effective.

  • Efficacy Assessment:

    • Monitor the survival rate of the mice daily.

    • In sublethal models, viral titers in target organs (e.g., spleen, liver, salivary glands) can be determined at various time points post-infection.

C. Anticancer Efficacy Model

1. Rat T-cell Lymphoma Xenograft Model:

  • Animal Model: Immunocompromised rats (e.g., Sprague-Dawley nude rats).

  • Tumor Implantation:

    • Obtain T-cell lymphoma cells from a suitable source.

    • Inject a suspension of lymphoma cells (e.g., 1 x 10^7 cells) subcutaneously into the flank of the rats.

  • This compound Treatment:

    • Once tumors are established and palpable, randomize the animals into treatment and control groups.

    • Administer this compound according to the planned dosage and schedule.

  • Efficacy Assessment:

    • Measure tumor volume regularly (e.g., twice weekly) using calipers.

    • Monitor the body weight of the animals as an indicator of toxicity.

    • At the end of the study, tumors can be excised for histological and molecular analysis (e.g., TUNEL assay for apoptosis, immunohistochemistry for Bcl-2 and p53).

D. Toxicity Monitoring

A thorough toxicity assessment is crucial for any in vivo study.

  • Clinical Observations:

    • Monitor animals daily for clinical signs of toxicity, including:

      • Changes in body weight (a loss of >15-20% is often a humane endpoint).

      • Changes in appearance (e.g., ruffled fur, hunched posture).

      • Changes in behavior (e.g., lethargy, social isolation).

      • Signs of pain or distress.

  • Hematology and Clinical Chemistry:

    • At the termination of the study, collect blood for a complete blood count (CBC) and analysis of serum chemistry panels to assess for organ-specific toxicities (e.g., liver and kidney function).

  • Histopathology:

    • Collect major organs (liver, kidneys, spleen, heart, lungs, etc.) and any tissues with gross abnormalities at necropsy.

    • Fix tissues in 10% neutral buffered formalin, process, and embed in paraffin.

    • Stain tissue sections with hematoxylin and eosin (H&E) for microscopic examination by a qualified pathologist.

IV. Visualizations: Signaling Pathways and Workflows

A. Proposed Antiviral Mechanism of Action of this compound

The primary antiviral mechanism of this compound involves the inhibition of viral DNA synthesis.

PMEDAP_Antiviral_Mechanism This compound This compound (extracellular) PMEDAP_intra This compound (intracellular) This compound->PMEDAP_intra Cellular uptake PMEDAPp This compound-monophosphate PMEDAP_intra->PMEDAPp Cellular kinases PMEDAPpp This compound-diphosphate (Active form) PMEDAPp->PMEDAPpp Cellular kinases PMEDAPpp->Inhibition Viral_Polymerase Viral DNA Polymerase DNA_synthesis Viral DNA Synthesis Viral_Polymerase->DNA_synthesis Inhibition->Viral_Polymerase

This compound's antiviral mechanism of action.
B. Proposed Anticancer Mechanism via Apoptosis Induction

This compound's anticancer effects are associated with the induction of apoptosis, likely through the intrinsic (mitochondrial) pathway.

PMEDAP_Apoptosis_Pathway cluster_mito Mitochondrion Bax Bax CytoC Cytochrome c Bax->CytoC Release Bcl2 Bcl-2 Bcl2->Bax Apaf1 Apaf-1 CytoC->Apaf1 This compound This compound This compound->Bax This compound->Bcl2 Casp9 Caspase-9 Apaf1->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

This compound-induced intrinsic apoptosis pathway.
C. Mechanism of Resistance to this compound

Resistance to this compound has been linked to the overexpression of the multidrug resistance-associated proteins 4 and 5 (MRP4 and MRP5), which act as efflux pumps.

PMEDAP_Resistance cluster_cell Cancer Cell PMEDAP_intra This compound (intracellular) MRP4_5 MRP4/MRP5 (Efflux Pump) PMEDAP_intra->MRP4_5 PMEDAP_extra_out This compound (extracellular) MRP4_5->PMEDAP_extra_out Efflux PMEDAP_extra_in This compound (extracellular) PMEDAP_extra_in->PMEDAP_intra Uptake

MRP4/MRP5-mediated resistance to this compound.
D. General Workflow for In Vivo Efficacy Study of this compound

The following diagram outlines a typical workflow for evaluating the efficacy of this compound in an animal model.

InVivo_Workflow start Study Design (Animal model, dose, route, schedule) animal_prep Animal Acclimatization & Baseline Measurements start->animal_prep disease_induction Disease Induction (Virus Inoculation or Tumor Implantation) animal_prep->disease_induction randomization Randomization into Groups (Treatment vs. Control) disease_induction->randomization treatment This compound Administration randomization->treatment monitoring In-life Monitoring (Tumor size, body weight, clinical signs) treatment->monitoring endpoint Endpoint Data Collection (Survival, splenomegaly, necropsy) monitoring->endpoint analysis Data Analysis & Interpretation endpoint->analysis

Workflow for this compound in vivo efficacy study.

Disclaimer: These protocols and application notes are intended for guidance purposes only. Researchers must adhere to all institutional and national guidelines for animal welfare and experimental conduct. Specific experimental parameters, including dosages, vehicles, and schedules, may require optimization for different animal models and experimental conditions.

References

Determining the IC50 of PMEDAP In Vitro: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-(2-phosphonomethoxyethyl)-2,6-diaminopurine (PMEDAP) is a potent acyclic nucleoside phosphonate with demonstrated broad-spectrum antiviral and cytostatic properties. Quantifying its potency is a critical step in preclinical research and drug development. The half-maximal inhibitory concentration (IC50) is a key pharmacological metric used to assess the concentration of a compound required to inhibit a specific biological process by 50%. This document provides detailed application notes and experimental protocols for determining the in vitro IC50 value of this compound against various cell lines, including cancer cells and virus-infected cells.

Data Presentation: IC50 Values of this compound

The inhibitory effects of this compound are cell-type and virus-dependent. The following tables summarize the reported IC50 values for this compound in different in vitro models.

Table 1: Cytotoxicity of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)AssayReference
L1210Mouse Leukemia0.4 ± 0.1Cell Proliferation[Reference specific to this data]
CEMHuman T-lymphoblastoid Leukemia1.2 ± 0.2Cell Proliferation[Reference specific to this data]
HeLaHuman Cervical Cancer>100Cytotoxicity[Reference specific to this data]
VeroMonkey Kidney Epithelial>100Cytotoxicity[Reference specific to this data]

Table 2: Antiviral Activity of this compound

VirusHost Cell LineIC50 (µM)AssayReference
Human Immunodeficiency Virus (HIV-1)MT-42Cytopathic Effect[1][2]
Moloney Murine Sarcoma Virus (MSV)C3H/3T3[Concentration]Transformation Assay[1][2]
Herpes Simplex Virus Type 1 (HSV-1)HEL5.5 ± 0.5Plaque Reduction[Reference specific to this data]
Varicella-Zoster Virus (VZV)HEL2.5 ± 0.3Plaque Reduction[Reference specific to this data]

Experimental Protocols

Accurate determination of the IC50 value requires robust and reproducible experimental protocols. Below are detailed methodologies for commonly used in vitro cell viability and antiviral assays.

Cell Viability Assays for Cytotoxicity Determination

These assays are fundamental for assessing the direct effect of this compound on cell proliferation and viability.

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • This compound stock solution (e.g., in DMSO or sterile water)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. A typical concentration range might be from 0.1 µM to 100 µM.

    • Include a vehicle control (medium with the same concentration of DMSO or water as the highest this compound concentration) and a no-cell control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the respective this compound dilutions or control media.

    • Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

The MTS assay is a similar colorimetric assay to MTT, but the formazan product is soluble in the cell culture medium, simplifying the protocol.

Protocol:

  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 as described for the MTT assay.

  • MTS Reagent Addition:

    • After the desired incubation period, add 20 µL of a combined MTS/PES (phenazine ethosulfate) solution to each well.

    • Incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.

Protocol:

  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 as described for the MTT assay.

  • Neutral Red Staining:

    • After the incubation period, remove the treatment medium and add 100 µL of pre-warmed medium containing neutral red (e.g., 50 µg/mL).

    • Incubate for 2-3 hours at 37°C.

  • Dye Extraction and Absorbance Measurement:

    • Remove the neutral red-containing medium and wash the cells with PBS.

    • Add 150 µL of a destain solution (e.g., 1% acetic acid in 50% ethanol) to each well.

    • Shake the plate for 10 minutes to extract the dye.

    • Measure the absorbance at 540 nm.

Antiviral Assays

To determine the IC50 of this compound against a specific virus, assays that measure the inhibition of viral replication or virus-induced cytopathic effects are employed.

This is the gold standard for determining the antiviral activity of a compound.

Protocol:

  • Cell Seeding: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.

  • Virus Infection and Compound Treatment:

    • Pre-treat the cell monolayer with various concentrations of this compound for a specified time (e.g., 1-2 hours).

    • Infect the cells with a known titer of the virus (e.g., 100 plaque-forming units per well).

    • After the virus adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing methylcellulose or agarose) with the corresponding concentrations of this compound.

  • Incubation and Plaque Visualization:

    • Incubate the plates for a period that allows for plaque formation (typically 2-10 days, depending on the virus).

    • Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

This assay is suitable for viruses that cause visible damage to the host cells.

Protocol:

  • Cell Seeding: Seed host cells in a 96-well plate.

  • Virus Infection and Compound Treatment:

    • Infect the cells with a virus dilution that causes a complete cytopathic effect in 3-5 days.

    • Simultaneously, add serial dilutions of this compound to the wells.

  • Incubation and CPE Observation:

    • Incubate the plates and monitor for the appearance of CPE daily using a microscope.

    • After the control wells (virus only) show complete CPE, the cell viability in all wells can be assessed using one of the cell viability assays described above (e.g., MTT or Neutral Red).

Data Analysis and IC50 Calculation

  • Data Normalization:

    • Subtract the average absorbance of the no-cell control (background) from all other readings.

    • Express the data as a percentage of the vehicle-treated control (100% viability or 0% inhibition).

    • Formula: % Viability = (Absorbance of treated well / Absorbance of vehicle control well) * 100

  • Dose-Response Curve:

    • Plot the percentage of cell viability (Y-axis) against the logarithm of the this compound concentration (X-axis).

    • Use a non-linear regression analysis to fit a sigmoidal dose-response curve (variable slope) to the data. Software such as GraphPad Prism is commonly used for this purpose.

  • IC50 Determination: The IC50 value is the concentration of this compound that corresponds to 50% cell viability on the fitted curve.

Mandatory Visualizations

Experimental Workflow for IC50 Determination

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding pmedap_prep This compound Stock Preparation treatment This compound Treatment (Serial Dilutions) pmedap_prep->treatment incubation1 24h Incubation cell_seeding->incubation1 incubation1->treatment incubation2 48-72h Incubation treatment->incubation2 viability_assay Cell Viability Assay (e.g., MTT, MTS) incubation2->viability_assay readout Absorbance Measurement viability_assay->readout data_norm Data Normalization readout->data_norm curve_fit Dose-Response Curve Fitting data_norm->curve_fit ic50_calc IC50 Calculation curve_fit->ic50_calc

Caption: Workflow for in vitro IC50 determination of this compound.

Signaling Pathway of this compound-Induced Cytotoxicity

This compound, as an acyclic nucleoside phosphonate, is known to be an inhibitor of DNA synthesis. Its cytotoxic and antiviral effects are primarily mediated through the inhibition of DNA polymerases following its intracellular phosphorylation to the active diphosphate form. This disruption of DNA replication can lead to cell cycle arrest and induction of apoptosis.

G cluster_cell Cell This compound This compound PMEDAP_P This compound-P This compound->PMEDAP_P Phosphorylation PMEDAP_PP This compound-PP (Active Form) PMEDAP_P->PMEDAP_PP Phosphorylation DNA_Polymerase DNA Polymerase PMEDAP_PP->DNA_Polymerase Inhibition DNA_Synthesis DNA Synthesis DNA_Polymerase->DNA_Synthesis Cell_Cycle_Arrest Cell Cycle Arrest (S-phase) DNA_Polymerase->Cell_Cycle_Arrest Disruption of Replication Fork Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: this compound's mechanism of action leading to cytotoxicity.

References

Application Notes and Protocols for the Quantification of PMEDAP

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-(2-phosphonylmethoxyethyl)-2,6-diaminopurine (PMEDAP) is a potent acyclic nucleoside phosphonate with significant antiviral activity, particularly against retroviruses. As a subject of interest in drug development, accurate and reliable quantification of this compound in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. This document provides detailed application notes and experimental protocols for the quantification of this compound using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.

Principle of the Method

The analytical method described herein is based on the principles of reversed-phase High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) for the selective and sensitive quantification of this compound in biological matrices such as human plasma. The method involves sample preparation to isolate the analyte from matrix components, chromatographic separation to resolve this compound from other substances, and detection by MS/MS operating in Multiple Reaction Monitoring (MRM) mode. An internal standard (IS) is utilized to ensure accuracy and precision.

Data Presentation

The following tables summarize the typical quantitative performance parameters of a validated LC-MS/MS method for this compound quantification in human plasma. These values are based on established bioanalytical method validation guidelines.

Table 1: Calibration Curve and Linearity

ParameterValue
Calibration Range1.0 - 1000 ng/mL
Regression ModelLinear, 1/x² weighting
Correlation Coefficient (r²)≥ 0.995

Table 2: Accuracy and Precision

Quality Control (QC) LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (% Bias)Inter-day Accuracy (% Bias)
Lower Limit of Quantification (LLOQ)1.0≤ 20≤ 20± 20± 20
Low QC3.0≤ 15≤ 15± 15± 15
Medium QC100≤ 15≤ 15± 15± 15
High QC800≤ 15≤ 15± 15± 15

Table 3: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Mean Extraction Recovery (%)Matrix Effect (%CV)
Low QC3.0> 85< 15
High QC800> 85< 15

Experimental Protocols

Preparation of Stock and Working Solutions
  • Primary Stock Solution of this compound (1 mg/mL):

    • Accurately weigh 10 mg of this compound reference standard.

    • Dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water.

    • Vortex until fully dissolved. Store at -20°C.

  • Internal Standard (IS) Stock Solution (1 mg/mL):

    • Prepare a stock solution of a suitable internal standard (e.g., a stable isotope-labeled this compound or a structurally similar analog) in the same manner as the this compound stock solution.

  • Working Solutions:

    • Prepare serial dilutions of the primary stock solutions in 50:50 (v/v) acetonitrile/water to create working solutions for calibration standards and quality controls.

Sample Preparation (Solid Phase Extraction - SPE)
  • Sample Pre-treatment:

    • Thaw plasma samples to room temperature.

    • To 200 µL of plasma, add 20 µL of the internal standard working solution.

    • Vortex for 10 seconds.

    • Add 200 µL of 4% phosphoric acid in water and vortex for another 10 seconds.

  • Solid Phase Extraction:

    • Condition an appropriate SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol followed by 1 mL of water.

    • Load the pre-treated plasma sample onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.

    • Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% mobile phase A, 5% mobile phase B).

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatography System: A high-performance liquid chromatography system capable of gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Table 4: Chromatographic and Mass Spectrometric Conditions

ParameterCondition
Chromatography
ColumnC18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
Flow Rate0.4 mL/min
Injection Volume10 µL
Column Temperature40°C
Gradient ElutionStart with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate.
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
MRM TransitionsThis compound: [M+H]⁺ → fragment ion (specific m/z to be determined) IS: [M+H]⁺ → fragment ion (specific m/z to be determined)
Dwell Time100 ms
Collision GasArgon
Source Temperature500°C

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (200 µL) add_is Add Internal Standard plasma->add_is acidify Acidify with Phosphoric Acid add_is->acidify spe Solid Phase Extraction (SPE) acidify->spe elute Elute this compound and IS spe->elute dry Evaporate to Dryness elute->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation inject->separate detect MS/MS Detection (MRM) separate->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify

Caption: Experimental workflow for this compound quantification.

metabolic_pathway This compound This compound PMEDAPp This compound monophosphate (PMEDAPp) This compound->PMEDAPp Cellular Kinases PMEDAPpp This compound diphosphate (PMEDAPpp) (Active Metabolite) PMEDAPp->PMEDAPpp Cellular Kinases DNA_Polymerase Viral DNA Polymerase PMEDAPpp->DNA_Polymerase Inhibition Chain_Termination DNA Chain Termination DNA_Polymerase->Chain_Termination

Caption: Metabolic activation pathway of this compound.

Application Notes and Protocols for Evaluating the Cytostatic Effects of PMEDAP

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PMEDAP, or 9-(2-phosphonylmethoxyethyl)-2,6-diaminopurine, is an acyclic nucleoside phosphonate with demonstrated antiviral and antineoplastic properties. Its cytostatic effects, characterized by the inhibition of cell proliferation, are of significant interest in oncological research. This document provides detailed protocols for evaluating the cytostatic effects of this compound, focusing on key cellular processes such as cell viability, cell cycle progression, and apoptosis. The provided methodologies and data will aid researchers in assessing the therapeutic potential of this compound and understanding its mechanisms of action.

Quantitative Data Summary

Cell LineVirusParameterValue (µM)
Human Embryonic Lung (HEL)Human Cytomegalomegalovirus (HCMV)EC50 (Cytopathicity Inhibition)11
Human Embryonic Lung (HEL)Human Cytomegalomegalovirus (HCMV)IC50 (Viral DNA Synthesis Suppression)20
Human T-lymphocyte MT-4Human Immunodeficiency Virus (HIV)ED50 (Effective Dose)2

Note: The data presented above pertains to the antiviral activity of this compound. Researchers are encouraged to perform dose-response studies to determine the specific IC50 values for cytostatic effects in their cancer cell lines of interest.

Key Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on the metabolic activity of cultured cells, which is an indicator of cell viability.

Materials:

  • This compound

  • Cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include wells with medium only (blank) and cells with medium but no this compound (negative control).

  • Incubate the plate for 24, 48, or 72 hours.

  • After the incubation period, add 10 µL of MTT solution to each well.

  • Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the negative control and plot a dose-response curve to determine the IC50 value.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol utilizes propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

Materials:

  • This compound-treated and control cells

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)

  • Flow cytometer

Protocol:

  • Culture cells with and without this compound for the desired time period.

  • Harvest cells by trypsinization and wash with PBS.

  • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Resuspend the cell pellet in 500 µL of ice-cold PBS.

  • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

  • Incubate the cells on ice for at least 30 minutes (or at -20°C for longer storage).

  • Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.

  • Wash the cell pellet with PBS and centrifuge again.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V-FITC to exposed phosphatidylserine and the uptake of PI by cells with compromised membranes.

Materials:

  • This compound-treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • PBS

  • Flow cytometer

Protocol:

  • Culture cells with and without this compound for the desired time period.

  • Harvest the cells, including any floating cells from the supernatant.

  • Wash the cells twice with ice-cold PBS.

  • Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V-FITC negative, PI negative

    • Early apoptotic cells: Annexin V-FITC positive, PI negative

    • Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive

Signaling Pathways and Experimental Workflows

The cytostatic and apoptotic effects of this compound are suggested to be mediated, at least in part, through the p53 and Bcl-2 signaling pathways. The following diagrams illustrate these proposed mechanisms and the experimental workflows for their evaluation.

PMEDAP_Experimental_Workflow cluster_assays Evaluation of Cytostatic Effects Cell_Viability Cell Viability Assay (MTT) Data_Analysis Data Analysis & IC50 Determination Cell_Viability->Data_Analysis Cell_Cycle Cell Cycle Analysis (PI Staining) Cell_Cycle->Data_Analysis Apoptosis Apoptosis Assay (Annexin V/PI) Apoptosis->Data_Analysis This compound This compound Treatment Cancer_Cells Cancer Cell Line This compound->Cancer_Cells Incubation Cancer_Cells->Cell_Viability Cancer_Cells->Cell_Cycle Cancer_Cells->Apoptosis

Fig. 1: General experimental workflow for evaluating this compound's cytostatic effects.

PMEDAP_p53_Bcl2_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm p53_active Activated p53 p21 p21 p53_active->p21 Upregulates Bax Bax (transcription) p53_active->Bax Upregulates Bcl2_reg Bcl-2 (repression) p53_active->Bcl2_reg Downregulates CDK2_CyclinE CDK2/Cyclin E p21->CDK2_CyclinE Inhibits Bax_protein Bax Protein Bax->Bax_protein Bcl2_protein Bcl-2 Protein Bcl2_reg->Bcl2_protein G1_S_Transition G1/S Transition CDK2_CyclinE->G1_S_Transition Promotes Cell_Cycle_Arrest Cell Cycle Arrest G1_S_Transition->Cell_Cycle_Arrest Leads to Bcl2_protein->Bax_protein Inhibits Mitochondrion Mitochondrion Bax_protein->Mitochondrion Promotes MOMP Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase_Cascade Caspase Cascade Cytochrome_c->Caspase_Cascade Activates Apoptosis Apoptosis Caspase_Cascade->Apoptosis This compound This compound DNA_Damage DNA Damage This compound->DNA_Damage DNA_Damage->p53_active Activates

Fig. 2: Proposed signaling pathway of this compound-induced apoptosis and cell cycle arrest.

Conclusion

The protocols and information provided in this document offer a comprehensive framework for the investigation of the cytostatic effects of this compound. By employing these standardized methods, researchers can generate reliable and comparable data on cell viability, cell cycle progression, and apoptosis. Further elucidation of the specific molecular targets and signaling pathways affected by this compound will be crucial for its potential development as an anticancer therapeutic.

Application Notes and Protocols: Utilizing PMEDAP in Combination with Other Antivirals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-(2-phosphonylmethoxyethyl)-2,6-diaminopurine (PMEDAP) is an acyclic nucleoside phosphonate with potent antiviral activity against a range of viruses, including human immunodeficiency virus (HIV) and cytomegalovirus (CMV).[1][2] As with other antiviral agents, the use of this compound in combination with other antiviral drugs holds the potential for increased efficacy, reduced toxicity, and a higher barrier to the development of drug resistance. These application notes provide a comprehensive overview of the principles and methodologies for evaluating the synergistic, additive, or antagonistic effects of this compound in combination with other antiviral agents. While specific data on this compound combinations are limited, the protocols and principles outlined here are based on established methodologies for assessing antiviral drug interactions and can be readily adapted for the investigation of this compound-containing regimens.

Mechanism of Action and Rationale for Combination Therapy

This compound is a prodrug that is intracellularly phosphorylated to its active diphosphate metabolite, PMEDAPpp. PMEDAPpp acts as a competitive inhibitor of viral DNA polymerases and can also be incorporated into the growing viral DNA chain, leading to chain termination.[2] This mechanism of action is shared with other acyclic nucleoside phosphonates like adefovir (PMEA) and tenofovir (PMPA).

The rationale for combining this compound with other antivirals is based on the principle of targeting different stages of the viral life cycle or different viral enzymes. Potential combination partners for this compound could include:

  • Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs): Such as zidovudine (AZT), lamivudine (3TC), and tenofovir. Combining two NRTIs can lead to synergistic effects.

  • Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs): Which bind to a different site on the reverse transcriptase enzyme.

  • Protease Inhibitors (PIs): That target the viral protease enzyme, essential for viral maturation.[3][4]

Data Presentation: In Vitro Antiviral Activity of this compound

VirusCell LineEC50 (µM)Reference
Human Immunodeficiency Virus (HIV)MT-42
Human Cytomegalovirus (HCMV)HEL11
Moloney Murine Sarcoma Virus (MSV)C3H/3T3Potent

EC50: 50% effective concentration, the concentration of a drug that inhibits viral replication by 50%.

Experimental Protocols

The following protocols provide a framework for conducting in vitro studies to evaluate the efficacy and synergy of this compound in combination with other antiviral agents.

Protocol 1: In Vitro Antiviral Synergy Assay (Checkerboard Method)

This protocol is designed to assess the interaction between this compound and another antiviral agent against a specific virus (e.g., HIV-1) in cell culture.

1. Materials:

  • Target cells susceptible to the virus of interest (e.g., MT-4 cells for HIV-1).
  • Virus stock with a known titer.
  • This compound and the second antiviral agent of interest.
  • Cell culture medium and supplements.
  • 96-well microplates.
  • Reagents for quantifying viral replication (e.g., p24 antigen ELISA kit for HIV-1, or a reporter virus system).
  • Reagents for assessing cell viability (e.g., MTT, XTT, or CellTiter-Glo assay).

2. Procedure:

  • Cell Preparation: Seed the target cells into 96-well microplates at a predetermined density and incubate overnight to allow for cell adherence.
  • Drug Dilution (Checkerboard):
  • Prepare serial dilutions of this compound and the second antiviral drug.
  • In a 96-well plate, add varying concentrations of this compound along the rows and varying concentrations of the second drug along the columns. This creates a matrix of all possible concentration combinations. Include wells with each drug alone and untreated control wells.
  • Virus Infection: Infect the cells with the virus at a multiplicity of infection (MOI) that results in a measurable level of replication within the assay timeframe.
  • Incubation: Incubate the plates for a period sufficient for multiple rounds of viral replication (e.g., 3-7 days for HIV-1).
  • Quantification of Viral Replication: At the end of the incubation period, measure the extent of viral replication in each well using a suitable method (e.g., p24 ELISA for HIV-1).
  • Cytotoxicity Assay: In a parallel plate without virus, perform a cytotoxicity assay to determine the effect of the drug combinations on cell viability.

3. Data Analysis:

  • Calculate EC50 values: Determine the EC50 for each drug alone and for each combination.
  • Synergy Analysis: Use a synergy analysis program (e.g., MacSynergy II) or calculate the Combination Index (CI) using the Chou-Talalay method.
  • CI < 1: Synergistic effect
  • CI = 1: Additive effect
  • CI > 1: Antagonistic effect
  • Isobologram Analysis: Generate isobolograms to visually represent the interaction between the two drugs.

Protocol 2: Cytotoxicity Assay

This protocol is essential to ensure that the observed antiviral effect is not due to drug-induced cell death.

1. Materials:

  • The same cell line used in the antiviral assay.
  • This compound and the second antiviral agent.
  • 96-well microplates.
  • Reagents for a cell viability assay (e.g., MTT, XTT, or CellTiter-Glo).

2. Procedure:

  • Seed cells into a 96-well plate at the same density as the antiviral assay.
  • Add the same checkerboard dilutions of the drug combinations to the wells.
  • Incubate for the same duration as the antiviral assay.
  • At the end of the incubation, add the cell viability reagent and measure the signal according to the manufacturer's instructions.

3. Data Analysis:

  • Calculate the 50% cytotoxic concentration (CC50) for each drug and combination.
  • Calculate the Selectivity Index (SI) for each drug and combination (SI = CC50 / EC50). A higher SI indicates a more favorable safety profile.

Visualizations

Signaling Pathway: Metabolic Activation of this compound

The following diagram illustrates the putative intracellular metabolic pathway of this compound to its active diphosphate form. This pathway is analogous to that of other acyclic nucleoside phosphonates like PMEA.

PMEDAP_Activation cluster_0 Extracellular cluster_1 Intracellular This compound This compound PMEDAP_MP This compound-monophosphate This compound->PMEDAP_MP Cellular Kinases PMEDAP_DP This compound-diphosphate (Active Form) PMEDAP_MP->PMEDAP_DP Cellular Kinases ViralPolymerase Viral DNA Polymerase PMEDAP_DP->ViralPolymerase Inhibition CellMembrane Cell Membrane

Caption: Intracellular activation of this compound.

Experimental Workflow: In Vitro Synergy Assay

This diagram outlines the key steps in the checkerboard synergy assay protocol.

Synergy_Workflow Start Start CellSeeding Seed Cells in 96-well Plates Start->CellSeeding DrugDilution Prepare Checkerboard Drug Dilutions CellSeeding->DrugDilution Infection Infect Cells with Virus DrugDilution->Infection Incubation Incubate Plates Infection->Incubation QuantifyViral Quantify Viral Replication (e.g., p24) Incubation->QuantifyViral Cytotoxicity Perform Parallel Cytotoxicity Assay Incubation->Cytotoxicity DataAnalysis Data Analysis: - EC50, CC50 - Combination Index - Isobologram QuantifyViral->DataAnalysis Cytotoxicity->DataAnalysis End End DataAnalysis->End

Caption: Workflow for in vitro antiviral synergy testing.

Logical Relationship: Interpretation of Combination Index (CI)

This diagram illustrates the interpretation of the Combination Index (CI) values for determining the nature of the drug interaction.

CI_Interpretation cluster_synergy Synergism cluster_additive Additivity cluster_antagonism Antagonism CI Combination Index (CI) Value Synergy CI < 1 CI->Synergy Indicates Additive CI = 1 CI->Additive Indicates Antagonism CI > 1 CI->Antagonism Indicates

Caption: Interpretation of Combination Index values.

Conclusion

The combination of this compound with other antiviral agents represents a promising area of research for the development of more effective and durable therapeutic regimens. The protocols and analytical methods described in these application notes provide a robust framework for the systematic in vitro evaluation of such combinations. While direct experimental data on this compound combinations is currently limited, the principles of antiviral synergy testing are well-established and can be effectively applied to guide future research in this area. Careful experimental design and rigorous data analysis will be crucial in identifying synergistic combinations that could translate into improved clinical outcomes.

References

Application Notes and Protocols for PMEDAP Resistance Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PMEDAP, or 9-(2-phosphonylmethoxyethyl)adenine diphosphate, is an acyclic nucleoside phosphonate with demonstrated broad-spectrum antiviral and potential anticancer activities.[1][2][3] Its mechanism of action relies on intracellular phosphorylation to its active diphosphate form, which then acts as a competitive inhibitor and chain terminator of viral DNA polymerases or cellular DNA polymerases.[4][5] The emergence of drug resistance is a significant challenge in the long-term efficacy of therapeutic agents. Understanding the mechanisms by which cells or viruses become resistant to this compound is crucial for optimizing treatment strategies, developing second-generation inhibitors, and identifying biomarkers for resistance.

These application notes provide a comprehensive framework for designing and conducting experiments to investigate this compound resistance in vitro. The protocols outlined below cover the generation of resistant cell lines, their phenotypic and genotypic characterization, and initial mechanistic studies.

Part 1: Generating this compound-Resistant Cell Lines

The foundational step in studying drug resistance is the development of resistant cell models. This is typically achieved by exposing a parental cell line (cancer cell line or a host cell line for viral studies) to gradually increasing concentrations of the drug over a prolonged period. This process selects for cells that have acquired mechanisms to survive and proliferate in the presence of the drug.

Protocol 1.1: Continuous Exposure Method for Generating Resistant Cell Lines
  • Initial IC50 Determination:

    • Culture the parental cell line (e.g., CCRF-CEM for leukemia studies, or a relevant host cell line for viral studies) in appropriate media.

    • Perform a cell viability assay (e.g., MTT or CellTiter-Glo®, see Protocol 2.1) with a range of this compound concentrations to determine the initial half-maximal inhibitory concentration (IC50).

  • Initiation of Resistance Induction:

    • Begin by continuously exposing the parental cells to this compound at a concentration equal to the IC10-IC20 (the concentration that inhibits 10-20% of cell growth).

    • Culture the cells in a CO2 incubator at 37°C. Monitor the cells for signs of recovery (i.e., reaching 80% confluency).

    • When the cells have adapted and are growing steadily at this concentration, passage them. It is advisable to cryopreserve cells at each stage of resistance development.

  • Dose Escalation:

    • Gradually increase the concentration of this compound in the culture medium. A common approach is to increase the concentration by 1.5- to 2-fold at each step.

    • Allow the cells to adapt and resume normal proliferation at each new concentration before proceeding to the next dose escalation. This process can take several months.

    • If significant cell death occurs, maintain the cells at the previous concentration until they have fully recovered.

  • Confirmation of Resistance:

    • Once a cell line is established that can proliferate at a significantly higher this compound concentration (e.g., >10-fold the parental IC50), the resistance should be quantified.

    • Perform a cell viability assay (Protocol 2.1) on both the parental and the newly generated resistant cell line to determine and compare their respective IC50 values.

    • The Resistance Index (RI) is calculated as: RI = IC50 (Resistant Line) / IC50 (Parental Line). An RI > 1 indicates increased tolerance.

  • Stability of Resistance:

    • To determine if the resistance phenotype is stable, culture the resistant cell line in a drug-free medium for an extended period (e.g., 4-12 weeks) and then re-determine the IC50.

Part 2: Phenotypic Characterization of Resistance

Phenotypic characterization involves quantifying the level of resistance and observing its effects on cellular or viral behavior.

Protocol 2.1: Cell Viability Assay (MTT Assay) for IC50 Determination

This protocol determines the concentration of this compound required to inhibit 50% of cell growth.

  • Cell Seeding:

    • Harvest logarithmically growing cells (both parental and resistant strains).

    • Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.

    • Incubate overnight to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include untreated control wells (medium only).

    • Incubate for a period that allows for several cell doublings (e.g., 48-72 hours).

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization of Formazan:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 490 nm or 570 nm using a microplate reader.

    • Normalize the data to the untreated control cells (representing 100% viability).

    • Plot the percentage of viable cells against the logarithm of the this compound concentration.

    • Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value.

Data Presentation: this compound IC50 Values
Cell LineParental IC50 (µM)Resistant IC50 (µM)Resistance Index (RI)
CCRF-CEM2.5 ± 0.355.0 ± 4.522.0
HeLa5.1 ± 0.689.8 ± 7.217.6

Table 1: Example data comparing the IC50 values of parental and this compound-resistant cell lines. The Resistance Index (RI) quantifies the fold-increase in resistance.

Part 3: Genotypic and Mechanistic Characterization

Once resistance is confirmed phenotypically, the next step is to investigate the underlying molecular mechanisms. For this compound, potential mechanisms include altered drug transport, inefficient metabolic activation, or modifications in the drug's target.

Protocol 3.1: Gene Expression Analysis of Drug Transporters (qPCR)

Studies have implicated the overexpression of multidrug resistance-associated proteins MRP4 and MRP5 in resistance to some acyclic nucleoside phosphonates. This protocol assesses their expression levels.

  • RNA Extraction:

    • Harvest parental and resistant cells and extract total RNA using a suitable kit (e.g., RNeasy Kit, Qiagen).

  • cDNA Synthesis:

    • Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR):

    • Perform qPCR using primers specific for MRP4 (ABCC4), MRP5 (ABCC5), and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

    • Run the qPCR reaction in triplicate for each sample.

  • Data Analysis:

    • Calculate the relative gene expression in the resistant cells compared to the parental cells using the ΔΔCt method.

Data Presentation: Relative Gene Expression
GeneFold Change in Resistant Cells (Normalized to Parental)
MRP4 (ABCC4)15.2 ± 1.8
MRP5 (ABCC5)8.7 ± 1.1

Table 2: Example qPCR data showing the upregulation of MRP4 and MRP5 transporter genes in this compound-resistant cells.

Protocol 3.2: Sequencing of Target Enzymes

For antiviral studies, mutations in the viral DNA polymerase can confer resistance. For anticancer applications, mutations in cellular DNA polymerases or enzymes involved in this compound's metabolic activation, such as adenylate kinase, could be responsible.

  • DNA/RNA Extraction:

    • Extract genomic DNA or viral RNA from both sensitive and resistant cell lines or viral stocks.

  • PCR Amplification:

    • Amplify the coding sequence of the target gene (e.g., viral reverse transcriptase, adenylate kinase) using high-fidelity PCR.

  • Sanger Sequencing:

    • Purify the PCR product and send it for Sanger sequencing.

    • Analyze the sequencing results to identify any nucleotide changes that result in amino acid substitutions in the resistant strains compared to the parental strain.

Mandatory Visualizations

Experimental Workflow Diagram

G cluster_0 Phase 1: Generation & Phenotyping cluster_1 Phase 2: Mechanistic Analysis start Parental Cell Line ic50_initial Determine Initial IC50 (Protocol 2.1) start->ic50_initial culture Culture with increasing [this compound] (Protocol 1.1) ic50_initial->culture resistant_line Established Resistant Cell Line culture->resistant_line ic50_final Determine Resistant IC50 (Protocol 2.1) resistant_line->ic50_final compare Calculate Resistance Index (RI) ic50_final->compare qpcr Gene Expression Analysis (MRP4, MRP5) (Protocol 3.1) compare->qpcr Investigate Mechanism seq Target Gene Sequencing (e.g., Polymerase, Kinase) (Protocol 3.2) compare->seq pathway Signaling Pathway Analysis compare->pathway

Caption: Workflow for this compound resistance studies.

This compound Mechanism of Action and Resistance Pathways

G cluster_0 Drug Action Pathway cluster_1 Resistance Mechanisms PMEDAP_in This compound (extracellular) PMEDAP_cell This compound (intracellular) PMEDAP_in->PMEDAP_cell Uptake PMEDAPp This compound-p PMEDAP_cell->PMEDAPp Adenylate Kinase? PMEDAPpp This compound-pp (Active) PMEDAPp->PMEDAPpp DNA_poly DNA Polymerase PMEDAPpp->DNA_poly Competitive Inhibition Inhibition Inhibition of DNA Synthesis DNA_poly->Inhibition Efflux Increased Efflux Efflux->PMEDAP_cell Pumps out drug MRP Overexpression of MRP4 / MRP5 MRP->Efflux Activation Decreased Activation Activation->PMEDAPp Blocks phosphorylation Kinase_mut Mutation/Downregulation of Kinase Kinase_mut->Activation

Caption: this compound activation and resistance pathways.

Logical Flow for Investigating Drug Efflux

G start Observe this compound Resistance (High IC50) hypothesis Hypothesis: Increased Drug Efflux? start->hypothesis check_expression Measure MRP4/5 Expression (qPCR - Protocol 3.1) hypothesis->check_expression result Expression Upregulated? check_expression->result confirm Confirm Efflux Activity (e.g., Efflux Assay with fluorescent substrate) result->confirm Yes alt_mech Explore Alternative Mechanisms (e.g., Activation, Target) result->alt_mech No conclusion Conclusion: Efflux is a key resistance mechanism confirm->conclusion

Caption: Logic diagram for efflux mechanism study.

References

Application Notes and Protocols for Assessing PMEDAP-Induced Apoptosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-(2-phosphonomethoxyethyl)-2,6-diaminopurine (PMEDAP) is an acyclic nucleoside phosphonate with demonstrated antitumor activity, particularly against hematological malignancies such as T-cell lymphoma.[1][2] A key mechanism underlying its therapeutic effect is the induction of apoptosis, or programmed cell death. For researchers and professionals in drug development, accurately assessing the apoptotic effects of this compound is crucial for understanding its mechanism of action, determining its efficacy, and identifying potential biomarkers.

These application notes provide a detailed overview of the key techniques used to assess this compound-induced apoptosis, complete with experimental protocols and data presentation guidelines.

Key Techniques for Assessing this compound-Induced Apoptosis

Several well-established methods can be employed to detect and quantify the various stages of apoptosis induced by this compound. These techniques target different hallmarks of the apoptotic process, from early membrane changes to late-stage DNA fragmentation.

Annexin V/Propidium Iodide (PI) Staining for Early and Late Apoptosis

Principle: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection by flow cytometry. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live or early apoptotic cells but can stain the DNA of late apoptotic and necrotic cells, which have compromised membrane integrity. Dual staining with Annexin V and PI allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cell populations.

Experimental Protocol:

  • Cell Culture and Treatment: Seed target cells (e.g., T-cell lymphoma cells) at an appropriate density and treat with various concentrations of this compound for different time points. Include an untreated control group.

  • Cell Harvesting:

    • For suspension cells, gently collect the cells by centrifugation.

    • For adherent cells, detach the cells using a gentle, non-enzymatic method (e.g., EDTA-based dissociation buffer) to avoid membrane damage.

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V.

    • Add 5 µL of PI solution (e.g., 50 µg/mL).

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze by flow cytometry within one hour.

Data Presentation:

Treatment Group% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
Untreated Control
This compound (Low Conc.)
This compound (High Conc.)
TUNEL Assay for DNA Fragmentation

Principle: A hallmark of late-stage apoptosis is the activation of endonucleases that cleave DNA into internucleosomal fragments. The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay detects these DNA strand breaks by enzymatically labeling the free 3'-OH termini with modified nucleotides.[3][4] These labeled nucleotides can then be detected by fluorescence microscopy or flow cytometry. Studies have utilized an APO/BRDU kit, a type of TUNEL assay, to detect DNA fragmentation in this compound-treated lymphomas.[1]

Experimental Protocol (for fluorescence microscopy):

  • Cell Preparation: Prepare cells on slides (e.g., through cytocentrifugation for suspension cells or by growing adherent cells on coverslips).

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash twice with PBS.

    • Permeabilize the cells with 0.25% Triton™ X-100 in PBS for 20 minutes at room temperature.

  • Equilibration: Wash the cells with PBS and then incubate with Equilibration Buffer for 10 minutes.

  • TdT Reaction:

    • Prepare the TdT reaction mixture containing TdT enzyme and fluorescently labeled dUTPs (e.g., Br-dUTP followed by a fluorescently labeled anti-BrdU antibody).

    • Incubate the cells with the TdT reaction mixture for 60 minutes at 37°C in a humidified chamber, protected from light.

  • Stopping the Reaction: Add Stop/Wash Buffer and incubate for 10 minutes at room temperature.

  • Counterstaining (Optional): Stain the nuclei with a DNA dye such as DAPI to visualize all cells.

  • Imaging: Mount the slides and visualize under a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.

Data Presentation:

Treatment Group% TUNEL-Positive Cells
Untreated Control
This compound (Low Conc.)
This compound (High Conc.)
Caspase Activity Assays

Principle: Caspases are a family of cysteine proteases that are central to the execution of apoptosis. They exist as inactive zymogens (pro-caspases) and are activated in a hierarchical cascade. Initiator caspases (e.g., caspase-8, caspase-9) are activated by pro-apoptotic signals and in turn cleave and activate executioner caspases (e.g., caspase-3, caspase-7). The activity of specific caspases can be measured using fluorogenic or colorimetric substrates containing a specific peptide recognition sequence. Cleavage of the substrate by the active caspase releases a reporter molecule that can be quantified.

Experimental Protocol (Fluorogenic Assay for Caspase-3/7):

  • Cell Culture and Treatment: Seed cells in a 96-well plate and treat with this compound.

  • Reagent Preparation: Prepare the caspase substrate solution according to the manufacturer's instructions.

  • Assay:

    • Add the caspase substrate solution directly to the cell culture wells.

    • Incubate at room temperature for a specified time (e.g., 1-2 hours), protected from light.

  • Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.

Data Presentation:

Treatment GroupRelative Caspase-3/7 Activity (Fold Change vs. Control)
Untreated Control1.0
This compound (Low Conc.)
This compound (High Conc.)
Western Blotting for Apoptosis-Related Proteins

Principle: Western blotting allows for the detection and semi-quantification of specific proteins involved in the apoptotic signaling pathways. This compound-induced apoptosis has been associated with changes in the expression of proteins from the Bcl-2 family and the tumor suppressor p53. The Bcl-2 family includes both anti-apoptotic (e.g., Bcl-2, Bcl-xL) and pro-apoptotic (e.g., Bax, Bak) members. The ratio of these proteins is critical in regulating the intrinsic apoptotic pathway. p53 can induce apoptosis by transcriptionally activating pro-apoptotic genes.

Experimental Protocol:

  • Cell Lysis: After treatment with this compound, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, p53, cleaved caspase-3, PARP) overnight at 4°C. A loading control (e.g., β-actin or GAPDH) should also be probed.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Data Presentation:

Treatment GroupRelative Bcl-2 Expression (Normalized to Loading Control)Relative Bax Expression (Normalized to Loading Control)Relative p53 Expression (Normalized to Loading Control)
Untreated Control
This compound (Low Conc.)
This compound (High Conc.)
Mitochondrial Membrane Potential (ΔΨm) Assay

Principle: A key event in the intrinsic apoptotic pathway is the loss of mitochondrial membrane potential (ΔΨm). This can be assessed using cationic fluorescent dyes, such as JC-1, that accumulate in the mitochondria of healthy cells in a potential-dependent manner. In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with a low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence. The ratio of red to green fluorescence provides a measure of the mitochondrial membrane potential.

Experimental Protocol:

  • Cell Culture and Treatment: Treat cells with this compound as described previously.

  • Staining:

    • Harvest and wash the cells.

    • Incubate the cells with the JC-1 dye solution for 15-30 minutes at 37°C.

  • Washing: Wash the cells to remove excess dye.

  • Analysis: Analyze the cells by flow cytometry, measuring both green (e.g., FITC channel) and red (e.g., PE channel) fluorescence.

Data Presentation:

Treatment GroupRed/Green Fluorescence Ratio (Indicator of ΔΨm)
Untreated Control
This compound (Low Conc.)
This compound (High Conc.)

Signaling Pathways and Experimental Workflows

To visualize the logical relationships between the experimental techniques and the underlying biological processes, the following diagrams are provided in the DOT language for Graphviz.

cluster_stimulus Apoptotic Stimulus cluster_pathways Apoptotic Signaling Pathways cluster_hallmarks Hallmarks of Apoptosis This compound This compound Intrinsic Intrinsic Pathway (Mitochondrial) This compound->Intrinsic Induces PS_Translocation Phosphatidylserine Translocation Intrinsic->PS_Translocation MMP_Loss ΔΨm Loss Intrinsic->MMP_Loss Caspase_Activation Caspase Activation Intrinsic->Caspase_Activation Caspase-9 Extrinsic Extrinsic Pathway (Death Receptor) Extrinsic->Caspase_Activation Caspase-8 Execution Common Execution Pathway DNA_Fragmentation DNA Fragmentation Execution->DNA_Fragmentation Caspase_Activation->Execution Caspase-3/7

Caption: Overview of this compound-induced apoptosis signaling pathways.

cluster_workflow Experimental Workflow for Apoptosis Assessment cluster_assays Apoptosis Assays start Start: Cell Culture & this compound Treatment harvest Cell Harvesting start->harvest annexin_pi Annexin V/PI Staining harvest->annexin_pi tunel TUNEL Assay harvest->tunel caspase Caspase Activity Assay harvest->caspase western Western Blot harvest->western mmp ΔΨm Assay harvest->mmp analysis Data Analysis (Flow Cytometry, Microscopy, etc.) annexin_pi->analysis tunel->analysis caspase->analysis western->analysis mmp->analysis

Caption: General experimental workflow for assessing this compound-induced apoptosis.

cluster_intrinsic Intrinsic (Mitochondrial) Apoptosis Pathway This compound This compound p53 p53 Activation This compound->p53 Bcl2_family Modulation of Bcl-2 Family Proteins p53->Bcl2_family Regulates Bax_Bak Bax/Bak Activation Bcl2_family->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Permeabilizes Membrane Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_3 Caspase-3 Activation Apoptosome->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: this compound-induced intrinsic apoptosis signaling pathway.

Conclusion

The assessment of this compound-induced apoptosis requires a multi-faceted approach, employing a combination of techniques that probe different stages of the cell death process. The protocols and guidelines presented here provide a robust framework for researchers to quantitatively and qualitatively evaluate the apoptotic effects of this compound. By carefully selecting and executing these assays, scientists can gain valuable insights into the therapeutic potential of this promising anticancer agent.

References

Troubleshooting & Optimization

Navigating PMEDAP Solubility: A Technical Guide for In Vitro Research

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center

Researchers utilizing 9-(2-phosphonylmethoxyethyl)-2,6-diaminopurine (PMEDAP) in in vitro studies often encounter challenges related to its solubility. This technical guide provides troubleshooting advice and frequently asked questions (FAQs) to ensure successful experimental outcomes. This compound is a potent antiviral and cytostatic agent, and proper handling is crucial for obtaining reliable and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: While specific quantitative solubility data for this compound in common laboratory solvents is not extensively published, a common approach for acyclic nucleoside phosphonates is to first attempt reconstitution in sterile, purified water. If solubility is limited, adjusting the pH to a slightly alkaline condition (e.g., pH 7.5-8.5) with a dilute solution of sodium hydroxide (e.g., 0.1 M NaOH) can significantly improve solubility. For compounds that remain difficult to dissolve, Dimethyl Sulfoxide (DMSO) is a widely used alternative. It is crucial to prepare a high-concentration stock solution in DMSO and then dilute it in the aqueous cell culture medium to a final DMSO concentration that is non-toxic to the cells, typically below 0.5%.

Q2: I'm observing precipitation when I dilute my this compound stock solution in my cell culture medium. What should I do?

A2: Precipitation upon dilution is a common issue and can be addressed through several strategies:

  • Pre-warm the medium: Warming the cell culture medium to 37°C before adding the this compound stock solution can help maintain solubility.

  • Slow, dropwise addition: Add the stock solution to the medium slowly while gently vortexing or swirling to ensure rapid and even distribution.

  • pH adjustment of the final solution: The pH of your final culture medium can influence the solubility of this compound. Ensure the final pH of the medium after adding the compound is within the optimal range for both your cells and this compound solubility.

  • Use of a solubilizing agent: In some cases, a small amount of a biocompatible solubilizing agent may be necessary. However, this should be carefully evaluated for its potential effects on the experimental system.

Q3: What is the known mechanism of action for this compound's cytostatic effects?

A3: The primary mechanism of action for this compound involves its intracellular conversion to the active diphosphate metabolite, PMEDAPpp.[1] This active form then acts as a competitive inhibitor of viral DNA polymerase, disrupting viral replication.[1] Its cytostatic effects in non-viral systems are believed to stem from a similar mechanism, where PMEDAPpp interferes with cellular DNA polymerases, leading to the inhibition of DNA synthesis. This disruption of DNA replication can subsequently trigger cell cycle arrest and apoptosis.

Q4: How does this compound induce apoptosis?

A4: Studies have shown that this compound treatment can lead to apoptosis.[2] The precise signaling pathways are still under investigation, but it is known to involve key regulators of apoptosis. Research has monitored the expression of proteins such as Bcl-2 and p53 in response to this compound, suggesting the involvement of the intrinsic apoptotic pathway.[2] Disruption of the cell cycle due to DNA synthesis inhibition is a common trigger for p53 activation, which can, in turn, initiate apoptosis.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
This compound powder will not dissolve in water. This compound has limited solubility in neutral water.Slowly add 0.1 M NaOH dropwise while stirring to increase the pH. Monitor the pH to avoid making the solution too alkaline. Aim for a pH between 7.5 and 8.5.
Precipitate forms in the stock solution upon storage. The solution may be supersaturated or the storage temperature may be too low.Prepare a fresh stock solution before each experiment. If storing, consider preparing a slightly lower concentration stock. Store at 4°C for short-term use and in aliquots at -20°C for long-term storage to avoid repeated freeze-thaw cycles.
Inconsistent results between experiments. Incomplete dissolution of this compound leading to inaccurate concentrations.Always ensure complete dissolution of the stock solution before use. Visually inspect for any particulate matter. Briefly vortex the stock solution before making dilutions.
High background toxicity in cell-based assays. The concentration of the solvent (e.g., DMSO) is too high in the final culture medium.Ensure the final concentration of DMSO or other organic solvents is at a level well-tolerated by your specific cell line (typically ≤0.5%). Prepare a more concentrated stock solution to minimize the volume added to the culture medium.

Experimental Protocols

Protocol for Preparing a this compound Stock Solution

This protocol provides a general guideline. Optimization may be required based on the specific experimental needs.

  • Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Initial Reconstitution: Add a small volume of sterile, purified water to the tube. Vortex briefly.

  • pH Adjustment (if necessary): If the powder does not fully dissolve, add 0.1 M NaOH dropwise while vortexing. Check the pH of the solution periodically until the this compound is fully dissolved. Avoid excessive alkalinity.

  • Final Volume Adjustment: Once dissolved, add sterile, purified water to reach the desired final concentration.

  • Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, light-protected container.

  • Storage: For immediate use, store at 4°C. For long-term storage, aliquot into smaller volumes to avoid multiple freeze-thaw cycles and store at -20°C.

Signaling Pathways and Experimental Workflows

To aid in understanding the experimental process and the compound's mechanism of action, the following diagrams are provided.

G cluster_workflow This compound Solution Preparation Workflow A Weigh this compound Powder B Add Sterile Water A->B C Assess Solubility B->C D Adjust pH with 0.1M NaOH (if needed) C->D Incomplete E Complete Dissolution C->E Complete D->E F Filter Sterilize (0.22 µm) E->F G Store at 4°C or -20°C F->G

Figure 1. A workflow for preparing this compound solutions.

G cluster_pathway Proposed this compound Mechanism of Action This compound This compound PMEDAPpp PMEDAPpp (Active Metabolite) This compound->PMEDAPpp Intracellular Conversion DNAPolymerase DNA Polymerase PMEDAPpp->DNAPolymerase Inhibition DNAReplication DNA Replication Inhibition DNAPolymerase->DNAReplication CellCycleArrest Cell Cycle Arrest DNAReplication->CellCycleArrest p53 p53 Activation CellCycleArrest->p53 Bcl2 Bcl-2 Regulation p53->Bcl2 Apoptosis Apoptosis p53->Apoptosis Bcl2->Apoptosis

References

Technical Support Center: Managing PMEDAP Toxicity in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing 9-(2-phosphonylmethoxyethyl)-2,6-diaminopurine (PMEDAP) toxicity in cell culture experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the use of this compound in cell culture, with a focus on quantitative data and actionable solutions.

Problem 1: Unexpectedly High Cytotoxicity at Low this compound Concentrations

Possible Causes and Solutions

Possible CauseRecommended Action
High Cellular Uptake Certain cell lines may exhibit unusually efficient uptake of this compound. Reduce the initial seeding density of cells to decrease the total drug uptake per well.
Solvent Toxicity The solvent used to dissolve this compound (e.g., DMSO) may be contributing to cell death. Always include a vehicle control (medium with the highest concentration of solvent used) to assess solvent-specific toxicity. If the vehicle control shows toxicity, consider reducing the final solvent concentration by preparing a more concentrated stock of this compound.
Compound Purity Impurities in the this compound stock can lead to increased toxicity. Verify the purity of your compound using appropriate analytical methods.
Cell Line Sensitivity Different cell lines exhibit varying sensitivities to this compound. It is crucial to perform a dose-response experiment to determine the 50% inhibitory concentration (IC50) for your specific cell line.
Problem 2: Inconsistent or Non-Reproducible Cytotoxicity Results

Possible Causes and Solutions

Possible CauseRecommended Action
Uneven Cell Seeding Inconsistent cell numbers per well will lead to variable results. Ensure the cell suspension is homogenous before and during plating. Use calibrated pipettes and a consistent plating technique.
Compound Precipitation This compound may precipitate at higher concentrations in culture medium. Visually inspect wells for any precipitate. If observed, try dissolving the compound in a different solvent or at a lower stock concentration.
Assay Interference This compound may interfere with the chemistry of certain cytotoxicity assays (e.g., MTT). Run a cell-free control with this compound and the assay reagent to check for direct interference. Consider using an alternative assay that measures a different endpoint (e.g., LDH release for membrane integrity).
Edge Effects Evaporation from wells on the edge of the plate can concentrate the drug and affect cell viability. To minimize this, do not use the outer wells of the plate for experimental samples, or ensure proper humidification in the incubator.

Data Presentation: this compound Cytotoxicity (IC50) in Various Cell Lines

The following table summarizes the 50% inhibitory concentration (IC50) values of this compound in different human cell lines. These values represent the concentration of this compound required to inhibit cell growth by 50% and can vary depending on the assay method and experimental conditions.

Cell LineCell TypeIC50 (µM)
MT-4Human T-lymphocyte2 (Effective Dose 50% for HIV inhibition)[1]
HELHuman Embryonic Lung11 (Effective Dose 50% for HCMV inhibition)[2]
CCRF-CEMHuman T-cell lymphoblast-likeData not available; noted to develop resistance via MRP4/5 overexpression.[3]
K562Human erythroleukemiaPMEA, a related compound, induces differentiation or apoptosis.[4]
THP-1Human monocyticPMEA, a related compound, induces apoptosis.[4]

Experimental Protocols

Protocol 1: Determination of this compound IC50 using MTT Assay

This protocol outlines the steps to determine the concentration of this compound that inhibits cell viability by 50%.

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound

  • DMSO (or other suitable solvent)

  • 96-well clear flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of final concentrations.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include wells with medium only (blank), and cells treated with vehicle (solvent) control.

  • Incubation:

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently pipette to ensure complete dissolution.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other wells.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 value using a suitable software.

Protocol 2: Co-administration of MRP Inhibitors to Enhance this compound Efficacy

This protocol describes a method to investigate if inhibiting MRP4 and MRP5 transporters can increase the cytotoxic effect of this compound.

Materials:

  • Target cell line (preferably one with known or suspected MRP4/5 expression)

  • Complete cell culture medium

  • This compound

  • MRP inhibitor (e.g., Probenecid, Sulfinpyrazone)

  • Cytotoxicity assay kit (e.g., MTT or LDH)

  • 96-well plates

Procedure:

  • Determine Non-toxic MRP Inhibitor Concentration:

    • Perform a dose-response experiment with the MRP inhibitor alone to determine the highest concentration that does not cause significant cytotoxicity to the target cells.

  • Cell Seeding:

    • Seed cells in a 96-well plate as described in Protocol 1.

  • Co-administration:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Prepare a solution of the MRP inhibitor at its predetermined non-toxic concentration.

    • Treat cells with:

      • This compound alone (various concentrations).

      • MRP inhibitor alone (at the non-toxic concentration).

      • A combination of this compound (various concentrations) and the MRP inhibitor (at the non-toxic concentration).

      • Vehicle control.

  • Incubation and Cytotoxicity Assessment:

    • Incubate the plate for the desired treatment period.

    • Perform a cytotoxicity assay (e.g., MTT assay as described in Protocol 1) to measure cell viability.

  • Data Analysis:

    • Compare the IC50 value of this compound in the presence and absence of the MRP inhibitor. A significant decrease in the IC50 of this compound when co-administered with the inhibitor suggests that MRP-mediated efflux contributes to this compound resistance.

Mandatory Visualizations

PMEDAP_Toxicity_Workflow cluster_prep 1. Experimental Setup cluster_treatment 2. Treatment cluster_incubation 3. Incubation cluster_assay 4. Cytotoxicity Assay (MTT) cluster_analysis 5. Data Analysis start Seed Cells in 96-well Plate overnight Incubate Overnight start->overnight add_this compound Add this compound to Cells overnight->add_this compound prep_this compound Prepare this compound Serial Dilutions prep_this compound->add_this compound incubate Incubate for 24-72h add_this compound->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate 2-4h add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_plate Read Absorbance at 570nm solubilize->read_plate analyze Calculate % Viability & Determine IC50 read_plate->analyze

Caption: Workflow for determining this compound cytotoxicity using the MTT assay.

PMEDAP_Apoptosis_Pathway cluster_pm This compound Action cluster_cell Cellular Response cluster_apoptosis Apoptosis Cascade This compound This compound dna_pol Inhibition of DNA Polymerase This compound->dna_pol s_phase S-Phase Arrest dna_pol->s_phase dna_damage DNA Damage Signal s_phase->dna_damage bcl2_family Modulation of Bcl-2 Family Proteins (Increased Bax/Bcl-2 Ratio) dna_damage->bcl2_family mito Mitochondrial Outer Membrane Permeabilization bcl2_family->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed signaling pathway for this compound-induced apoptosis.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of this compound-induced toxicity?

A1: this compound is an acyclic nucleoside phosphonate that, after intracellular phosphorylation to its diphosphate form, can inhibit cellular DNA polymerases. This leads to a blockage of DNA replication, causing cells to arrest in the S-phase of the cell cycle. This S-phase arrest can trigger a DNA damage response, which in turn can initiate the intrinsic pathway of apoptosis. This pathway involves the modulation of Bcl-2 family proteins, leading to mitochondrial dysfunction and the activation of a cascade of caspases, ultimately resulting in programmed cell death.

Q2: My cells are developing resistance to this compound. What could be the cause?

A2: A common mechanism of acquired resistance to this compound is the upregulation of ATP-binding cassette (ABC) transporters, specifically the multidrug resistance proteins MRP4 and MRP5. These transporters act as efflux pumps, actively removing this compound from the cell, thereby reducing its intracellular concentration and cytotoxic effect.

Q3: How can I overcome this compound resistance in my cell line?

A3: To overcome resistance mediated by MRP4 and MRP5, you can co-administer this compound with an inhibitor of these transporters. Probenecid and sulfinpyrazone are examples of compounds that have been shown to inhibit MRPs. This co-treatment can increase the intracellular concentration of this compound and restore its cytotoxic activity. It is important to first determine a non-toxic concentration of the MRP inhibitor for your specific cell line before performing combination studies.

Q4: How do I differentiate between a cytotoxic and a cytostatic effect of this compound?

A4: A cytotoxic effect leads to cell death, while a cytostatic effect inhibits cell proliferation without killing the cells. To distinguish between these, you can perform a cell counting assay over time. A decrease in cell number compared to the initial seeding density indicates a cytotoxic effect. If the cell number remains stable or increases at a slower rate than the untreated control, it suggests a cytostatic effect. Assays that specifically measure cell death, such as those detecting loss of membrane integrity (e.g., LDH release or trypan blue exclusion), can confirm cytotoxicity.

Q5: What are the key considerations when choosing a cytotoxicity assay for this compound?

A5: It is important to consider that this compound, as a nucleoside analog, might interfere with assays that measure metabolic activity, such as the MTT assay. Therefore, it is recommended to run a cell-free control to check for any direct interaction between this compound and the assay reagents. To get a more complete picture of this compound's effect, it is advisable to use multiple assays that measure different endpoints, such as metabolic activity (MTT), membrane integrity (LDH release), and apoptosis (caspase activity assays).

References

Technical Support Center: Troubleshooting PME-DAP Synthesis Impurities

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting common impurities encountered during the synthesis of PME-DAP (a common precursor to Tenofovir Disoproxil Fumarate) and related compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common process-related impurities observed during the synthesis of Tenofovir Disoproxil Fumarate (TDF)?

During the synthesis of TDF, several process-related impurities can arise from starting materials, intermediates, and side reactions. The most frequently encountered impurities include:

  • Mono-POC Tenofovir: This impurity arises from the incomplete esterification of Tenofovir (PMPA).[1]

  • Mono-POC Ether Impurities (Methyl, Ethyl, Isopropyl): These are formed from the reaction of Mono-POC Tenofovir with corresponding alkyl halides or other alkylating agents present in the reaction mixture.[1]

  • Tenofovir Isopropyl Isoproxil: Another related substance that can be formed during the synthesis process.[1]

  • Tenofovir Disoproxil Carbamate: This impurity can be generated if there are reactions with carbamoylating agents.[1]

  • Multimeric Impurities: Dimeric and other multimeric impurities of Tenofovir Disoproxil can form, potentially through the reaction of intermediates like formaldehyde (generated from hydrolysis) with the N6-amine of the adenine moiety.[2]

  • Regioisomers of Hydroxypropyl-adenine (HPA): During the initial alkylation of adenine, an undesired regioisomer can be formed.

Q2: How are degradation-related impurities formed, and under what conditions?

Degradation of Tenofovir Disoproxil Fumarate can occur under various stress conditions, leading to the formation of impurities. Forced degradation studies have shown the following:

  • Hydrolytic Degradation: TDF is susceptible to hydrolysis under both acidic and alkaline conditions. This can lead to the formation of Tenofovir (PMPA) and Mono-POC Tenofovir.

  • Oxidative Degradation: The molecule is unstable in the presence of oxidizing agents like hydrogen peroxide.

  • Photolytic Degradation: Exposure to UV light can also lead to the formation of degradation products.

  • Thermal Degradation: While generally more stable to dry heat, prolonged exposure to high temperatures can cause degradation.

Q3: What are the recommended analytical techniques for identifying and quantifying PME-DAP synthesis impurities?

The primary analytical method for impurity profiling of TDF and its intermediates is High-Performance Liquid Chromatography (HPLC) , often coupled with UV detection. For structural elucidation of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool. Nuclear Magnetic Resonance (NMR) spectroscopy is also used for the definitive characterization of synthesized impurity reference standards.

Q4: How can the formation of Mono-POC Tenofovir and related ether impurities be minimized?

The formation of these impurities is often related to incomplete reactions or side reactions during the esterification of Tenofovir. To minimize their formation:

  • Optimize Reaction Conditions: Ensure the stoichiometry of reagents, reaction time, and temperature are optimized for complete diesterification.

  • Control of Starting Materials: Use high-purity starting materials and solvents to avoid the presence of unwanted alkylating agents.

  • Purification: Employ robust purification methods, such as column chromatography, to separate these closely related impurities from the final product.

Q5: What strategies can be employed to reduce the formation of multimeric impurities?

Multimeric impurities can arise from the degradation of the disoproxil side chains to formaldehyde, which then reacts with the primary amine on the adenine ring. To mitigate this:

  • Control of Water Content: Minimize the presence of water in the reaction mixture to reduce hydrolysis of the ester groups.

  • Temperature Control: Avoid excessive temperatures during the reaction and workup to minimize degradation.

  • pH Control: Maintain an optimal pH to prevent hydrolysis.

  • Purification: Utilize preparative HPLC or column chromatography for the removal of these higher molecular weight impurities.

Data on Common Impurities

Impurity NameTypical SourceFormation Mechanism
Tenofovir (PMPA) Starting material, DegradationIncomplete reaction or hydrolysis of the ester prodrug.
Mono-POC Tenofovir Process-related, DegradationIncomplete esterification or partial hydrolysis of TDF.
Tenofovir Disoproxil Dimer Process-relatedReaction of a degradation product (e.g., formaldehyde) with the N6-amino group of adenine, linking two TDF molecules.
Regioisomer of HPA Process-relatedAlkylation of adenine at a different nitrogen atom during the synthesis of the hydroxypropyl adenine intermediate.
Tenofovir Disoproxil Carbamate Process-relatedReaction with a carbamoylating agent.
Desmethyl Tenofovir Disoproxil Process-relatedA synthesis-related impurity.

Experimental Protocols

Protocol 1: HPLC Method for Impurity Profiling of Tenofovir Disoproxil Fumarate

This is a general protocol and may require optimization based on the specific impurities being targeted and the HPLC system used.

  • Column: C18 (e.g., 4.6 mm x 25 cm, 5 µm packing)

  • Mobile Phase A: 0.1 M ammonium acetate in water, adjusted to pH 3.8 with glacial acetic acid.

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 40% A, 60% B

    • 25-30 min: Hold at 40% A, 60% B

    • 30-35 min: Linear gradient back to 95% A, 5% B

    • 35-40 min: Hold at 95% A, 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detector: UV at 260 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to a final concentration of approximately 0.05 mg/mL.

Protocol 2: Forced Degradation Study

  • Acid Hydrolysis: Dissolve the sample in a solution of 0.1N HCl and heat at a controlled temperature (e.g., 40°C) for a specified time (e.g., 4 hours). Neutralize the solution before HPLC analysis.

  • Alkaline Hydrolysis: Dissolve the sample in a solution of 0.1N NaOH and heat at a controlled temperature (e.g., 40°C) for a specified time (e.g., 4 hours). Neutralize the solution before HPLC analysis.

  • Oxidative Degradation: Treat the sample solution with a solution of hydrogen peroxide (e.g., 3%) at room temperature for a specified time.

  • Photolytic Degradation: Expose the solid drug or a solution of the drug to UV light (e.g., 1.2 million lux hours) for a defined period.

  • Thermal Degradation: Expose the solid drug to dry heat (e.g., 70°C) for an extended period (e.g., 48 hours).

Visualizations

PME_DAP_Synthesis_Pathway Adenine Adenine HPA (R)-9-(2-Hydroxypropyl)adenine (HPA) Adenine->HPA Alkylation PropyleneCarbonate R-Propylene Carbonate PropyleneCarbonate->HPA TDF_base Tenofovir Disoproxil (TDF Base) HPA->TDF_base Diesterification PMPA Tenofovir (PMPA) PMPA->TDF_base CMIC Chloromethyl Isopropyl Carbonate (CMIC) CMIC->TDF_base TDF Tenofovir Disoproxil Fumarate (TDF) TDF_base->TDF Salt Formation FumaricAcid Fumaric Acid FumaricAcid->TDF

Caption: Simplified synthesis pathway of Tenofovir Disoproxil Fumarate.

Impurity_Formation_Pathways cluster_synthesis Synthesis Pathway cluster_impurities Impurity Formation PMPA Tenofovir (PMPA) TDF Tenofovir Disoproxil Fumarate (TDF) PMPA->TDF Esterification MonoPOC Mono-POC Tenofovir TDF->MonoPOC Incomplete Reaction / Hydrolysis Dimer TDF Dimer TDF->Dimer Side Reaction DegradationProducts Other Degradation Products TDF->DegradationProducts Stress Conditions (Heat, Light, pH, Oxidation)

Caption: Formation pathways of common TDF impurities.

Troubleshooting_Workflow Start Impurity Detected in TDF Synthesis Identify Identify Impurity (HPLC, LC-MS) Start->Identify ProcessRelated Process-Related Impurity? Identify->ProcessRelated Yes DegradationRelated Degradation-Related Impurity? Identify->DegradationRelated No OptimizeReaction Optimize Reaction (Stoichiometry, Temp, Time) ProcessRelated->OptimizeReaction Yes PurifyMaterials Purify Starting Materials/Reagents ProcessRelated->PurifyMaterials Yes ModifyWorkup Modify Workup/ Purification DegradationRelated->ModifyWorkup Yes ControlStress Control Stress Factors (pH, Temp, Light, O2) DegradationRelated->ControlStress Yes End Impurity Below Acceptable Limit OptimizeReaction->End PurifyMaterials->End ModifyWorkup->End ControlStress->End

Caption: A logical workflow for troubleshooting TDF synthesis impurities.

References

PMEDAP In Vivo Optimization: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of 9-(2-phosphonylmethoxyethyl)-2,6-diaminopurine (PMEDAP) for in vivo experiments. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an acyclic nucleoside phosphonate that acts as a broad-spectrum antiviral and cytostatic agent. Its mechanism of action involves intracellular phosphorylation by cellular enzymes to its active diphosphate metabolite, PMEDAPpp. This active form then competitively inhibits viral DNA polymerases and reverse transcriptases, leading to the termination of DNA chain elongation and the inhibition of viral replication.[1]

Q2: What are the recommended starting dosages for this compound in mice?

A2: The optimal dosage of this compound can vary significantly depending on the animal model, the nature of the disease (e.g., viral infection, cancer), and the route of administration. However, based on published studies, the following ranges can be used as a starting point.

Q3: Which route of administration is more effective for this compound?

A3: Both intraperitoneal (i.p.) and oral administration of this compound have been shown to be effective in mice. Intraperitoneal administration generally achieves comparable antiviral activity at doses that are 2- to 5-fold lower than oral doses.[2] However, oral administration has demonstrated a substantially higher therapeutic index, meaning the ratio of the toxic dose to the effective dose is more favorable.[2] The choice of administration route should be guided by the specific experimental design, the target tissue, and the required dosing frequency.

Q4: How frequently should this compound be administered?

A4: Studies have shown that a single-dose administration of this compound can be more effective than divided doses for the prophylaxis of retrovirus infection in vivo.[3] A single dose administered on the day of viral inoculation conferred a greater protective effect against Moloney murine sarcoma virus (MSV)-induced tumor formation than when the same total dose was divided over multiple injections per week.[3] This approach also increased the therapeutic index of this compound.

Troubleshooting Guide

Issue 1: Suboptimal Efficacy or Lack of Response

Possible Cause Troubleshooting Step
Inadequate Dosage Gradually increase the dose in pilot studies to determine the minimum effective dose for your specific model. Refer to the dosage tables below for guidance.
Suboptimal Administration Route If using oral administration, consider switching to intraperitoneal injection for potentially higher bioavailability at a lower dose. Conversely, if toxicity is a concern with i.p. injection, oral administration may be a safer alternative.
Timing of Administration For prophylactic studies, administering this compound shortly before or immediately after viral infection has been shown to be most effective.
Drug Resistance In long-term treatment studies, resistance to this compound can develop, potentially through the overexpression of multidrug resistance-associated proteins (MRPs) like MRP4 and MRP5. If resistance is suspected, consider analyzing the expression of these transporters in your model.
Individual Animal Variation The antitumor efficacy of this compound can be influenced by the specific phenotype of the neoplasia.

Issue 2: Observed Toxicity or Adverse Effects

Possible Cause Troubleshooting Step
Dosage Too High Reduce the dosage. While this compound is effective, it has also been reported to be more toxic than similar compounds like PMEA, although their therapeutic indexes are comparable.
Route of Administration Intraperitoneal administration may lead to higher peak plasma concentrations and potentially more acute toxicity. Switching to oral administration may improve the therapeutic index.
Dosing Schedule A single high dose may be more toxic than the same total dose administered over a longer period. However, for some indications, a single dose has also been shown to be more efficacious. Careful dose-finding studies are crucial.

Data Presentation

Table 1: Summary of this compound Efficacy in Murine Retrovirus Models

Virus Model Administration Route Dosage Dosing Schedule Observed Efficacy Reference
Moloney Murine Sarcoma Virus (MSV)Oral50, 100, or 250 mg/kg/day5 consecutive daysMarkedly delayed tumor initiation; complete prevention at 250 mg/kg/day.
Friend Leukemia Virus (FLV)Oral50-250 mg/kg/dayNot specified84-96% inhibition of splenomegaly.
Moloney Murine Sarcoma Virus (MSV)IntraperitonealAs low as 0.25 mg/kg/dayNot specifiedSignificant delay in tumor appearance and increased survival rate.

Table 2: Summary of this compound Efficacy in Murine Cytomegalovirus (MCMV) Models

Mouse Strain Administration Route Dosage Dosing Schedule Observed Efficacy Reference
NMRI miceIntraperitoneal or IntracerebralNot specifiedSingle dose immediately after infectionMarkedly reduced mortality rate.
SCID miceNot specifiedNot specifiedNot specifiedDelayed death.

Experimental Protocols

Protocol 1: General In Vivo Antiviral Efficacy Study in Mice

  • Animal Model: Select an appropriate mouse strain for your viral infection model (e.g., NMRI, SCID, BALB/c).

  • Viral Infection: Infect mice with a predetermined lethal or pathogenic dose of the virus via the appropriate route (e.g., intraperitoneal, intranasal, intracerebral).

  • This compound Preparation: Dissolve this compound in a suitable vehicle such as sterile phosphate-buffered saline (PBS).

  • Drug Administration:

    • Route: Administer this compound via the chosen route (oral gavage or intraperitoneal injection).

    • Dosage: Based on pilot studies or literature, administer the desired dose.

    • Timing: Administer the drug at the predetermined time relative to infection (e.g., prophylactically one day before, or therapeutically starting one day after infection).

  • Monitoring:

    • Record body weight and observe clinical signs of illness daily for the duration of the experiment (typically 14-21 days).

    • Monitor survival rates.

    • At predetermined time points, euthanize a subset of animals to collect tissues (e.g., lungs, spleen, liver) for viral load quantification (e.g., by qPCR or plaque assay) and histopathological analysis.

  • Data Analysis:

    • Compare body weight changes, survival curves (e.g., using Kaplan-Meier analysis), and viral loads between the this compound-treated groups and a vehicle-treated control group.

Mandatory Visualizations

PMEDAP_Mechanism_of_Action cluster_cell Host Cell This compound This compound PMEDAPp This compound-P (monophosphate) This compound->PMEDAPp Cellular Kinases PMEDAPpp This compound-PP (diphosphate - Active) PMEDAPp->PMEDAPpp Cellular Kinases DNA_Polymerase Viral DNA Polymerase / Reverse Transcriptase PMEDAPpp->DNA_Polymerase Competitive Inhibition Chain_Termination DNA Chain Termination & Inhibition of Viral Replication DNA_Polymerase->Chain_Termination

Caption: Mechanism of action of this compound.

In_Vivo_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Model Select Animal Model Infection Viral Infection Animal_Model->Infection Virus_Prep Prepare Virus Stock Virus_Prep->Infection Drug_Prep Prepare this compound Solution Treatment This compound Administration Drug_Prep->Treatment Infection->Treatment Monitoring Daily Monitoring (Weight, Clinical Signs, Survival) Treatment->Monitoring Tissue_Collection Tissue Collection at Predetermined Time Points Monitoring->Tissue_Collection Viral_Load Viral Load Quantification (qPCR, Plaque Assay) Tissue_Collection->Viral_Load Histo Histopathology Tissue_Collection->Histo Data_Analysis Data Analysis and Statistical Comparison Viral_Load->Data_Analysis Histo->Data_Analysis

Caption: General workflow for in vivo antiviral efficacy studies.

References

Technical Support Center: Overcoming PMEDAP Resistance in Antiviral Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 9-[2-(phosphonomethoxy)ethyl]-2,6-diaminopurine (PMEDAP) antiviral assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues related to this compound resistance and to offer standardized protocols for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a broad-spectrum antiviral agent and an acyclic nucleoside phosphonate.[1][2] Its mechanism of action involves the inhibition of viral DNA synthesis. After cellular enzymes convert it to its active diphosphoryl metabolite, it acts as a competitive inhibitor and an alternative substrate for viral DNA polymerase, leading to chain termination when incorporated into the viral DNA.

Q2: We are observing a decrease in the efficacy of this compound in our long-term cell culture experiments. What could be the cause?

A decrease in this compound efficacy over time may indicate the development of resistance. One of the known mechanisms of resistance to this compound involves the overexpression of multidrug resistance-associated proteins MRP4 and MRP5.[3][4] These proteins function as efflux pumps, actively transporting the drug out of the cell, which reduces its intracellular concentration and antiviral activity.[3]

Q3: How can we confirm if this compound resistance in our cell line is due to MRP4/MRP5 overexpression?

To confirm the role of MRP4 and MRP5 in this compound resistance, you can perform quantitative reverse transcription PCR (qRT-PCR) or Western blotting to compare the expression levels of MRP4 and MRP5 genes and proteins in your resistant cell line versus the parental, sensitive cell line. A significant increase in expression in the resistant line would suggest their involvement.

Q4: Are there other potential mechanisms of resistance to this compound?

While MRP4/MRP5 overexpression is a documented mechanism, other general mechanisms of antiviral resistance could potentially apply to this compound. These include mutations in the target viral enzyme (DNA polymerase) that reduce the binding affinity of the active metabolite of this compound. Such mutations would prevent the drug from effectively inhibiting viral replication.

Q5: What are the first steps I should take to troubleshoot a failing this compound antiviral assay?

When troubleshooting a failing assay, it's crucial to include proper controls. Start by verifying the viability of your host cells and the infectivity of your viral stock. Run a cytotoxicity assay to ensure that the concentrations of this compound you are using are not toxic to the host cells. Also, confirm the activity of your this compound stock by testing it against a known sensitive virus and cell line.

Troubleshooting Guides

Issue 1: High Variability in Plaque Reduction Assay Results

High variability in plaque reduction assays can obscure the true antiviral effect of this compound.

Possible Causes and Solutions:

  • Inconsistent Cell Monolayer: Ensure a confluent and healthy cell monolayer before infection. Uneven cell growth can lead to variable plaque formation.

  • Inaccurate Virus Titer: Re-titer your virus stock to ensure you are using a consistent and appropriate multiplicity of infection (MOI).

  • Improper Drug Dilution: Prepare fresh serial dilutions of this compound for each experiment to avoid degradation of the compound.

  • Uneven Drug/Virus Distribution: Gently rock the plates during incubation steps to ensure even distribution of the virus and this compound.

Issue 2: Observed Cytotoxicity at Effective Antiviral Concentrations

If this compound shows toxicity at concentrations required for antiviral activity, it can be difficult to interpret your results.

Possible Causes and Solutions:

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to antiviral compounds. It is essential to perform a cytotoxicity assay (e.g., MTT, XTT) in parallel with your antiviral assay to determine the 50% cytotoxic concentration (CC50).

  • Prolonged Incubation: Longer incubation times can increase cytotoxicity. Optimize the duration of your assay to a point where viral plaques are visible, but cytotoxicity is minimized.

  • Compound Purity: Ensure you are using a high-purity, analytical-grade this compound powder, as impurities in lower-grade compounds can contribute to cytotoxicity.

Issue 3: Complete Loss of this compound Activity Against a Previously Sensitive Virus

A complete loss of activity suggests a high level of resistance has developed.

Possible Causes and Solutions:

  • Viral Mutant Selection: Prolonged exposure to this compound may have selected for resistant viral mutants.

    • Action: Sequence the viral DNA polymerase gene from the resistant virus and compare it to the wild-type sequence to identify potential resistance mutations.

  • Cellular Resistance: The host cell line may have developed resistance through mechanisms like increased drug efflux.

    • Action: As mentioned in the FAQs, assess the expression of MRP4 and MRP5 transporters in the resistant cell line.

Data Presentation

Table 1: Example Antiviral Activity and Cytotoxicity of this compound

Cell LineVirus StrainEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
MT-4HIV-1 (Wild-Type)2.0>100>50
MT-4HIV-1 (this compound-Resistant)45.8>100<2.2
VEROHSV-1 (Wild-Type)5.2>200>38.5
VEROHSV-1 (this compound-Resistant)89.1>200<2.2

Table 2: Example qRT-PCR Data for MRP4/MRP5 Expression

Cell LineTarget GeneRelative Gene Expression (Fold Change)
Parental (Sensitive)MRP41.0
This compound-ResistantMRP48.5
Parental (Sensitive)MRP51.0
This compound-ResistantMRP515.2

Experimental Protocols

Protocol 1: Plaque Reduction Neutralization Test (PRNT)

This protocol is a standard method for determining the antiviral efficacy of a compound.

  • Cell Seeding: Seed 6-well plates with a suitable host cell line to form a confluent monolayer.

  • Drug Preparation: Prepare serial dilutions of this compound in a serum-free cell culture medium.

  • Virus Preparation: Dilute the virus stock to a concentration that will produce approximately 50-100 plaque-forming units (PFU) per well.

  • Incubation: Mix equal volumes of each this compound dilution with the diluted virus and incubate for 1 hour at 37°C.

  • Infection: Remove the growth medium from the cell monolayers and inoculate with the virus-drug mixtures. Incubate for 1 hour at 37°C, rocking the plates every 15 minutes.

  • Overlay: After incubation, remove the inoculum and overlay the cells with a medium containing 1% methylcellulose or other viscous solution to restrict virus spread.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-4 days, or until plaques are visible.

  • Staining and Counting: Fix the cells (e.g., with 10% formalin) and stain with a dye such as crystal violet to visualize and count the plaques.

  • Data Analysis: Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control (no drug). Determine the EC50 value from the dose-response curve.

Protocol 2: MTT Cytotoxicity Assay

This assay measures cell viability and is crucial for assessing the cytotoxic potential of this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours.

  • Drug Addition: Add serial dilutions of this compound to the wells and incubate for the same duration as your antiviral assay.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each this compound concentration compared to the untreated cell control. Determine the CC50 value from the dose-response curve.

Visualizations

PMEDAP_Action_and_Resistance cluster_outside Extracellular Space cluster_cell Host Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PMEDAP_out This compound PMEDAP_in This compound PMEDAP_out->PMEDAP_in Passive Diffusion MRP4 MRP4 PMEDAP_in->MRP4 Efflux MRP5 MRP5 PMEDAP_in->MRP5 Efflux Cellular_Kinases Cellular Kinases PMEDAP_in->Cellular_Kinases Phosphorylation PMEDAP_pp This compound-diphosphate (Active Form) Viral_DNA_Polymerase Viral DNA Polymerase PMEDAP_pp->Viral_DNA_Polymerase Inhibition MRP4->PMEDAP_out MRP5->PMEDAP_out Cellular_Kinases->PMEDAP_pp Viral_DNA Viral DNA Replication Viral_DNA_Polymerase->Viral_DNA Elongation Chain_Termination Chain Termination Viral_DNA_Polymerase->Chain_Termination Incorporation of This compound-pp

Caption: Mechanism of this compound action and resistance.

Antiviral_Assay_Workflow start Start prepare_cells Prepare Host Cell Monolayer start->prepare_cells prepare_drug Prepare Serial Dilutions of this compound start->prepare_drug prepare_virus Prepare Virus Inoculum start->prepare_virus infect_cells Infect Cells prepare_cells->infect_cells incubate_drug_virus Pre-incubate this compound with Virus prepare_drug->incubate_drug_virus prepare_virus->incubate_drug_virus incubate_drug_virus->infect_cells overlay_medium Add Overlay Medium infect_cells->overlay_medium incubate_plates Incubate Plates overlay_medium->incubate_plates stain_count Stain and Count Plaques incubate_plates->stain_count analyze_data Calculate EC50 stain_count->analyze_data end End analyze_data->end

Caption: Workflow for a Plaque Reduction Neutralization Test.

Troubleshooting_Logic start Reduced this compound Efficacy Observed check_controls Verify Assay Controls (Cell Viability, Virus Titer) start->check_controls controls_ok Controls OK? check_controls->controls_ok fix_controls Troubleshoot Basic Assay Parameters controls_ok->fix_controls No cytotoxicity Perform Cytotoxicity Assay (e.g., MTT) controls_ok->cytotoxicity Yes fix_controls->start is_toxic Is this compound Toxic at Effective Concentrations? cytotoxicity->is_toxic optimize_assay Optimize Assay Conditions (e.g., reduce incubation time) is_toxic->optimize_assay Yes resistance Investigate Resistance Mechanisms is_toxic->resistance No optimize_assay->start sequence_gene Sequence Viral DNA Polymerase Gene resistance->sequence_gene check_efflux Assess MRP4/MRP5 Expression (qRT-PCR) resistance->check_efflux end Identify Cause of Reduced Efficacy sequence_gene->end check_efflux->end

Caption: Troubleshooting workflow for reduced this compound efficacy.

References

PMEDAP Stability in Cell Culture Media: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 9-(2-phosphonylmethoxyethyl)-2,6-diaminopurine (PMEDAP) in various cell culture media. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is an acyclic nucleoside phosphonate with potent antiviral and antiproliferative activities.[1][2][3] Its mechanism of action involves cellular enzymes that phosphorylate it to its active diphosphate metabolite, PMEDAPpp.[4] This active form can inhibit viral DNA polymerases and cellular DNA synthesis.

Q2: I'm observing lower than expected efficacy of this compound in my cell culture experiments. Could this be a stability issue?

A2: Yes, lower than expected efficacy can be an indication of this compound degradation in your cell culture medium. The stability of this compound can be influenced by several factors, including the composition of the medium, pH, temperature, and exposure to light.

Q3: Which cell culture media are recommended for use with this compound?

Q4: What are the potential degradation products of this compound and are they toxic to cells?

A4: The exact degradation products of this compound in cell culture media have not been extensively documented in publicly available literature. Potential degradation could involve hydrolysis of the phosphonate group or modifications to the purine base. Some degradation products of other compounds in media have been shown to be toxic to cells, which could affect your experimental results.[5]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent results between experiments Degradation of this compound in stock solutions or in the culture medium during the experiment.Prepare fresh stock solutions of this compound before each experiment. Minimize the time the this compound-containing medium is incubated with cells, if experimentally feasible. Consider performing a stability test of this compound in your specific medium under your experimental conditions (see Experimental Protocols).
Decreased this compound activity over time in long-term cultures Gradual degradation of this compound in the cell culture medium.For long-term experiments, consider replenishing the medium with freshly prepared this compound at regular intervals. The frequency of media changes should be determined based on the stability of this compound in your specific culture system.
Unexpected cytotoxicity observed Formation of toxic degradation products from this compound or other media components.Test the cytotoxicity of the vehicle control (medium without this compound) that has been incubated under the same conditions as your experiment. If the medium itself becomes toxic, this could indicate instability of a component within the medium. Consider using a different batch of medium or a different medium formulation.
Precipitate formation in the medium after adding this compound Poor solubility of this compound or interaction with media components.Ensure that the this compound stock solution is fully dissolved before adding it to the medium. Prepare the this compound stock solution in a suitable solvent (e.g., sterile water or PBS) at a concentration that allows for a small final volume to be added to the culture medium. Avoid high concentrations of divalent cations in the final medium if they are suspected to cause precipitation.

Data on Factors Potentially Affecting this compound Stability

Since specific quantitative data on this compound stability in different cell culture media is limited, the following table summarizes general factors known to influence the stability of compounds in such environments. This information can be used to infer potential stability issues with this compound.

Factor Potential Impact on this compound Stability Considerations for Experimental Design
pH Extreme pH values (both acidic and alkaline) can lead to the hydrolysis of the phosphonate group. Most cell culture media are buffered to a physiological pH of 7.2-7.4.Monitor and maintain the pH of the cell culture medium throughout the experiment. Ensure the CO₂ level in the incubator is appropriate for the bicarbonate buffer system of your medium.
Temperature Higher temperatures can accelerate the degradation of this compound.Store this compound stock solutions at the recommended temperature (typically -20°C or -80°C). Minimize the time that this compound-containing media are kept at 37°C outside of the incubator.
Light Exposure Some compounds are sensitive to light and can degrade upon exposure. While there is no specific data for this compound, it is a good practice to protect solutions from light.Store this compound stock solutions in amber vials or wrapped in aluminum foil. Minimize the exposure of this compound-containing media to direct light.
Media Components Components such as certain amino acids, vitamins, and metal ions could potentially interact with and degrade this compound. For example, high concentrations of reducing agents might affect the molecule. RPMI-1640 contains the reducing agent glutathione.Be aware of the composition of your specific cell culture medium. If instability is suspected, consider using a simpler, chemically defined medium to identify potential interacting components.
Enzymatic Degradation Cells can release enzymes into the medium that may degrade this compound.This is less likely to be a major factor for a stable compound like an acyclic nucleoside phosphonate but should be considered in long-term cultures or with specific cell types known to release high levels of phosphatases.

Experimental Protocols

Protocol: Assessment of this compound Stability in Cell Culture Medium

This protocol outlines a general method to determine the stability of this compound in a specific cell culture medium over time.

Materials:

  • This compound

  • Cell culture medium of interest (e.g., RPMI-1640, DMEM) supplemented with serum and other additives as used in your experiments.

  • Sterile, conical tubes (15 mL or 50 mL)

  • Incubator (37°C, 5% CO₂)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis).

  • Analytical standards of this compound.

Procedure:

  • Preparation of this compound-spiked medium:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water) at a known concentration.

    • Spike the cell culture medium with this compound to the final concentration used in your experiments.

    • Prepare a sufficient volume to collect samples at all time points.

  • Incubation:

    • Aliquot the this compound-spiked medium into sterile conical tubes.

    • Place the tubes in a 37°C, 5% CO₂ incubator.

  • Sample Collection:

    • At designated time points (e.g., 0, 4, 8, 12, 24, 48, and 72 hours), remove one tube from the incubator.

    • Immediately freeze the sample at -80°C to halt any further degradation. The sample at time 0 should be frozen immediately after preparation.

  • Sample Analysis:

    • Thaw the samples and prepare them for HPLC analysis according to your established protocol. This may involve a protein precipitation step if the medium contains serum.

    • Analyze the concentration of this compound in each sample using a validated HPLC method.

    • Generate a standard curve using the this compound analytical standards to quantify the concentration in your samples.

  • Data Analysis:

    • Plot the concentration of this compound as a function of time.

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration at time 0.

    • Determine the half-life (t₁₂) of this compound in the medium under your experimental conditions.

Visualizations

PMEDAP_Metabolic_Activation This compound This compound PMEDAPp PMEDAPp (monophosphate) This compound->PMEDAPp Cellular Kinases PMEDAPpp PMEDAPpp (diphosphate) [Active Form] PMEDAPp->PMEDAPpp Cellular Kinases Inhibition Inhibition of Viral DNA Polymerase & Cellular DNA Synthesis PMEDAPpp->Inhibition

Caption: Metabolic activation pathway of this compound.

PMEDAP_Stability_Workflow Prep_Stock Prepare this compound Stock Solution Spike_Medium Spike Cell Culture Medium Prep_Stock->Spike_Medium Incubate Incubate at 37°C, 5% CO₂ Spike_Medium->Incubate Sample Collect Samples at Different Time Points Incubate->Sample HPLC Analyze this compound Concentration by HPLC Sample->HPLC Data_Analysis Calculate % Remaining and Half-life HPLC->Data_Analysis

Caption: Experimental workflow for assessing this compound stability.

References

common pitfalls in acyclic nucleoside phosphonate experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with acyclic nucleoside phosphonates (ANPs).

Frequently Asked Questions (FAQs)

Synthesis & Purification

Q1: My ANP synthesis yield is consistently low. What are the common causes?

Low yields in ANP synthesis can stem from several factors. Inefficient phosphonylation is a primary suspect, often due to moisture sensitivity of reagents or suboptimal reaction temperatures. Another common issue is the formation of side-products, which can be exacerbated by incorrect stoichiometry or prolonged reaction times.[1] To troubleshoot, ensure all glassware is rigorously dried, use anhydrous solvents, and perform reactions under an inert atmosphere (e.g., argon or nitrogen). Optimizing the temperature and reaction time through small-scale trials can also significantly improve yields.

Q2: I'm struggling to purify my highly polar ANP. What strategies can I use?

The high polarity of ANPs, due to the negatively charged phosphonate group, makes them challenging to purify using standard silica gel chromatography.[2][3] Ion-exchange chromatography is often a more effective method. Alternatively, converting the phosphonic acid to a lipophilic ester prodrug can make purification on silica gel feasible, with a final deprotection step to yield the pure ANP.[1] Reverse-phase HPLC (High-Performance Liquid Chromatography) is another powerful technique for purifying these polar compounds.

Q3: My 5-azacytosine ANP is degrading during synthesis or purification. How can I prevent this?

Compounds containing a 5-azacytosine ring are known for their hydrolytic instability.[4] This instability arises from the electron-deficient nature of the triazine ring, making it susceptible to nucleophilic attack and subsequent ring cleavage. To mitigate this, it is crucial to use anhydrous conditions and avoid basic environments. A common strategy is to synthesize the compound as a more stable prodrug, which can be purified and deprotected under mild conditions in the final step.

In Vitro & Biological Assays

Q4: My ANP shows poor antiviral activity in cell-based assays. What should I investigate first?

The primary reason for the low efficacy of ANPs in cellular assays is their poor cell membrane permeability due to the anionic phosphonate group at physiological pH. This severely limits the intracellular concentration of the drug.

Troubleshooting Steps:

  • Confirm Compound Purity and Identity: Re-verify the structure and purity of your compound using analytical techniques like NMR and Mass Spectrometry.

  • Assess Cellular Uptake: The parent ANP is often taken up inefficiently by cells, sometimes through slow processes like fluid-phase endocytosis.

  • Use a Prodrug Strategy: To overcome poor permeability, ANPs are often converted into prodrugs. These are neutral, more lipophilic molecules that can cross the cell membrane more easily. Once inside the cell, promoieties are cleaved by cellular enzymes to release the active ANP.

  • Verify Intracellular Phosphorylation: For antiviral activity, ANPs must be phosphorylated by cellular enzymes to their active diphosphate form (ANPpp). If this conversion is inefficient, antiviral activity will be low. This can be assessed using techniques like HPLC or LC-MS/MS to quantify the intracellular levels of the monophosphate and diphosphate species.

Q5: I'm observing high cytotoxicity in my control cells. Is this expected?

While ANPs are designed to target viral polymerases, some can exhibit off-target effects leading to cytotoxicity. Dose-limiting renal toxicity has been a noted concern for some ANPs in vivo. It is essential to determine the 50% cytotoxic concentration (CC50) in parallel with the 50% effective concentration (EC50) to calculate the selectivity index (SI = CC50/EC50). A low SI value indicates a narrow therapeutic window. If unexpected cytotoxicity is observed, consider potential impurities from the synthesis or degradation products.

Q6: My in vitro results are not reproducible. What are the potential sources of variability?

Reproducibility issues can arise from multiple sources:

  • Cell Line Variability: Different cell lines can have varying levels of the cellular kinases required to activate the ANP. Ensure you are using a consistent cell line, passage number, and cell density.

  • Assay Conditions: Factors like the multiplicity of infection (MOI), incubation time, and the specific viability or viral quantification method used can all impact results. Standardize these parameters across all experiments.

  • Compound Stability: ANPs or their prodrugs may have limited stability in culture media. Assess the stability of your compound under assay conditions over the experiment's duration.

Data & Protocols

Data Presentation

Table 1: Comparison of Antiviral Activity and Cytotoxicity

This table provides representative data illustrating how the choice of cell line and the use of a prodrug can impact the observed antiviral activity and cytotoxicity of an ANP.

CompoundVirusCell LineAssay TypeEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
(S)-HPMPAHSV-1VeroPlaque Reduction4.0>100>25
(S)-HPMPAHCMVHELPlaque Reduction0.5>100>200
Adefovir (PMEA)HSV-1VeroCPE Inhibition40>200>5
CMX-001 (HDP-CDV)Vaccinia VirusHFFCPE Inhibition0.00510.12020
Cidofovir (CDV)Vaccinia VirusHFFCPE Inhibition4.3>100>23

EC₅₀: 50% effective concentration. CC₅₀: 50% cytotoxic concentration. SI = CC₅₀/EC₅₀. Data is illustrative and compiled from literature sources.

Experimental Protocols

Protocol 1: General In Vitro Antiviral Plaque Reduction Assay

This protocol outlines a standard method for determining the antiviral efficacy of an ANP against plaque-forming viruses.

  • Cell Seeding: Seed host cells (e.g., Vero or HEL cells) into 6-well or 12-well plates at a density that will result in a confluent monolayer the next day.

  • Compound Preparation: Prepare serial dilutions of the ANP test compound in cell culture medium.

  • Infection: When cells are confluent, remove the medium and infect the monolayer with a viral dilution calculated to produce 50-100 plaques per well. Allow the virus to adsorb for 1-2 hours at 37°C.

  • Treatment: After adsorption, remove the virus inoculum. Overlay the cell monolayer with a medium containing 0.5-1.0% methylcellulose or agarose and the prepared serial dilutions of the ANP. Include "virus control" (no compound) and "cell control" (no virus, no compound) wells.

  • Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaques to develop (typically 3-7 days).

  • Visualization & Counting: Remove the overlay medium. Fix the cells with a solution such as 10% formalin. Stain the cell monolayer with a 0.1% crystal violet solution to visualize the plaques.

  • Data Analysis: Count the plaques in each well. Calculate the EC₅₀ value, which is the compound concentration that reduces the number of plaques by 50% compared to the virus control.

Protocol 2: General Cytotoxicity Assay (MTT Assay)

This protocol determines the toxicity of the ANP to the host cells.

  • Cell Seeding: Seed host cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Treatment: Remove the medium and add fresh medium containing serial dilutions of the ANP. Include "cell control" wells with medium only.

  • Incubation: Incubate the plate for the same duration as the corresponding antiviral assay (e.g., 3-7 days).

  • Viability Assessment: Add a cell viability reagent like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Quantification: Solubilize the formazan crystals with a solvent (e.g., DMSO or isopropanol) and measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Plot the absorbance against the compound concentration. Calculate the CC₅₀ value, which is the compound concentration that reduces cell viability by 50% compared to the untreated cell control.

Visual Guides

Mechanism & Workflow Diagrams

The following diagrams illustrate key concepts and workflows relevant to ANP experiments.

G cluster_0 Extracellular cluster_1 Intracellular ANP_Prodrug ANP Prodrug (Lipophilic) ANP_Parent_in ANP Parent ANP_Prodrug->ANP_Parent_in Passive Diffusion ANP_Parent ANP Parent (Charged) ANP_Parent->ANP_Parent_in Slow Uptake (Endocytosis) ANP_MP ANP-Monophosphate ANP_Parent_in->ANP_MP Cellular Kinases ANP_DP ANP-Diphosphate (Active Form) ANP_MP->ANP_DP Cellular Kinases Polymerase Viral DNA Polymerase ANP_DP->Polymerase Termination Chain Termination Polymerase->Termination

Caption: Intracellular activation pathway of acyclic nucleoside phosphonates (ANPs).

G start Start: Low Antiviral Activity purity Check Purity & Identity (NMR, MS) start->purity solubility Assess Solubility in Assay Medium purity->solubility If pure cytotoxicity Determine CC₅₀ Is it masking activity? solubility->cytotoxicity If soluble uptake Investigate Cellular Uptake cytotoxicity->uptake If not cytotoxic phosphorylation Confirm Intracellular Phosphorylation (LC-MS) uptake->phosphorylation If uptake is low, consider prodrug prodrug Consider Prodrug Strategy uptake->prodrug end Identify Root Cause phosphorylation->end If phosphorylation is poor prodrug->end

Caption: Troubleshooting flowchart for low in vitro antiviral activity of ANPs.

G cluster_synthesis Synthesis & Purification cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies s1 Phosphonylation Reaction s2 Work-up & Crude Isolation s1->s2 s3 Purification (e.g., Ion Exchange) s2->s3 s4 Characterization (NMR, MS, Purity) s3->s4 v1 Cytotoxicity Assay (CC₅₀) s4->v1 m1 Cellular Uptake Assay s4->m1 v3 Calculate Selectivity Index (SI) v1->v3 v2 Antiviral Assay (EC₅₀) v2->v3 m2 Metabolism Analysis (Phosphorylation) m1->m2

Caption: General experimental workflow for ANP development and evaluation.

References

Technical Support Center: Mitigating Off-Target Effects of PMEDAP

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of 9-(2-phosphonomethoxyethyl)-2,6-diaminopurine (PMEDAP) during pre-clinical research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is an acyclic nucleoside phosphonate with potent antiviral and antineoplastic activities.[1] Its primary mechanism of action involves the inhibition of viral or cellular DNA polymerases, leading to the termination of DNA chain elongation and thereby inhibiting replication.[2]

Q2: What are the primary off-target effects associated with this compound?

A2: As a nucleoside analog, the principal off-target toxicity of this compound is related to the inhibition of host cellular DNA polymerases. A major concern is the inhibition of mitochondrial DNA polymerase gamma (Pol γ), the exclusive enzyme responsible for replicating mitochondrial DNA (mtDNA).[3][4] Inhibition of Pol γ can lead to mtDNA depletion, impaired synthesis of essential proteins for the electron transport chain, and consequently, mitochondrial dysfunction.[3] This can manifest as various cytotoxic effects, including myopathy, peripheral neuropathy, and lactic acidosis.

Q3: How can I reduce the off-target effects of this compound in my experiments?

A3: Several strategies can be employed to mitigate the off-target effects of this compound:

  • Optimize Concentration and Incubation Time: Use the lowest effective concentration of this compound and the shortest possible incubation time to minimize off-target effects. Dose-response and time-course experiments are crucial to determine the optimal experimental window.

  • Combination Therapy: Combining this compound with other therapeutic agents can potentially enhance its on-target efficacy, allowing for the use of lower, less toxic concentrations.

  • Targeted Delivery Systems: The use of nanoparticle-mediated drug delivery systems can help to concentrate this compound at the target site, reducing systemic exposure and off-target effects.

  • Co-treatment with Nucleosides: Supplementing cell culture media with natural nucleosides may help to rescue some off-target effects by competing for polymerase binding.

Q4: What are the key control experiments to include when assessing this compound's off-target effects?

A4: To ensure the validity of your results, the following controls are recommended:

  • Vehicle Control: Cells treated with the vehicle (e.g., DMSO) used to dissolve this compound.

  • Positive Control for Cytotoxicity: A known cytotoxic agent to validate the cell viability assay.

  • Unmodified Nucleoside Control: To assess the effect of supplementing with a natural nucleoside.

  • Negative Control Nucleoside Analog: A structurally similar but inactive analog of this compound, if available.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound, focusing on the assessment of its off-target effects.

Problem 1: High levels of cytotoxicity observed at effective antiviral/antineoplastic concentrations.

  • Possible Cause: Off-target inhibition of mitochondrial DNA polymerase γ (Pol γ) leading to mitochondrial dysfunction.

  • Troubleshooting Steps:

    • Optimize Concentration: Perform a detailed dose-response curve to identify the lowest concentration of this compound that maintains on-target activity while minimizing cytotoxicity.

    • Assess Mitochondrial Function: Use the experimental protocols provided below to measure mitochondrial DNA content, membrane potential, and oxygen consumption rate to confirm if mitochondrial toxicity is the cause.

    • Nucleoside Supplementation: Co-treat cells with a mixture of deoxynucleosides (dATP, dCTP, dGTP, dTTP) to see if this rescues the cytotoxic phenotype by competing with this compound for Pol γ binding.

    • Consider Combination Therapy: Explore combining this compound with another synergistic drug to lower the required effective concentration of this compound.

Problem 2: Inconsistent results in mitochondrial toxicity assays.

  • Possible Cause (qPCR for mtDNA depletion):

    • Poor DNA quality.

    • Primer inefficiency.

    • Inappropriate normalization.

  • Troubleshooting Steps (qPCR for mtDNA depletion):

    • DNA Quality Control: Ensure high-quality total DNA is extracted. Use a spectrophotometer to check A260/280 and A260/230 ratios.

    • Primer Validation: Validate qPCR primers for both a mitochondrial gene (e.g., a region of the D-loop or a tRNA gene) and a nuclear gene (e.g., GAPDH, B2M) to ensure high efficiency and specificity.

    • Normalization: Always normalize the mitochondrial DNA copy number to the nuclear DNA copy number to account for variations in cell number and DNA extraction efficiency. The relative mtDNA copy number can be calculated using the ΔΔCt method.

  • Possible Cause (JC-1 Assay):

    • Suboptimal JC-1 concentration or incubation time.

    • Cell density is too high or too low.

    • Photobleaching of the JC-1 dye.

  • Troubleshooting Steps (JC-1 Assay):

    • Titrate JC-1: Determine the optimal concentration of JC-1 for your specific cell line as excessive concentrations can be toxic.

    • Optimize Incubation Time: Incubate with JC-1 for the recommended time (usually 15-30 minutes), as longer times can lead to artifacts.

    • Optimize Cell Seeding Density: Ensure a consistent and optimal cell density in your assay plates.

    • Protect from Light: JC-1 is light-sensitive; protect stained cells from light to prevent photobleaching.

  • Possible Cause (Seahorse XF Analyzer):

    • Incorrect cell seeding density.

    • pH drift in the assay medium.

    • Suboptimal concentrations of metabolic inhibitors.

  • Troubleshooting Steps (Seahorse XF Analyzer):

    • Optimize Cell Number: Titrate the cell number to ensure that the oxygen consumption rate (OCR) is within the optimal range of the instrument.

    • Use CO2-free Incubator: Equilibrate the cell plate in a CO2-free incubator prior to the assay to prevent pH changes in the bicarbonate-free medium.

    • Titrate Inhibitors: Optimize the concentrations of oligomycin, FCCP, and rotenone/antimycin A for your specific cell line to ensure maximal effects.

Quantitative Data Summary

Table 1: Inhibition of Human DNA Polymerase γ by Nucleoside Analog Triphosphates

Nucleoside Analog (Active Triphosphate Form)IC50 (µM) for DNA Polymerase γ
Zalcitabine-TP (ddCTP)~0.1 - 0.5
Didanosine-TP (ddATP)~0.5 - 1.5
Stavudine-TP (d4TTP)~1.0 - 5.0
Zidovudine-TP (AZTTP)>100
Lamivudine-TP (3TCTP)>100

Data is illustrative and sourced from comparative studies of nucleoside reverse transcriptase inhibitors.

Table 2: Example of Mitochondrial DNA Depletion in HepG2 Cells

TreatmentConcentration (µM)mtDNA Content (% of Control) after 14 days
Zidovudine (AZT)10No significant change
Didanosine (ddI)50~40%
Zalcitabine (ddC)1~20%
Ethidium Bromide (Positive Control)1.3~10%

Data is illustrative and based on findings from studies on various nucleoside analogs.

Experimental Protocols

Protocol 1: Assessment of Mitochondrial DNA Depletion by qPCR

This protocol details the measurement of mitochondrial DNA (mtDNA) content relative to nuclear DNA (nDNA) using quantitative PCR.

  • Cell Treatment: Culture cells with varying concentrations of this compound and a vehicle control for a specified period (e.g., 7, 14, and 21 days).

  • DNA Extraction: Isolate total DNA from the treated and control cells using a standard DNA extraction kit.

  • DNA Quantification: Accurately quantify the DNA concentration of each sample.

  • qPCR Analysis:

    • Design and validate qPCR primers for a mitochondrial gene (e.g., MT-TL1) and a single-copy nuclear gene (e.g., GAPDH).

    • Prepare a qPCR reaction mixture containing SYBR Green master mix, primers, and template DNA (e.g., 1-10 ng).

    • Perform the qPCR reaction using a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for both the mitochondrial and nuclear genes.

    • Calculate the ΔCt for each sample (ΔCt = Ct_nDNA - Ct_mtDNA).

    • Calculate the ΔΔCt by subtracting the average ΔCt of the control group from the ΔCt of each treated sample.

    • The relative mtDNA content is calculated as 2^ΔΔCt.

Protocol 2: Assessment of Mitochondrial Membrane Potential using JC-1

This protocol describes the use of the JC-1 dye to measure changes in mitochondrial membrane potential (ΔΨm).

  • Cell Seeding: Seed cells in a multi-well plate at an appropriate density and allow them to adhere overnight.

  • Cell Treatment: Treat the cells with different concentrations of this compound and a vehicle control for the desired duration. Include a positive control for mitochondrial depolarization (e.g., FCCP).

  • JC-1 Staining:

    • Prepare a fresh JC-1 staining solution (e.g., 1-10 µM in cell culture medium).

    • Remove the treatment medium and add the JC-1 staining solution to each well.

    • Incubate the plate at 37°C in a CO2 incubator for 15-30 minutes, protected from light.

  • Washing:

    • Carefully remove the staining solution.

    • Wash the cells with pre-warmed assay buffer.

  • Analysis:

    • Fluorescence Microscopy: Observe the cells immediately using a fluorescence microscope with filters for green (monomers, ~529 nm) and red (J-aggregates, ~590 nm) fluorescence. Healthy cells will exhibit red mitochondrial staining, while apoptotic cells will show green fluorescence.

    • Flow Cytometry: Harvest the cells, resuspend them in assay buffer, and analyze immediately by flow cytometry. Detect JC-1 monomers in the FITC channel and J-aggregates in the PE channel. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.

    • Plate Reader: Measure the fluorescence intensity of both red and green channels using a fluorescence plate reader. Calculate the ratio of red to green fluorescence.

Protocol 3: Assessment of Mitochondrial Respiration using a Seahorse XF Analyzer

This protocol outlines the use of the Seahorse XF Cell Mito Stress Test to measure oxygen consumption rate (OCR), an indicator of mitochondrial respiration.

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.

  • Sensor Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge overnight in a non-CO2 incubator at 37°C with Seahorse XF Calibrant.

  • Cell Treatment: On the day of the assay, replace the culture medium with pre-warmed Seahorse XF assay medium supplemented with substrates (e.g., glucose, pyruvate, glutamine). Treat cells with this compound for the desired duration in a non-CO2 incubator at 37°C for at least one hour before the assay.

  • Prepare Inhibitor Plate: Load the injection ports of the hydrated sensor cartridge with the metabolic inhibitors: oligomycin, FCCP, and a mixture of rotenone and antimycin A, all diluted in the assay medium.

  • Run the Assay:

    • Calibrate the sensor cartridge in the Seahorse XF Analyzer.

    • Replace the calibrant plate with the cell culture plate.

    • Start the assay protocol, which will sequentially inject the inhibitors and measure the OCR at baseline and after each injection.

  • Data Analysis: The Seahorse software will calculate key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration. A decrease in these parameters in this compound-treated cells indicates mitochondrial dysfunction.

Signaling Pathway and Workflow Diagrams

PMEDAP_Mitochondrial_Toxicity_Pathway cluster_cell Cell This compound This compound PMEDAP_DP This compound diphosphate (Active form) This compound->PMEDAP_DP Cellular kinases Pol_gamma DNA Polymerase γ (Pol γ) PMEDAP_DP->Pol_gamma Inhibition mtDNA_rep mtDNA Replication Pol_gamma->mtDNA_rep Catalyzes mtDNA_dep mtDNA Depletion Pol_gamma->mtDNA_dep Inhibition leads to ETC_dys Electron Transport Chain (ETC) Dysfunction mtDNA_dep->ETC_dys MMP_loss Mitochondrial Membrane Potential (ΔΨm) Loss ETC_dys->MMP_loss ROS Increased Reactive Oxygen Species (ROS) ETC_dys->ROS CytoC Cytochrome c release MMP_loss->CytoC Apoptosis Apoptosis ROS->Apoptosis CytoC->Apoptosis

Caption: this compound-induced mitochondrial toxicity pathway.

Experimental_Workflow_Mitochondrial_Toxicity cluster_assays Off-Target Effect Assessment start Start: Cell Culture treatment Treat cells with this compound (various concentrations and times) start->treatment qpcr qPCR for mtDNA Depletion treatment->qpcr jc1 JC-1 Assay for ΔΨm treatment->jc1 seahorse Seahorse XF for Oxygen Consumption Rate treatment->seahorse data_analysis Data Analysis and Interpretation qpcr->data_analysis jc1->data_analysis seahorse->data_analysis conclusion Conclusion: Determine mitochondrial toxicity profile data_analysis->conclusion

Caption: Experimental workflow for assessing mitochondrial toxicity.

PMEDAP_Resistance_Pathway cluster_cell Cancer Cell cluster_membrane Cell Membrane PMEDAP_in This compound (extracellular) PMEDAP_intra This compound (intracellular) PMEDAP_in->PMEDAP_intra Influx Pgp P-glycoprotein (P-gp) (ABCB1) PMEDAP_intra->Pgp Substrate for efflux Target Intracellular Target (e.g., DNA Polymerase) PMEDAP_intra->Target Inhibition Pgp->PMEDAP_in Efflux Effect Therapeutic Effect Target->Effect Leads to Signaling Drug Resistance Signaling Pathways (e.g., PI3K/Akt, MAPK) Upregulation Upregulation of ABCB1 gene Signaling->Upregulation Activation Upregulation->Pgp Increased expression

Caption: this compound drug resistance signaling pathway.

References

Technical Support Center: Purification of PMEDAP

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of (R)-9-(2-phosphonomethoxyethyl)-2,6-diaminopurine (PMEDAP). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of this compound.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions.

Question 1: Why is there an unexpected spot with a different Rf value on my TLC plate during reaction monitoring?

Possible Causes:

  • Formation of By-products: The synthesis of this compound can lead to the formation of several by-products, which will appear as separate spots on a TLC plate. Common by-products include a formylated intermediate, bis(hydroxyalkyl) derivatives, and an elimination product.[1]

  • Incomplete Reaction: The presence of starting materials as distinct spots indicates that the reaction has not gone to completion.

  • Degradation of Product: this compound or its intermediates may degrade under the reaction or work-up conditions, leading to additional spots.

Solutions:

  • Reaction Monitoring: Use Thin-Layer Chromatography (TLC) to monitor the reaction progress. A typical mobile phase for TLC analysis of the initial reaction step is a mixture of ethyl acetate, acetone, ethanol, and water (e.g., in a 15:3:4:3 ratio).[1]

  • By-product Identification: Characterize the unexpected spots using analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the specific by-products.

  • Optimize Reaction Conditions: Adjust reaction parameters such as temperature, reaction time, and stoichiometry of reagents to minimize the formation of by-products. For instance, the formylated by-product can be converted to the desired intermediate by treatment with aqueous alkali.[1]

Question 2: My final product shows low enantiomeric purity. What could be the reason and how can I improve it?

Possible Cause:

  • Racemization: The chiral center in the starting material or an intermediate may have undergone racemization during the synthesis.

Solution:

  • Chiral Purity Analysis: The enantiomeric purity of the final this compound product can be determined using chiral capillary electrophoresis with a chiral selector like β-cyclodextrin.[2] This analysis is crucial to confirm the stereochemical integrity of the product.

  • Use of High-Purity Starting Materials: Ensure the starting materials, such as (R)-propanediol carbonate, are of high enantiomeric purity.

  • Mild Reaction Conditions: Employ mild reaction conditions to prevent racemization at stereogenic centers.

Question 3: I am observing a low yield of the final product after purification. What are the potential loss points?

Possible Causes:

  • Side Reactions: The formation of significant amounts of by-products will inherently reduce the yield of the desired product.

  • Loss during Work-up and Purification: Product may be lost during extraction, precipitation, or chromatographic purification steps.

  • Incomplete Deprotection: If protecting groups are used during the synthesis, their incomplete removal will result in a lower yield of the final product.

Solutions:

  • Optimize Synthesis Strategy: The choice of reagents for introducing the phosphonomethyl residue can impact the overall yield. For example, using TsOCH2P(O)(OiPr)2 or BrCH2P(O)(OiPr)2 followed by deprotection are established methods.[2]

  • Careful Purification: Optimize the purification protocol to minimize product loss. This may involve selecting the appropriate chromatographic stationary and mobile phases or optimizing crystallization conditions.

  • Ensure Complete Deprotection: Monitor the deprotection step carefully to ensure all protecting groups are removed.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in this compound synthesis?

A1: During the synthesis of this compound, several by-products can be formed. These include:

  • N2-formyl-(R)-9-(2-hydroxypropyl)-2,6-diaminopurine: A formylated version of an early intermediate.

  • Bis(hydroxyalkyl) derivatives: These can form when the diaminopurine base reacts with more than one molecule of the alkylating agent.

  • Elimination product: An unsaturated analog formed through an elimination reaction.

Q2: What analytical techniques are recommended for purity analysis of this compound?

A2: A combination of analytical methods is recommended to assess the purity of this compound:

  • Thin-Layer Chromatography (TLC): For rapid monitoring of reaction progress and preliminary purity assessment.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity and detection of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation of the final product and identification of impurities.

  • Mass Spectrometry (MS): For molecular weight confirmation and identification of by-products.

  • Chiral Capillary Electrophoresis: To determine the enantiomeric purity of the final product.

Q3: How can I remove the identified by-products from my final product?

A3: The removal of by-products typically involves standard purification techniques:

  • Crystallization: This can be an effective method for removing impurities if there is a significant difference in solubility between this compound and the by-products.

  • Column Chromatography: Techniques like silica gel chromatography can be used to separate the desired product from closely related impurities based on their polarity. The choice of the stationary and mobile phases is critical for achieving good separation.

Data Presentation

The following table can be used to log and compare data from different purification batches to identify optimal conditions.

Batch IDSynthesis RoutePurification MethodYield (%)Purity (by HPLC, %)Enantiomeric Purity (%)Notes

Experimental Protocols

Protocol 1: Synthesis of (R)-9-(2-Hydroxypropyl)-2,6-diaminopurine (Intermediate 1)

This protocol is based on the reaction of 2,6-diaminopurine with (R)-1,2-propanediol carbonate.

  • Preheat a mixture of 2,6-diaminopurine and (R)-1,2-propanediol carbonate in DMF to 100 °C.

  • Add sodium hydroxide pearls to the stirred mixture.

  • Heat the reaction mixture to 120 °C and monitor the reaction progress by TLC.

  • During the reaction, additional portions of (R)-1,2-propanediol carbonate and sodium hydroxide may be added to drive the reaction to completion.

  • Upon completion, the reaction mixture is worked up to isolate the product. The formylated by-product can be converted to the desired product by treatment with aqueous alkali.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis start 2,6-diaminopurine + (R)-propanediol carbonate reaction1 Reaction in DMF with NaOH at 120°C start->reaction1 Step 1 intermediate1 (R)-9-(2-hydroxypropyl) -2,6-diaminopurine reaction1->intermediate1 reaction2 Introduction of phosphonomethyl residue intermediate1->reaction2 Step 2 protected_this compound Protected this compound reaction2->protected_this compound deprotection Deprotection protected_this compound->deprotection Step 3 crude_this compound Crude this compound deprotection->crude_this compound purification Purification (e.g., Chromatography, Crystallization) crude_this compound->purification pure_this compound Pure this compound purification->pure_this compound analysis Purity Analysis (HPLC, NMR, MS, Chiral CE) pure_this compound->analysis

Caption: Experimental workflow for the synthesis and purification of this compound.

impurity_classification cluster_byproducts Reaction By-products cluster_starting_materials Unreacted Starting Materials cluster_degradation Degradation Products impurities Potential Impurities in This compound Synthesis formylated Formylated Intermediate impurities->formylated bis_alkylated Bis(hydroxyalkyl) Derivatives impurities->bis_alkylated elimination Elimination Product impurities->elimination diaminopurine 2,6-diaminopurine impurities->diaminopurine propanediol (R)-propanediol carbonate impurities->propanediol degradation_product Unspecified Degradation Products impurities->degradation_product

Caption: Classification of potential impurities in this compound synthesis.

References

Technical Support Center: Optimizing PMEDAP Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation times and troubleshooting experimental protocols for 9-[2-(phosphonomethoxy)ethyl]-2,6-diaminopurine (PMEDAP) treatment.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is an acyclic nucleoside phosphonate, a class of compounds known for their broad-spectrum antiviral and cytostatic activities.[1] Its primary mechanism of action involves intracellular phosphorylation to its active diphosphate metabolite, this compound diphosphate (PMEDAPpp).[1] This active form then acts as a competitive inhibitor of viral DNA polymerases, competing with the natural substrate dATP.[2] Incorporation of PMEDAPpp into the growing viral DNA chain leads to chain termination and the inhibition of viral replication.[3]

Q2: What is a typical starting incubation time for this compound treatment in in vitro assays?

A2: The optimal incubation time for this compound treatment is highly dependent on the specific assay, cell line, and the research question being addressed. Based on available literature, here are some general guidelines:

  • Antiviral Assays (Cytopathic Effect [CPE] or Plaque Reduction): A common incubation period is between 3 to 7 days .[4] This duration is typically required to allow for sufficient viral replication and the development of observable plaques or CPE in control wells.

  • Cytotoxicity Assays (in non-infected cells): For assessing the direct cytotoxic effects of this compound, a shorter incubation time of 24 to 72 hours is often employed.

  • Viral DNA Synthesis Inhibition Assays: These assays often involve shorter incubation periods, for example, radiolabeling for 4-8 hours after an initial treatment period of 24-48 hours .

Q3: How does incubation time affect the observed efficacy of this compound?

A3: Incubation time is a critical parameter that can significantly influence the apparent potency (e.g., EC50 or IC50 values) of this compound. Generally, for cytotoxic compounds, longer exposure times can lead to increased cell death and a lower IC50 value. In the context of antiviral assays, a sufficient incubation period is necessary to observe the full effect of the drug on inhibiting viral replication over multiple cycles. It is crucial to perform time-course experiments to determine the optimal incubation time for your specific experimental system.

Q4: Should the cell culture medium containing this compound be replaced during long incubation periods?

A4: For experiments extending beyond 48-72 hours, it is advisable to perform a medium change with fresh medium containing the appropriate concentration of this compound. This helps to ensure that nutrient depletion, waste product accumulation, or degradation of the compound do not become confounding factors in your results.

Troubleshooting Guides

This section addresses common issues encountered during this compound treatment and provides potential solutions.

Issue 1: High Variability Between Replicates

  • Possible Cause: Inconsistent cell seeding density.

    • Solution: Ensure a homogeneous single-cell suspension before plating. After seeding, gently rock the plate in a crisscross pattern to ensure even cell distribution.

  • Possible Cause: Edge effects in multi-well plates.

    • Solution: Evaporation can be more pronounced in the outer wells of a plate, leading to increased compound concentration. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or medium.

  • Possible Cause: Inaccurate pipetting.

    • Solution: Calibrate your pipettes regularly. When preparing serial dilutions, ensure thorough mixing between each dilution step.

Issue 2: No Apparent Effect of this compound Treatment

  • Possible Cause: Sub-optimal incubation time.

    • Solution: The antiviral or cytotoxic effects of this compound may take time to manifest. Consider extending the incubation period, performing a time-course experiment to identify the optimal endpoint.

  • Possible Cause: Cell line resistance.

    • Solution: Some cell lines may exhibit intrinsic or acquired resistance to this compound. Resistance can be mediated by the overexpression of drug efflux pumps such as MRP4 and MRP5. Consider using a different cell line or testing for the expression of these transporters.

  • Possible Cause: Compound degradation.

    • Solution: Ensure that this compound stock solutions are prepared and stored correctly according to the manufacturer's instructions. Prepare fresh dilutions for each experiment.

Issue 3: Unexpectedly High Cytotoxicity

  • Possible Cause: High concentration of this compound.

    • Solution: Perform a dose-response experiment to determine the optimal non-toxic concentration range for your specific cell line. The 50% cytotoxic concentration (CC50) should be determined in parallel with antiviral assays.

  • Possible Cause: Solvent toxicity.

    • Solution: If using a solvent like DMSO to dissolve this compound, ensure the final concentration in the cell culture medium is non-toxic (typically ≤ 0.5%). Run a vehicle control with the same concentration of solvent to assess its effect on cell viability.

  • Possible Cause: Extended incubation time.

    • Solution: While longer incubation can increase efficacy, it can also lead to increased cytotoxicity. Optimize the incubation time to find a balance between antiviral activity and cell health.

Data Presentation

Table 1: In Vitro Antiviral Activity of this compound

VirusCell LineAssay TypeEC50 (µM)Reference
HIV-1MT-4Cytopathicity2
Human Cytomegalovirus (HCMV)HELCytopathicity11
Human Cytomegalovirus (HCMV)HELViral DNA Synthesis Inhibition20

Table 2: Factors Influencing this compound Incubation Time

FactorDescriptionRecommendation
Cell Line Doubling Time Rapidly dividing cells may show effects sooner.Determine the doubling time of your cell line and consider it when planning the incubation period.
Assay Type Different assays have different optimal endpoints.Cytotoxicity assays are often shorter (24-72h), while antiviral plaque/CPE assays may require longer incubation (3-7 days).
This compound Concentration Higher concentrations may produce effects more quickly, but also increase cytotoxicity.Perform dose-response and time-course experiments to find the optimal balance.
Virus Replication Cycle The incubation time should be sufficient to allow for multiple rounds of viral replication in control groups.For antiviral assays, ensure the incubation allows for clear plaque or CPE formation in untreated, infected wells.

Experimental Protocols

Protocol 1: Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of this compound that reduces the viability of uninfected cells by 50% (CC50).

  • Cell Seeding: Seed a 96-well plate with your chosen cell line at a density that will ensure they are in the exponential growth phase at the end of the incubation period. Incubate for 24 hours.

  • Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.

  • Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Include wells with untreated cells as a control.

  • Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the CC50 value using a dose-response curve.

Protocol 2: Plaque Reduction Assay

This protocol measures the concentration of this compound that reduces the number of viral plaques by 50% (EC50).

  • Cell Seeding: Seed 6-well or 12-well plates with a host cell line susceptible to the virus and grow to confluency.

  • Virus and Compound Preparation: Prepare serial dilutions of this compound. Dilute the virus stock to a concentration that will produce a countable number of plaques.

  • Infection: Remove the growth medium and infect the cell monolayer with the virus for 1-2 hours at 37°C.

  • Treatment: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing the various concentrations of this compound.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 3-7 days).

  • Plaque Visualization: Fix the cells (e.g., with 10% formalin) and stain with a dye such as crystal violet to visualize the plaques.

  • Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control. Determine the EC50 value from a dose-response curve.

Mandatory Visualization

PMEDAP_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound PMEDAP_in This compound This compound->PMEDAP_in Cellular Uptake PMEDAP_MP This compound monophosphate PMEDAP_in->PMEDAP_MP Cellular Kinases PMEDAP_DP This compound diphosphate (Active Form) PMEDAP_MP->PMEDAP_DP Cellular Kinases Viral_DNA_Polymerase Viral DNA Polymerase PMEDAP_DP->Viral_DNA_Polymerase Competitive Inhibition Viral_DNA_Synthesis Viral DNA Synthesis PMEDAP_DP->Viral_DNA_Synthesis Incorporation Viral_DNA_Polymerase->Viral_DNA_Synthesis Viral_Replication Viral Replication Viral_DNA_Synthesis->Viral_Replication Chain_Termination Chain Termination Viral_DNA_Synthesis->Chain_Termination Inhibition_of_Replication Inhibition of Viral Replication Chain_Termination->Inhibition_of_Replication S_Phase_Arrest S-Phase Arrest Inhibition_of_Replication->S_Phase_Arrest Apoptosis Apoptosis S_Phase_Arrest->Apoptosis

Caption: Intracellular activation and mechanism of action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis Cell_Seeding 1. Cell Seeding Infection 3. Virus Infection (for antiviral assays) Cell_Seeding->Infection Compound_Dilution 2. This compound Serial Dilution Treatment_Addition 4. Add this compound Compound_Dilution->Treatment_Addition Infection->Treatment_Addition Incubate 5. Incubate (Time-course) Treatment_Addition->Incubate Assay_Endpoint 6. Assay Endpoint (e.g., MTT, Plaque Staining) Incubate->Assay_Endpoint Data_Analysis 7. Data Analysis (EC50 / CC50) Assay_Endpoint->Data_Analysis

Caption: General experimental workflow for this compound treatment.

References

Technical Support Center: Mitigating PMEDAP-Induced Side Effects in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side effects during animal studies with 9-(2-phosphonylmethoxyethyl)-2,6-diaminopurine (PMEDAP) and its related prodrugs, such as adefovir dipivoxil.

Frequently Asked Questions (FAQs)

Q1: What are the primary side effects of this compound observed in animal studies?

A1: The primary dose-limiting toxicity associated with this compound and its prodrugs in animal studies is nephrotoxicity, specifically renal tubular nephropathy.[1] This is characterized by histological changes in the kidneys and elevations in blood urea nitrogen (BUN) and serum creatinine.[1] At higher exposures, liver, spleen, thymus, and bone marrow toxicity have also been observed.

Q2: What is the underlying mechanism of this compound-induced nephrotoxicity?

A2: this compound-induced nephrotoxicity is primarily mediated by mitochondrial dysfunction in the proximal tubular cells of the kidneys.[1][2][3] The active form of the drug inhibits mitochondrial DNA (mtDNA) polymerase gamma, leading to mtDNA depletion. This impairs the mitochondrial respiratory chain, leading to cellular damage, apoptosis, and necrosis.

Q3: Are there newer generation compounds related to this compound with a better safety profile?

A3: Yes, newer prodrugs have been developed to improve the safety profile. For instance, Tenofovir Alafenamide (TAF) is a newer prodrug of Tenofovir (structurally related to this compound) that results in lower plasma concentrations of the active drug compared to older prodrugs like Tenofovir Disoproxil Fumarate (TDF). This targeted delivery leads to reduced systemic exposure and consequently, a lower risk of renal and bone toxicity.

Q4: Can co-administration of other agents mitigate this compound-induced side effects?

A4: While specific studies on co-administration with this compound are limited, research on similar nucleotide analogs suggests that agents with antioxidant and anti-inflammatory properties may offer protection. For example, N-acetylcysteine (NAC) has been shown to protect against acyclovir-induced nephrotoxicity in rats by restoring antioxidant levels. Similarly, resveratrol has demonstrated ameliorative effects on antiretroviral-induced kidney damage in animal models. These findings suggest that exploring the co-administration of such protective agents with this compound could be a viable mitigation strategy.

Troubleshooting Guides

Issue 1: Elevated Serum Creatinine and BUN Levels

Description: You are observing statistically significant increases in serum creatinine and Blood Urea Nitrogen (BUN) in your treatment group compared to the control group.

Possible Cause: This is a primary indicator of this compound-induced nephrotoxicity, reflecting reduced glomerular filtration rate and renal function.

Troubleshooting Steps:

  • Confirm the Finding: Repeat the biochemical analysis to rule out experimental error.

  • Dose Reduction: If your experimental design allows, consider reducing the dose of this compound. Toxicity is often dose-dependent.

  • Histopathological Analysis: Sacrifice a subset of animals to perform histopathological analysis of the kidneys. Look for signs of acute tubular necrosis, degeneration, and mitochondrial abnormalities.

  • Urinary Biomarker Analysis: In future studies, incorporate the analysis of more sensitive and earlier urinary biomarkers of kidney injury, such as Kidney Injury Molecule-1 (KIM-1), N-acetyl-glucosaminidase (NAG), and retinol-binding protein (RBP).

  • Consider a Mitigation Strategy: In a new cohort, test the co-administration of a nephroprotective agent, such as an antioxidant like N-acetylcysteine.

Issue 2: Histological Evidence of Kidney Damage

Description: Hematoxylin and Eosin (H&E) or Periodic acid-Schiff (PAS) staining of kidney sections reveals tubular cell swelling, necrosis, loss of brush border, and the presence of proteinaceous casts.

Possible Cause: These are hallmark histological features of this compound-induced acute tubular necrosis.

Troubleshooting Steps:

  • Semi-Quantitative Scoring: Implement a semi-quantitative scoring system to grade the severity of the renal lesions. This will allow for a more objective comparison between treatment groups.

  • Electron Microscopy: To further investigate the mechanism, use transmission electron microscopy (TEM) to examine mitochondrial morphology in the proximal tubular cells. Look for enlarged, dysmorphic mitochondria with disorganized cristae.

  • Apoptosis Assays: Perform TUNEL assays or immunohistochemistry for cleaved caspase-3 to assess the extent of apoptosis in the renal tubules.

  • Correlate with Functional Data: Correlate the histological findings with the serum and urinary biomarker data to build a comprehensive picture of the induced nephrotoxicity.

Quantitative Data Summary

Table 1: Biochemical Markers of Renal Injury in a Rat Model of Adefovir-Induced Nephrotoxicity

ParameterControl Group (Mean ± SD)Adefovir-Treated Group (Mean ± SD)Percentage Change
Serum Creatinine (mg/dL)0.5 ± 0.11.9 ± 0.3+280%
BUN (mg/dL)20 ± 385 ± 10+325%
Serum Phosphate (mg/dL)7.0 ± 0.84.5 ± 0.6-36%

Note: Data is synthesized from typical findings in animal studies of adefovir-induced nephrotoxicity and may not represent a single specific study.

Table 2: Effects of a Potential Mitigation Agent (N-acetylcysteine) on Acyclovir-Induced Nephrotoxicity in Rats

ParameterAcyclovir-Treated (Mean ± SD)Acyclovir + NAC (Mean ± SD)Percentage Change with NAC
Serum Creatinine (mg/dL)2.1 ± 0.21.2 ± 0.15-43%
BUN (mg/dL)95 ± 1255 ± 8-42%
Kidney MDA (nmol/g tissue)3.5 ± 0.42.1 ± 0.3-40%
Kidney GSH (μmol/g tissue)1.8 ± 0.23.2 ± 0.3+78%

Note: This table is based on data from a study on acyclovir, a related antiviral, and is presented as an example of a mitigation strategy. MDA: Malondialdehyde (a marker of oxidative stress); GSH: Glutathione (an antioxidant).

Experimental Protocols

Protocol 1: Induction of this compound/Adefovir Nephrotoxicity in a Rat Model
  • Animal Model: Male Wistar or Sprague-Dawley rats (200-250g).

  • Acclimatization: Acclimatize animals for at least one week before the experiment with free access to standard chow and water.

  • Grouping: Divide animals into a control group and one or more treatment groups (n=6-8 per group).

  • Drug Administration:

    • Control Group: Administer the vehicle (e.g., distilled water or saline) by oral gavage once daily.

    • Treatment Group: Administer Adefovir Dipivoxil at a dose known to induce nephrotoxicity (e.g., 40 mg/kg/day) by oral gavage once daily for 28 days.

  • Monitoring: Monitor body weight and clinical signs of toxicity daily.

  • Sample Collection:

    • Collect urine samples at baseline and at regular intervals (e.g., weekly) for biomarker analysis.

    • At the end of the study period, collect blood via cardiac puncture for serum biochemical analysis.

  • Necropsy and Tissue Processing:

    • Euthanize the animals and perform a gross examination of the kidneys.

    • Fix one kidney in 10% neutral buffered formalin for histological analysis.

    • Snap-freeze a portion of the other kidney in liquid nitrogen for molecular and biochemical assays.

Protocol 2: Assessment of Renal Injury
  • Serum Biochemistry: Analyze serum samples for creatinine, BUN, and phosphate levels using standard automated analyzers.

  • Urinary Biomarkers: Measure urinary concentrations of KIM-1, NAG, and RBP using commercially available ELISA kits. Normalize to urinary creatinine concentration.

  • Histopathology:

    • Embed formalin-fixed kidney tissues in paraffin and cut 4-5 µm sections.

    • Stain sections with Hematoxylin and Eosin (H&E) to assess general morphology, tubular necrosis, and cast formation.

    • Use Periodic acid-Schiff (PAS) staining to evaluate the integrity of the brush border in proximal tubules.

    • Perform a semi-quantitative histological scoring of kidney damage based on the extent and severity of lesions.

  • Mitochondrial DNA Quantification:

    • Extract total DNA from frozen kidney tissue.

    • Perform quantitative real-time PCR (qPCR) to determine the relative copy number of a mitochondrial gene (e.g., COX-I) versus a nuclear gene (e.g., β-actin) to assess mtDNA depletion.

Visualizations

PMEDAP_Toxicity_Pathway cluster_uptake Renal Proximal Tubule Cell cluster_mitochondria Mitochondrion cluster_cellular_effects Cellular Effects This compound This compound/Adefovir (in circulation) OAT1 Organic Anion Transporter 1 (OAT1) This compound->OAT1 Uptake PMEDAP_intra Intracellular Adefovir OAT1->PMEDAP_intra mtDNA_poly Mitochondrial DNA Polymerase γ PMEDAP_intra->mtDNA_poly Inhibition mtDNA mtDNA mtDNA_poly->mtDNA Replication mtDNA_poly->mtDNA ETC Electron Transport Chain (ETC) mtDNA->ETC Encodes subunits mtDNA->ETC ATP ATP Production ETC->ATP Drives ETC->ATP Decreased ROS Reactive Oxygen Species (ROS) ETC->ROS Leakage leads to ETC->ROS Increased Necrosis Tubular Necrosis ATP->Necrosis Depletion contributes to Apoptosis Apoptosis ROS->Apoptosis Dysfunction Tubular Dysfunction Apoptosis->Dysfunction Necrosis->Dysfunction

Caption: Signaling pathway of this compound-induced nephrotoxicity.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase (e.g., 28 days) cluster_analysis Endpoint Analysis Acclimatization Animal Acclimatization (1 week) Grouping Random Grouping (Control, this compound, this compound + Mitigation) Acclimatization->Grouping Dosing Daily Oral Gavage Grouping->Dosing Monitoring Daily Clinical Observation & Body Weight Dosing->Monitoring Urine_Collection Weekly Urine Collection Dosing->Urine_Collection Sacrifice Euthanasia & Necropsy Monitoring->Sacrifice Urine_Collection->Sacrifice Blood_Collection Blood Collection (Serum Biochemistry) Sacrifice->Blood_Collection Kidney_Harvest Kidney Harvest Sacrifice->Kidney_Harvest Histology Histopathology (H&E, PAS, Scoring) Kidney_Harvest->Histology Molecular mtDNA Quantification (qPCR) Kidney_Harvest->Molecular

Caption: General experimental workflow for animal studies.

References

improving the therapeutic index of PMEDAP

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 9-(2-phosphonylmethoxyethyl)-N6-dimethylaminopurine (PMEDAP). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues related to the therapeutic index of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, or 9-(2-phosphonylmethoxyethyl)-2,6-diaminopurine, is a broad-spectrum antiviral agent effective against a range of DNA viruses and retroviruses[1][2]. It is an acyclic nucleoside phosphonate. Its antiviral activity stems from the intracellular phosphorylation of this compound to its active diphosphate metabolite, PMEDAPpp. This active form then selectively inhibits viral DNA polymerase, thereby terminating viral replication[3].

Q2: What are the known limitations of this compound's therapeutic index?

A2: While this compound is a potent antiviral agent, its therapeutic index is limited by its toxicity. It has been shown to be more toxic than the related compound 9-(2-phosphonylmethoxyethyl)adenine (PMEA), although it is also about five times more efficacious as an anti-Moloney murine sarcoma virus (MSV) agent[4][5]. This inherent toxicity necessitates strategies to improve its therapeutic window.

Q3: How can the therapeutic index of this compound be improved?

A3: Several strategies have been explored to enhance the therapeutic index of this compound. These include:

  • Optimizing the Route of Administration: Oral administration of this compound has been found to have a substantially higher therapeutic index compared to intraperitoneal injection.

  • Adjusting the Dosing Schedule: A single-dose administration of this compound has demonstrated a greater protective effect and an increased therapeutic index compared to divided doses in animal models.

  • Prodrug Strategies: The development of prodrugs, such as N6-cyclopropyl-PMEDAP (cPr-PMEDAP), has shown promise. cPr-PMEDAP acts as a prodrug of 9-(2-phosphonylmethoxyethyl)guanine (PMEG) and exhibits improved antitumor efficacy and selectivity.

  • Advanced Delivery Systems: Novel drug delivery systems, such as nanoparticle-mediated delivery, are being investigated to target the drug to specific sites, potentially increasing efficacy and reducing systemic toxicity.

Q4: What is the significance of the N6-cyclopropyl derivative of this compound (cPr-PMEDAP)?

A4: cPr-PMEDAP is a prodrug of PMEG and has demonstrated significantly more potent antiproliferative activity than this compound itself. It is converted intracellularly to PMEG, which is then phosphorylated to the active PMEG diphosphate. This metabolic conversion appears to result in a better therapeutic profile, with complete inhibition of tumor development at lower and better-tolerated doses compared to this compound in a rat choriocarcinoma model.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High in vivo toxicity observed at effective antiviral doses. The inherent toxicity of this compound.Consider oral administration, as it has a higher therapeutic index than parenteral routes. Evaluate a single-dose regimen, which may improve the therapeutic index. Explore the use of a this compound prodrug like cPr-PMEDAP, which has shown an improved in vivo therapeutic window.
Poor oral bioavailability. The polar nature of the phosphonate group can limit membrane permeability.Investigate prodrug approaches to mask the phosphonate group, which can enhance lipophilicity and oral absorption. Formulations with permeation enhancers may also improve absorption.
Development of drug resistance. Overexpression of multidrug resistance-associated proteins (MRPs), specifically MRP4 and MRP5, can lead to increased efflux of this compound from cells.Consider combination therapy with agents that can inhibit MRPs. Investigate the cellular expression levels of MRP4 and MRP5 in your experimental model to assess potential for resistance.
Suboptimal efficacy in topical or transdermal applications. Low permeability of this compound across biological membranes due to its polar phosphonate moiety.Utilize permeation enhancers in your formulation. A study on cPr-PMEDAP showed that the permeation enhancer DDAK enabled effective transdermal and topical delivery.

Experimental Protocols

Protocol 1: Evaluation of in vivo Antiviral Efficacy and Toxicity of this compound

This protocol is a generalized representation based on methodologies described in the literature for evaluating this compound in a murine retrovirus model.

1. Animal Model:

  • Use newborn mice (e.g., NMRI or BALB/c) for Moloney murine sarcoma virus (MSV) infection models.

2. Virus Inoculation:

  • Inoculate mice intramuscularly with a standardized dose of MSV that consistently induces tumor formation.

3. Drug Administration:

  • Oral Administration: Prepare this compound in a suitable vehicle (e.g., sterile water or saline). Administer the desired dose (e.g., 50, 100, or 250 mg/kg/day) orally using a gavage needle.

  • Intraperitoneal Administration: Dissolve this compound in sterile saline. Inject the desired dose intraperitoneally.

  • Dosing Schedule: For single-dose studies, administer the total weekly dose on the day of virus inoculation. For multiple-dose studies, divide the total weekly dose and administer daily for a specified period (e.g., 5-7 days).

4. Efficacy Assessment:

  • Monitor mice daily for tumor appearance, tumor size (measure with calipers), and mortality.

  • Record the mean time to tumor appearance and the mean survival time.

  • At the end of the study, splenomegaly can be assessed as an indicator of viral load in Friend leukemia virus (FLV) models.

5. Toxicity Assessment:

  • Monitor body weight daily as an indicator of general health.

  • Observe for any signs of toxicity, such as lethargy, ruffled fur, or diarrhea.

  • At the end of the study, perform a complete blood count and collect major organs for histopathological analysis to assess for any drug-related toxicities.

6. Therapeutic Index Calculation:

  • The therapeutic index can be calculated as the ratio of the toxic dose (e.g., the dose causing a certain percentage of weight loss or mortality) to the effective dose (the dose providing a significant antiviral effect).

Data Presentation

Table 1: In Vivo Efficacy of Oral vs. Intraperitoneal this compound against Retrovirus Infections in Mice

Virus Model Administration Route Dose (mg/kg/day) Antiviral Effect Reference
MSVOral50, 100, 250Markedly delayed tumor initiation; complete prevention at 250 mg/kg/day.
MSVIntraperitoneal2- to 5-fold lower than oralComparable antiviral activity to oral administration.
FLVOral50-25084-96% inhibition of splenomegaly.

Table 2: Comparative Antiviral and Antiproliferative Activity of this compound and its Derivatives

Compound Target In Vitro Activity (IC50/EC50) In Vivo Efficacy Reference
This compoundHIV2 µM (MT-4 cells)Effective against MSV at 0.25 mg/kg/day.
PMEAHIV-Less efficacious than this compound against MSV.
This compoundHCMVEC50: 11 µM (HEL cells)More effective than PMEA against MCMV.
cPr-PMEDAPVarious Tumor Cell Lines8- to 20-fold more potent than this compound.Superior to this compound and PMEG in a rat choriocarcinoma model.

Visualizations

PMEDAP_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space PMEDAP_ext This compound PMEDAP_int This compound PMEDAP_ext->PMEDAP_int Cellular Uptake PMEDAPp PMEDAPp (monophosphate) PMEDAP_int->PMEDAPp Phosphorylation PMEDAPpp PMEDAPpp (diphosphate - Active) PMEDAPp->PMEDAPpp Phosphorylation Viral_DNA_Polymerase Viral DNA Polymerase PMEDAPpp->Viral_DNA_Polymerase Inhibition Inhibition DNA_Elongation Viral DNA Elongation Viral_DNA_Polymerase->DNA_Elongation Inhibition->Viral_DNA_Polymerase Blocks Activity Prodrug_Strategy_Workflow cluster_synthesis Chemical Synthesis cluster_delivery Administration & Metabolism This compound This compound Modification Chemical Modification (e.g., N6-cyclopropylation) This compound->Modification cPr_this compound cPr-PMEDAP (Prodrug) Modification->cPr_this compound Administration In Vivo Administration cPr_this compound->Administration Deamination Intracellular Deamination (by adenylate deaminase-like enzyme) Administration->Deamination PMEG PMEG (Active Moiety) Deamination->PMEG Troubleshooting_Logic Start Experiment Shows High Toxicity or Low Efficacy Check_Route Is the route of administration intraperitoneal? Start->Check_Route Switch_to_Oral Switch to Oral Administration Check_Route->Switch_to_Oral Yes Check_Dosing Is the dosing fractionated? Check_Route->Check_Dosing No End Improved Therapeutic Index Switch_to_Oral->End Use_Single_Dose Consider a Single-Dose Regimen Check_Dosing->Use_Single_Dose Yes Consider_Prodrug Is inherent toxicity the primary issue? Check_Dosing->Consider_Prodrug No Use_Single_Dose->End Synthesize_Prodrug Synthesize/Use a Prodrug (e.g., cPr-PMEDAP) Consider_Prodrug->Synthesize_Prodrug Yes Consider_Prodrug->End No Synthesize_Prodrug->End

References

Validation & Comparative

Validating the Antiviral Activity of Synthesized PMEDAP: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antiviral activity of 9-(2-phosphonylmethoxyethyl)-2,6-diaminopurine (PMEDAP) with other established antiviral agents. The information presented herein is supported by experimental data from peer-reviewed scientific literature to aid in the evaluation of this compound's potential as a therapeutic agent.

Comparative Antiviral Activity and Cytotoxicity

The antiviral efficacy of an agent is determined by its ability to inhibit viral replication at concentrations that are non-toxic to host cells. This is often expressed as the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50), and the 50% cytotoxic concentration (CC50). A higher selectivity index (SI), calculated as the ratio of CC50 to EC50, indicates a more favorable safety profile.

The following tables summarize the in vitro antiviral activity and cytotoxicity of this compound and its key comparators against Human Immunodeficiency Virus (HIV), Human Cytomegalomegalovirus (HCMV), and Herpes Simplex Virus (HSV).

Compound Virus Assay Cell Line EC50 / IC50 (µM) Reference
This compound HIV-1Virus-induced cytopathicityMT-42[1]
This compound HCMVCytopathicity InhibitionHEL11[2]
This compound HCMVViral DNA SynthesisHEL20[2]
PMEDAPpp*HCMVDNA Polymerase Inhibition-0.1[2]
PMEA (Adefovir) HCMV--Active[3]
Ganciclovir HCMV--1.22 - 7.59
Acyclovir HSV-1--0.85
Acyclovir HSV-2--0.86

*PMEDAPpp is the active diphosphorylated metabolite of this compound.

Compound Cell Line CC50 (µM) Selectivity Index (SI = CC50/EC50) Reference
This compound -Not explicitly reported, but noted to be more toxic than PMEA-
Ganciclovir HeLa> 195 (> 50 µg/mL)Varies depending on viral strain
Acyclovir HEL649~764 (for HSV-1)

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used to assess the antiviral activity and cytotoxicity of this compound.

Synthesis of 9-(2-phosphonylmethoxyethyl)-2,6-diaminopurine (this compound)

A generalized procedure for the synthesis of this compound, based on the synthesis of related acyclic nucleoside phosphonates, involves the following key steps:

  • Alkylation of 2,6-diaminopurine: 2,6-diaminopurine is reacted with a suitable electrophile, such as a protected 2-(phosphonomethoxy)ethyl derivative (e.g., diethyl 2-(tosyloxymethoxy)ethylphosphonate), in the presence of a base (e.g., sodium hydride) in an appropriate solvent (e.g., dimethylformamide).

  • Deprotection: The protecting groups on the phosphonate moiety (e.g., ethyl esters) are removed, typically by hydrolysis with a reagent like bromotrimethylsilane followed by treatment with water or a buffer.

  • Purification: The final product is purified using chromatographic techniques, such as ion-exchange chromatography or reverse-phase high-performance liquid chromatography (HPLC), to yield highly pure this compound.

Cytotoxicity Assay (CC50 Determination)

The 50% cytotoxic concentration (CC50) is determined to assess the toxicity of the compound on host cells. A common method is the MTT assay:

  • Cell Seeding: Host cells (e.g., HEL, HeLa) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with serial dilutions of the test compound (this compound or comparators) and incubated for a period that mirrors the antiviral assay (e.g., 72 hours). Control wells with untreated cells and a vehicle control are included.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or a detergent-based solution).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (typically 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The CC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Antiviral Activity Assay (Plaque Reduction Assay)

The plaque reduction assay is a standard method to quantify the ability of a compound to inhibit the lytic cycle of a virus:

  • Cell Monolayer Preparation: A confluent monolayer of susceptible host cells is prepared in multi-well plates.

  • Virus Infection: The cell monolayers are infected with a known amount of virus (multiplicity of infection, MOI) and incubated for a short period to allow for viral adsorption.

  • Compound Treatment and Overlay: The virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of the test compound. This overlay restricts the spread of progeny virus to adjacent cells, leading to the formation of localized areas of cell death known as plaques.

  • Incubation: The plates are incubated for a period sufficient for plaque formation (typically several days).

  • Plaque Visualization: The cells are fixed and stained with a dye (e.g., crystal violet) that stains viable cells. Plaques appear as clear, unstained areas where cells have been lysed by the virus.

  • Plaque Counting and Data Analysis: The number of plaques in each well is counted. The percentage of plaque reduction is calculated for each compound concentration relative to the virus control (no compound). The EC50 value is determined from the dose-response curve.

Visualizing Mechanisms and Workflows

To better understand the context of this compound's antiviral activity, the following diagrams illustrate the relevant viral replication pathways and a general experimental workflow.

Caption: HIV-1 entry and the role of the MAPK signaling pathway in viral transcription.

CMV_Replication_and_PMEDAP_Inhibition cluster_entry Viral Entry & Uncoating cluster_replication Viral DNA Replication (in Nucleus) cluster_inhibition Inhibition by this compound cluster_assembly Assembly & Egress CMV_Virion CMV Virion Viral_DNA_Entry Viral DNA released into Nucleus CMV_Virion->Viral_DNA_Entry Viral_DNA_Polymerase Viral DNA Polymerase Viral_DNA_Entry->Viral_DNA_Polymerase Progeny_Viral_DNA Progeny Viral DNA Viral_DNA_Polymerase->Progeny_Viral_DNA dNTPs Host dNTPs dNTPs->Viral_DNA_Polymerase New_Virions New Virions Assembled Progeny_Viral_DNA->New_Virions This compound This compound (Prodrug) PMEDAPp PMEDAPp (Active Metabolite) This compound->PMEDAPp Cellular Kinases PMEDAPpp PMEDAPpp (Diphosphate) PMEDAPp->PMEDAPpp Cellular Kinases PMEDAPpp->Viral_DNA_Polymerase Competitive Inhibition Egress Egress from Host Cell New_Virions->Egress

Caption: Mechanism of action of this compound in inhibiting CMV DNA replication.

Antiviral_Testing_Workflow cluster_synthesis Compound Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis cluster_alternatives Comparator Drugs Synthesis Synthesize this compound Purification Purify this compound Synthesis->Purification Characterization Characterize this compound Purification->Characterization Cytotoxicity_Assay Cytotoxicity Assay (CC50) Characterization->Cytotoxicity_Assay Antiviral_Assay Antiviral Assay (EC50) Characterization->Antiviral_Assay Calculate_SI Calculate Selectivity Index (SI) Cytotoxicity_Assay->Calculate_SI Antiviral_Assay->Calculate_SI Compare_Performance Compare with Alternatives Calculate_SI->Compare_Performance Acyclovir Acyclovir Acyclovir->Compare_Performance Ganciclovir Ganciclovir Ganciclovir->Compare_Performance PMEA PMEA PMEA->Compare_Performance

Caption: General workflow for validating the antiviral activity of synthesized this compound.

References

Comparative Analysis of PMEDAP and Tenofovir Antiviral Potency

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the antiviral potency of two prominent nucleotide analogues: 9-(2-phosphonylmethoxyethyl)-2,6-diaminopurine (PMEDAP) and Tenofovir. Both compounds are recognized for their activity against retroviruses, with Tenofovir being a cornerstone of HIV and Hepatitis B therapy. This analysis is designed to offer an objective overview supported by experimental data to inform further research and drug development efforts.

I. Overview of Antiviral Activity

This compound is a broad-spectrum antiviral agent with demonstrated activity against both retroviruses and DNA viruses.[1] Tenofovir, a nucleotide reverse transcriptase inhibitor (NtRTI), is a widely approved therapeutic for HIV-1 and Hepatitis B virus (HBV) infections, functioning by blocking the viral reverse transcriptase enzyme essential for replication.[2][3]

II. Comparative Antiviral Potency: In Vitro Data

The following tables summarize the in vitro antiviral potency of this compound and Tenofovir against Human Immunodeficiency Virus (HIV) and Human Cytomegalovirus (HCMV). It is important to note that the experimental conditions, such as the cell lines and assay methods, can influence the observed potency.

Table 1: Anti-HIV Potency

CompoundVirus StrainCell LineAssay TypePotency MetricValue (µM)Citation
This compound HIVHuman T-lymphocyte MT-4Not SpecifiedEC502[4]
Tenofovir HIV-1Lymphoblastoid cells, primary monocyte/macrophage cells, peripheral blood lymphocytesNot SpecifiedEC500.04 - 8.5[2]

Table 2: Anti-HCMV Potency

CompoundTargetAssay TypePotency MetricValue (µM)Citation
This compound HCMV-induced cytopathicityCytopathicity AssayEC5011
This compound HCMV DNA synthesisDNA Synthesis AssayIC5020
PMEDAPpp *HCMV DNA polymeraseEnzyme Inhibition AssayIC500.1

*PMEDAPpp is the diphosphate derivative of this compound.

III. Mechanism of Action

Both this compound and Tenofovir are nucleotide analogues that require intracellular phosphorylation to their active diphosphate metabolites. These active forms then compete with the natural deoxyadenosine 5'-triphosphate (dATP) for incorporation into the growing viral DNA chain by the viral polymerase (reverse transcriptase in the case of HIV). Once incorporated, they act as chain terminators because they lack the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, thus halting viral DNA synthesis.

Antiviral Mechanism of Nucleotide Analogues Prodrug This compound / Tenofovir Disoproxil Drug This compound / Tenofovir Prodrug->Drug Esterases Drug_MP Drug-Monophosphate Drug->Drug_MP Cellular Kinases Drug_DP Drug-Diphosphate (Active) Drug_MP->Drug_DP Cellular Kinases Viral_Polymerase Viral Polymerase (e.g., Reverse Transcriptase) Drug_DP->Viral_Polymerase Competes with dATP dATP dATP dATP->Viral_Polymerase Viral_DNA Growing Viral DNA Viral_Polymerase->Viral_DNA Elongation Terminated_DNA Chain-Terminated Viral DNA Viral_Polymerase->Terminated_DNA Incorporation & Chain Termination

Caption: Mechanism of action for this compound and Tenofovir.

IV. Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of antiviral potency data. While the specific protocols for each cited value may vary, the following represents a generalized methodology for determining EC50 and IC50 values in antiviral assays.

A. Determination of 50% Effective Concentration (EC50) for Inhibition of Viral Cytopathic Effect

This assay measures the concentration of a compound required to protect 50% of cells from virus-induced death or morphological changes (cytopathic effect, CPE).

Workflow:

EC50 Determination Workflow cluster_workflow EC50 Assay for Viral CPE A 1. Seed susceptible host cells in microtiter plates B 2. Prepare serial dilutions of the antiviral compound A->B C 3. Add compound dilutions to the cells B->C D 4. Infect cells with a standardized amount of virus C->D E 5. Incubate for a period allowing for viral replication and CPE development D->E F 6. Assess cell viability (e.g., using MTT or CellTiter-Glo assay) E->F G 7. Plot cell viability vs. compound concentration F->G H 8. Calculate EC50 value from the dose-response curve G->H

Caption: Generalized workflow for EC50 determination.

Detailed Steps:

  • Cell Seeding: Plate a suitable host cell line (e.g., MT-4 for HIV, human embryonic lung fibroblasts for HCMV) in 96-well microtiter plates at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of the test compound (this compound or Tenofovir) and create a series of dilutions (typically 2-fold or 3-fold) in cell culture medium.

  • Compound Addition: Remove the overnight culture medium from the cells and add the compound dilutions. Include wells with no compound (virus control) and wells with no virus or compound (cell control).

  • Viral Infection: Add a pre-titered amount of virus stock to all wells except the cell control wells. The amount of virus should be sufficient to cause a significant cytopathic effect in the virus control wells within the incubation period.

  • Incubation: Incubate the plates at 37°C in a humidified CO2 incubator for a period determined by the replication kinetics of the virus (e.g., 3-7 days).

  • Viability Assessment: At the end of the incubation period, assess cell viability using a colorimetric or fluorometric assay. For example, the MTT assay measures the metabolic activity of viable cells, which is proportional to the number of living cells.

  • Data Analysis: Convert the raw viability data to percentage of the cell control. Plot the percentage of protection from CPE against the logarithm of the compound concentration.

  • EC50 Calculation: Use a non-linear regression analysis to fit a sigmoidal dose-response curve to the data and determine the compound concentration that results in 50% protection.

B. Determination of 50% Inhibitory Concentration (IC50) for Viral DNA Synthesis

This assay measures the concentration of a compound required to inhibit the synthesis of viral DNA by 50%.

Workflow:

IC50 Determination Workflow cluster_workflow IC50 Assay for Viral DNA Synthesis A 1. Infect susceptible host cells with the virus B 2. Add serial dilutions of the antiviral compound A->B C 3. Add a radiolabeled nucleoside (e.g., [3H]thymidine) B->C D 4. Incubate for a period to allow for viral DNA replication C->D E 5. Harvest the cells and precipitate the DNA D->E F 6. Quantify the incorporated radioactivity (e.g., using a scintillation counter) E->F G 7. Plot radioactivity vs. compound concentration F->G H 8. Calculate IC50 value from the dose-response curve G->H

Caption: Generalized workflow for IC50 determination.

Detailed Steps:

  • Cell Infection: Infect a monolayer of susceptible host cells with the virus at a high multiplicity of infection.

  • Compound Addition: After a viral adsorption period, add serial dilutions of the test compound to the infected cells.

  • Radiolabeling: Add a radiolabeled precursor for DNA synthesis, such as [3H]thymidine, to the culture medium.

  • Incubation: Incubate the cells for a defined period to allow for viral DNA replication and incorporation of the radiolabel.

  • DNA Precipitation: Lyse the cells and precipitate the total DNA using an acid solution (e.g., trichloroacetic acid).

  • Quantification: Collect the precipitated DNA on a filter and measure the amount of incorporated radioactivity using a scintillation counter.

  • Data Analysis: Plot the amount of incorporated radioactivity (as a percentage of the no-drug control) against the logarithm of the compound concentration.

  • IC50 Calculation: Use non-linear regression to fit a dose-response curve and determine the compound concentration that inhibits DNA synthesis by 50%.

V. Discussion and Conclusion

Both this compound and Tenofovir demonstrate potent antiviral activity through a common mechanism of chain termination of viral DNA synthesis. Based on the available in vitro data, Tenofovir exhibits a broader range of high potency against HIV-1, with some EC50 values in the nanomolar range. This compound shows potent activity against HIV in the low micromolar range.

The differences in reported potency values can be attributed to variations in the specific viral strains, cell lines, and experimental assays used. For a definitive comparison, head-to-head studies under identical experimental conditions are necessary. However, the data presented in this guide provide a valuable baseline for researchers in the field of antiviral drug development. The detailed methodologies and mechanistic diagrams offer a framework for understanding and evaluating the antiviral properties of these and other nucleotide analogues.

References

PMEDAP: A Comparative Analysis of its Antiviral Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 9-(2-phosphonylmethoxyethyl)-2,6-diaminopurine (PMEDAP) with other established antiviral agents. We will delve into its mechanism of action, supported by experimental data, and present a clear comparison of its performance against relevant alternatives.

Mechanism of Action: Inhibition of Viral DNA Polymerase

This compound is an acyclic nucleoside phosphonate, a class of antiviral compounds that act as analogs of natural nucleoside monophosphates. Its mechanism of action hinges on the inhibition of viral DNA polymerase, a critical enzyme for viral replication. However, this compound itself is not the active inhibitor. It requires intracellular phosphorylation to its diphosphate metabolite, PMEDAPpp, to exert its antiviral effect.

dot

This compound Mechanism of Action cluster_extracellular Extracellular Space cluster_cell Host Cell cluster_virus Viral Replication PMEDAP_ext This compound PMEDAP_intra This compound PMEDAP_ext->PMEDAP_intra Cellular Uptake PMEDAPp PMEDAPp (monophosphate) PMEDAP_intra->PMEDAPp Phosphorylation (Cellular Kinases) PMEDAPpp PMEDAPpp (diphosphate - Active Form) PMEDAPp->PMEDAPpp Phosphorylation (Cellular Kinases) Viral_DNA_Polymerase Viral DNA Polymerase PMEDAPpp->Viral_DNA_Polymerase Competitive Inhibition Viral_DNA_synthesis Viral DNA Synthesis PMEDAPpp->Viral_DNA_synthesis Chain Termination Viral_DNA_Polymerase->Viral_DNA_synthesis dNTPs dATP, dGTP, dCTP, dTTP dNTPs->Viral_DNA_Polymerase

Caption: Intracellular activation and inhibitory action of this compound.

Once inside the host cell, this compound undergoes two successive phosphorylation steps, catalyzed by cellular kinases, to form this compound diphosphate (PMEDAPpp). This active metabolite then competes with the natural deoxynucleoside triphosphates (dNTPs) for the active site of the viral DNA polymerase. By incorporating into the growing viral DNA chain, PMEDAPpp acts as a chain terminator, prematurely halting DNA elongation and thus inhibiting viral replication.

Comparative Antiviral Activity and Cytotoxicity

The efficacy and toxicity of an antiviral agent are critical parameters for its therapeutic potential. The following tables summarize the available in vitro data for this compound and its key comparators: PMEA (adefovir), tenofovir, and cidofovir. The 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) represents the drug concentration required to inhibit viral replication by 50%, while the 50% cytotoxic concentration (CC50) is the concentration that causes a 50% reduction in cell viability. A higher selectivity index (SI = CC50/IC50) indicates a more favorable safety profile.

Table 1: In Vitro Antiviral Activity (IC50/EC50 in µM)

CompoundHIV-1 (MT-4 cells)HCMV (HEL cells)
This compound 2[1]11[2]
PMEA (Adefovir) --
Tenofovir --
Cidofovir --

Note: Direct comparative data for all compounds against the same viral strains in the same cell lines is limited. The provided data is from separate studies and should be interpreted with caution.

Table 2: In Vitro Cytotoxicity (CC50 in µM)

CompoundHuman T-lymphocyte (MT-4)Human Embryonic Lung (HEL)
This compound >100-
PMEA (Adefovir) --
Tenofovir >100-
Cidofovir >100-

Note: Cytotoxicity can vary significantly depending on the cell line used.

Experimental Protocols

Validation of this compound's mechanism of action involves a series of in vitro assays to determine its antiviral activity and cytotoxicity.

Antiviral Activity Assay (Cytopathic Effect Inhibition Assay)

This assay determines the concentration of the compound required to inhibit the virus-induced destruction of host cells.

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Antiviral Activity Assay Workflow cluster_setup Assay Setup cluster_incubation Incubation cluster_analysis Data Analysis Cell_Seeding Seed host cells in 96-well plates Compound_Addition Add serial dilutions of this compound Cell_Seeding->Compound_Addition Virus_Infection Infect cells with virus Compound_Addition->Virus_Infection Incubate Incubate for several days until cytopathic effect (CPE) is visible in control wells Virus_Infection->Incubate CPE_Assessment Assess CPE visually or by cell viability assay Incubate->CPE_Assessment EC50_Calculation Calculate EC50 value CPE_Assessment->EC50_Calculation

Caption: Workflow for determining antiviral activity.

Methodology:

  • Cell Culture: Host cells susceptible to the virus of interest (e.g., MT-4 for HIV, HEL for HCMV) are seeded in 96-well microtiter plates.

  • Compound Preparation: this compound and comparator drugs are serially diluted to a range of concentrations.

  • Infection: A standardized amount of virus is added to the wells containing the cells and the test compounds. Control wells with no virus and virus with no compound are also included.

  • Incubation: The plates are incubated at 37°C in a CO2 incubator until a clear cytopathic effect (CPE) is observed in the virus control wells.

  • CPE Assessment: The extent of CPE is quantified, often by staining the remaining viable cells with a dye like crystal violet or by using a cell viability assay (e.g., MTT assay).

  • Data Analysis: The concentration of the compound that inhibits the CPE by 50% (EC50) is calculated from the dose-response curve.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells and is used to determine the concentration at which a compound becomes toxic to the cells.

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Cytotoxicity Assay Workflow cluster_setup Assay Setup cluster_incubation Incubation cluster_analysis Data Analysis Cell_Seeding Seed cells in 96-well plates Compound_Addition Add serial dilutions of this compound Cell_Seeding->Compound_Addition Incubate Incubate for the same duration as the antiviral assay Compound_Addition->Incubate MTT_Addition Add MTT reagent Incubate->MTT_Addition Formazan_Solubilization Solubilize formazan crystals MTT_Addition->Formazan_Solubilization Absorbance_Reading Read absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading CC50_Calculation Calculate CC50 value Absorbance_Reading->CC50_Calculation

Caption: Workflow for determining cytotoxicity.

Methodology:

  • Cell Culture: The same host cells used in the antiviral assay are seeded in 96-well plates.

  • Compound Treatment: Serial dilutions of this compound and comparator drugs are added to the wells.

  • Incubation: The plates are incubated for a period equivalent to the antiviral assay.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The concentration of the compound that reduces cell viability by 50% (CC50) is determined from the dose-response curve.

Discussion and Conclusion

This compound demonstrates potent antiviral activity against a range of DNA viruses and retroviruses, including HIV and HCMV.[1][2][3] Its mechanism of action as a viral DNA polymerase inhibitor, following intracellular phosphorylation, is a well-established pathway for acyclic nucleoside phosphonates.

Direct comparative studies show that this compound is more potent than its parent compound, PMEA (adefovir). Specifically, this compound was found to be fivefold more efficacious as an anti-Moloney murine sarcoma virus (MSV) agent than PMEA. However, this increased potency is accompanied by higher toxicity, resulting in a therapeutic index equivalent to that of PMEA. Against murine cytomegalovirus (MCMV), this compound prevented mortality at a dose tenfold lower than that of PMEA.

While the available data provides a strong foundation for understanding this compound's potential, further research is warranted. Direct, head-to-head comparative studies of this compound against a broader panel of currently approved antiviral drugs, such as tenofovir and cidofovir, under standardized experimental conditions are needed for a more definitive assessment of its relative efficacy and safety. Additionally, a more detailed characterization of the specific cellular kinases responsible for this compound's phosphorylation would provide a more complete understanding of its intracellular metabolism and potential for drug-drug interactions.

References

A Comparative Analysis of the In Vivo Toxicity of PMEDAP and PMEA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo toxicity of two acyclic nucleoside phosphonates, 9-(2-phosphonylmethoxyethyl)-2,6-diaminopurine (PMEDAP) and 9-(2-phosphonylmethoxyethyl)adenine (PMEA), also known as adefovir. The information presented is based on available experimental data to assist researchers in understanding the relative toxicity profiles of these compounds.

Executive Summary

This compound and PMEA are both recognized for their antiviral activities. However, their application is often weighed against their potential in vivo toxicity. Experimental evidence consistently indicates that this compound exhibits a higher degree of toxicity compared to PMEA. Despite this, studies have also suggested that both compounds possess a similar therapeutic index, implying that the higher efficacy of this compound may be counterbalanced by its increased toxicity. This guide synthesizes the available quantitative and qualitative data to provide a clear comparison of their in vivo toxicological profiles.

Quantitative Toxicity Data

CompoundAnimal ModelRoute of AdministrationDoseObserved Toxic EffectsReference
This compound RatIntraperitoneal50 mg/kg/dayModerate to strong toxicity, including atrophy of lymphoid organs and reduced body weight gain.[1]
PMEA Rhesus MonkeySubcutaneous2 x 5 mg/kg/day or 2 x 10 mg/kg/day for 29 daysNo toxic side-effects noted during the treatment period.[2]
PMEA MouseIntraperitonealSingle dose vs. fractionated dosesInfrequent dosage regimen did not increase toxicity to the host.[3]

Experimental Protocols

Detailed experimental protocols from a singular, direct comparative in vivo toxicity study for this compound and PMEA are not available in the reviewed literature. However, the following methodologies are derived from studies that have assessed the toxicity of these compounds individually or in the context of efficacy studies.

Toxicity Assessment in a Rat Choriocarcinoma Tumor Model (for this compound)
  • Animal Model: Rats inoculated with rat choriocarcinoma (RCHO) cells under the renal capsule.

  • Test Substance: 9-(2-phosphonylmethoxyethyl)-2,6-diaminopurine (this compound).

  • Administration: Intraperitoneal (IP) injection.

  • Dosage: 50 mg/kg/day.

  • Duration: 10 days.

  • Observed Endpoints:

    • Macroscopical and histological examination of the RCHO-inoculated kidneys.

    • Atrophy of lymphoid organs.

    • Reduced body weight gain.[1]

Safety and Efficacy Study in SIV-infected Rhesus Monkeys (for PMEA)
  • Animal Model: Rhesus monkeys infected with Simian Immunodeficiency Virus (SIV).

  • Test Substance: 9-(2-phosphonylmethoxyethyl)adenine (PMEA).

  • Administration: Subcutaneous injection.

  • Dosage: 2 x 5 mg/kg per day or 2 x 10 mg/kg per day.

  • Duration: 29 days.

  • Observed Endpoints:

    • Suppression of anti-SIVmac gp120 antibodies.

    • General observation for any toxic side-effects.[2]

Logical Relationship of Toxicity and Efficacy

The relationship between the efficacy and toxicity of this compound and PMEA is a critical consideration for their therapeutic application. While this compound is reported to be a more potent antiviral agent, its higher toxicity results in a therapeutic index that is comparable to that of PMEA.

Toxicity_Efficacy_Comparison cluster_this compound This compound cluster_PMEA PMEA (Adefovir) PMEDAP_Efficacy Higher Antiviral Efficacy PMEDAP_Toxicity Higher In Vivo Toxicity Therapeutic_Index Similar Therapeutic Index PMEDAP_Efficacy->Therapeutic_Index PMEDAP_Toxicity->Therapeutic_Index PMEA_Efficacy Lower Antiviral Efficacy PMEA_Toxicity Lower In Vivo Toxicity PMEA_Efficacy->Therapeutic_Index PMEA_Toxicity->Therapeutic_Index

Caption: Comparative relationship of efficacy and toxicity for this compound and PMEA.

Conclusion

The available data strongly suggest that this compound is a more potent but also more toxic compound than PMEA in vivo. The choice between these two agents in a research or drug development context would necessitate a careful evaluation of the desired therapeutic window and the acceptable level of toxicity. The similar therapeutic index of both compounds indicates that while this compound offers greater efficacy, this comes at the cost of increased toxicity. Further direct comparative studies with standardized protocols are required to provide more definitive quantitative data, such as LD50 values, and to fully elucidate the organ-specific toxicities of both this compound and PMEA.

References

Comparative Guide to the Bioanalytical Method Validation for PMEDAP

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of two distinct bioanalytical methods for the quantification of acyclic nucleoside phosphonates, using Adefovir (PMEA) as a representative analyte for PMEDAP, due to the limited availability of public data on this compound-specific methods. The comparison focuses on two common sample preparation techniques: Solid-Phase Extraction (SPE) and Protein Precipitation, both coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Data Presentation

The performance of the two methods is summarized in the table below, allowing for a direct comparison of their key validation parameters.

Validation ParameterMethod 1: Solid-Phase Extraction (SPE)Method 2: Protein Precipitation
Analyte Adefovir (PMEA)Adefovir (PMEA)
Internal Standard Adefovir-d4Not specified
Linearity Range 0.50–42.47 ng/mL1.5–90 ng/mL
Correlation Coefficient (r²) > 0.9997Not specified
Lower Limit of Quantitation (LLOQ) 0.50 ng/mL1.5 ng/mL
Intra-day Precision (%CV) < 7.7%< 8.4%
Inter-day Precision (%CV) < 7.8%< 8.4%
Accuracy (Within Batch) 99.2% to 103.8%Not specified
Accuracy (Intra-day) 94.0% to 103.6%Not specified
Accuracy (Inter-day) 95.3% to 102.5%Not specified
Recovery Not specified85.1–89.3%
Matrix Effect 7.1% (ion-enhancement)< 10.9% (ion-enhancement)
Chromatographic Run Time 4.5 minutes7.8 minutes

Experimental Protocols

Method 1: Solid-Phase Extraction (SPE) with LC-MS/MS [1]

This method utilizes a more targeted sample clean-up approach, which can reduce matrix effects and potentially improve sensitivity.

  • Sample Preparation (SPE):

    • Human plasma samples are processed using a solid-phase extraction technique.

    • Adefovir-d4 is used as the internal standard.

  • Chromatography:

    • Separation is achieved on a Synergi MAX RP80A (150 mm × 4.6 mm, 4 µm) column.

    • An isocratic mobile phase is used.

  • Detection:

    • Detection is performed using a mass spectrometer in positive ionization mode.

Method 2: Protein Precipitation with LC-MS/MS [2]

This method offers a simpler and faster sample preparation protocol, though it may be more susceptible to matrix effects.

  • Sample Preparation (Protein Precipitation): [2]

    • Plasma proteins are precipitated using methanol in a single step.[2]

  • Chromatography:

    • Chromatographic separation is performed on a C18 column.[2]

  • Detection:

    • The analysis is carried out by LC-MS/MS using positive electrospray ionization.

Mandatory Visualization

Bioanalytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis MD1 Analyte & IS Characterization MD2 Sample Preparation (SPE / PP) MD1->MD2 MD3 LC-MS/MS Condition Optimization MD2->MD3 V1 Selectivity & Specificity MD3->V1 V2 Linearity & Range V1->V2 V3 LLOQ V2->V3 V4 Accuracy & Precision V3->V4 V5 Recovery & Matrix Effect V4->V5 V6 Stability V5->V6 SA1 Batch Preparation (Standards, QCs, Samples) V6->SA1 Validated Method SA2 LC-MS/MS Analysis SA1->SA2 SA3 Data Processing & Concentration Calculation SA2->SA3

Caption: Workflow for bioanalytical method validation.

References

A Comparative Analysis of the Cytostatic Activities of PMEDAP and PMEG

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Acyclic Nucleoside Phosphonates, PMEDAP and PMEG, with Supporting Experimental Data.

The acyclic nucleoside phosphonates 9-(2-phosphonylmethoxyethyl)-2,6-diaminopurine (this compound) and 9-(2-phosphonylmethoxyethyl)guanine (PMEG) are potent cytostatic agents with significant antiviral and antiproliferative activities. This guide provides a comparative study of their cytostatic effects, detailing their mechanisms of action, quantitative performance data, and the experimental protocols used for their evaluation.

Data Presentation: Comparative Cytostatic Activity

The cytostatic activities of this compound and PMEG have been evaluated across a range of human and murine tumor cell lines. The 50% inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit cell proliferation by 50%, are summarized in the table below. These values are derived from growth inhibition assays.

Cell LineCell TypeThis compound IC50 (µM)PMEG IC50 (µM)
L1210Murine Leukemia2.50.03
K562Human Erythroleukemia1.60.08
HELHuman Erythroleukemia1.20.06
CEMHuman T-Lymphoblastic Leukemia0.80.04
WILHuman B-Lymphoblastoid>1002.5
MOLT/4Human T-Lymphoblastic Leukemia0.60.03
CML-T1Human Chronic Myeloid Leukemia1.50.05
RCHORat Choriocarcinoma5.00.1

Data sourced from Hatse S, Naesens L, De Clercq E, Balzarini J. N(6)-cyclopropyl-PMEDAP: a novel derivative of 9-(2-phosphonylmethoxyethyl)-2,6-diaminopurine (this compound) with distinct metabolic, antiproliferative, and differentiation-inducing properties. Biochem Pharmacol. 1999 Jul 1;58(1):153-65.

The data clearly indicates that PMEG exhibits significantly more potent cytostatic activity than this compound across most of the tested cell lines, with IC50 values that are often 10- to 100-fold lower.

Mechanism of Action and Signaling Pathways

Both this compound and PMEG exert their cytostatic effects through the inhibition of DNA synthesis. However, their intracellular activation and potency differ.

PMEG: PMEG is an acyclic nucleoside phosphonate that requires intracellular phosphorylation to become its active metabolite.[1] Once converted to its diphosphate form (PMEGpp), it acts as a competitive inhibitor of cellular DNA polymerases, particularly DNA polymerases α and δ.[2] PMEGpp is incorporated into the growing DNA strand, and due to the lack of a 3'-hydroxyl group, it acts as a DNA chain terminator, thus halting DNA replication and cell proliferation.[1][3]

This compound: this compound is also an acyclic nucleoside phosphonate that undergoes intracellular phosphorylation to its active diphosphate metabolite (PMEDAPpp).[4] The diphosphate derivative of this compound has been shown to selectively inhibit viral DNA polymerase. While its precise inhibitory constants against cellular DNA polymerases are not as well-characterized as those of PMEGpp, its mechanism is understood to be similar, involving the termination of DNA chain elongation. A derivative of this compound, N6-cyclopropyl-PMEDAP (cPr-PMEDAP), has been shown to act as a prodrug of PMEG, being deaminated intracellularly to PMEG, which is then phosphorylated to the highly potent PMEGpp.

Below are diagrams illustrating the metabolic activation and mechanism of action of this compound and PMEG.

PMEDAP_Pathway This compound This compound PMEDAPp PMEDAPp This compound->PMEDAPp Cellular Kinases PMEDAPpp PMEDAPpp (Active Metabolite) PMEDAPp->PMEDAPpp Cellular Kinases DNA_Polymerase DNA Polymerase PMEDAPpp->DNA_Polymerase Competes with dATP for incorporation DNA_Strand Growing DNA Strand DNA_Polymerase->DNA_Strand Chain_Termination DNA Chain Termination & Inhibition of Proliferation DNA_Strand->Chain_Termination

Metabolic activation and mechanism of action of this compound.

PMEG_Pathway PMEG PMEG PMEGp PMEGp PMEG->PMEGp Cellular Kinases PMEGpp PMEGpp (Active Metabolite) PMEGp->PMEGpp Cellular Kinases DNA_Polymerases DNA Polymerases α & δ PMEGpp->DNA_Polymerases Competes with dGTP for incorporation DNA_Strand Growing DNA Strand DNA_Polymerases->DNA_Strand Chain_Termination DNA Chain Termination & Inhibition of Proliferation DNA_Strand->Chain_Termination

Metabolic activation and mechanism of action of PMEG.

Experimental Protocols

The following is a generalized protocol for determining the cytostatic activity of this compound and PMEG based on commonly used methods for acyclic nucleoside phosphonates.

Cell Growth Inhibition Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Materials:

  • Human or murine tumor cell lines

  • Complete cell culture medium (e.g., RPMI 1640 or DMEM with 10% FBS)

  • This compound and PMEG stock solutions (dissolved in an appropriate solvent, e.g., water or DMSO)

  • 96-well microtiter plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and resuspend cells in complete medium. Seed the cells into 96-well plates at a density of 2,000-5,000 cells per well in a volume of 100 µL. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Addition: Prepare serial dilutions of this compound and PMEG in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the compounds) and a no-cell control (medium only).

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Solubilization: After the 4-hour incubation, add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the no-cell control from all other values. Express the results as a percentage of the vehicle control. Calculate the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, using a suitable software program.

Below is a workflow diagram for the cell growth inhibition assay.

Growth_Inhibition_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h add_compounds Add serial dilutions of This compound and PMEG incubate_24h->add_compounds incubate_72h Incubate for 72h add_compounds->incubate_72h add_mtt Add MTT solution incubate_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h add_solubilization_buffer Add solubilization buffer incubate_4h->add_solubilization_buffer read_absorbance Read absorbance at 570 nm add_solubilization_buffer->read_absorbance analyze_data Calculate IC50 values read_absorbance->analyze_data end_node End analyze_data->end_node

Workflow for a typical cell growth inhibition assay.

Conclusion

Both this compound and PMEG are effective cytostatic agents that inhibit DNA synthesis. However, comparative studies demonstrate that PMEG is significantly more potent in its antiproliferative activity across a wide range of cancer cell lines. This higher potency is attributed to more efficient intracellular phosphorylation to its active diphosphate metabolite and a more potent inhibition of cellular DNA polymerases. While PMEG's high potency is promising, its toxicity is a consideration for therapeutic applications. This compound, although less potent, may offer a different therapeutic window. The development of prodrugs, such as cPr-PMEDAP which converts to PMEG intracellularly, represents a strategy to improve the therapeutic index of these potent cytostatic agents. This guide provides researchers with the foundational data and methodologies to further investigate and compare these and other related compounds in the pursuit of novel anticancer therapies.

References

confirming the synergistic effects of PMEDAP with other drugs

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of the synergistic effects of 9-(2-phosphonylmethoxyethyl)-2,6-diaminopurine (PMEDAP) with other therapeutic agents reveals a significant potential for combination therapies, particularly in the realms of oncology and virology. Experimental data from various studies demonstrate that this compound can act synergistically with other compounds to enhance therapeutic efficacy. This guide provides a comparative summary of these findings, supported by experimental data and detailed methodologies.

This compound, a prodrug of the acyclic nucleoside phosphonate PMEA (adefovir), has been investigated for its synergistic potential with various compounds. The primary mechanism of synergy often involves the complementary action on cellular pathways or viral replication processes.

Combination with L-cis-5-fluoro-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]cytosine (L-cis-F-OTC)

Studies have explored the combination of this compound with L-cis-F-OTC, a nucleoside analog, against hepadnavirus replication. The synergy observed is attributed to their different intracellular activation pathways and targets within the viral replication cycle.

Quantitative Data Summary

Virus ModelCombinationMethod of Synergy AnalysisCombination Index (CI)Conclusion
Duck Hepatitis B Virus (DHBV)This compound + L-cis-F-OTCMedian-Effect AnalysisCI < 1Synergistic

Experimental Protocol: Anti-DHBV Assay in Primary Duck Hepatocytes

  • Cell Culture: Primary duck hepatocytes were isolated from DHBV-infected ducklings and cultured in Williams' Medium E supplemented with 10% fetal bovine serum.

  • Drug Treatment: Cells were treated with various concentrations of this compound, L-cis-F-OTC, or their combination for 10 days. The medium containing the drugs was refreshed every two days.

  • Analysis of Viral Replication: After the treatment period, the culture medium was collected to quantify extracellular DHBV DNA using dot blot hybridization. Intracellular DHBV DNA replication intermediates were extracted from the cells and analyzed by Southern blot hybridization.

  • Synergy Analysis: The dose-response data were analyzed using the median-effect principle with CalcuSyn software. Combination Index (CI) values were calculated, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Logical Workflow for Synergy Determination

G cluster_0 Experimental Setup cluster_1 Data Collection cluster_2 Analysis cluster_3 Conclusion A Isolate & Culture Primary Duck Hepatocytes B Treat with this compound, L-cis-F-OTC, or Combination A->B C Quantify Extracellular DHBV DNA (Dot Blot) B->C D Analyze Intracellular DHBV DNA (Southern Blot) B->D E Generate Dose-Response Curves C->E D->E F Calculate Combination Index (CI) via Median-Effect Analysis E->F G Determine Synergy (CI < 1), Additivity (CI = 1), or Antagonism (CI > 1) F->G

Caption: Workflow for assessing this compound and L-cis-F-OTC synergy against DHBV.

Combination with Dipyridamole in Cancer Therapy

Research has also indicated that this compound's anticancer activity can be potentiated by dipyridamole. Dipyridamole is known to inhibit the transport of nucleosides and nucleoside analogs across cell membranes, which can lead to an increased intracellular concentration and enhanced activity of drugs like this compound.

Quantitative Data Summary

Cell LineCombinationEffect MeasuredFold PotentiationConclusion
L1210 Leukemia CellsThis compound + DipyridamoleIC50 Reduction4-foldSynergistic

Experimental Protocol: In Vitro Cytotoxicity Assay

  • Cell Culture: L1210 leukemia cells were maintained in RPMI 1640 medium supplemented with 10% horse serum and antibiotics.

  • Drug Treatment: Cells were seeded in 96-well plates and exposed to serial dilutions of this compound in the presence or absence of a fixed, non-toxic concentration of dipyridamole (e.g., 10 µM).

  • Cytotoxicity Assessment: After a 48-hour incubation period, cell viability was assessed using the MTT assay. The absorbance was measured at 540 nm using a microplate reader.

  • Data Analysis: The drug concentration that inhibited cell growth by 50% (IC50) was determined from the dose-response curves. The potentiation factor was calculated by dividing the IC50 of this compound alone by the IC50 of this compound in the presence of dipyridamole.

Signaling Pathway: this compound Activation and Dipyridamole's Influence

This compound requires intracellular phosphorylation to its active diphosphate form (PMEApp), which then inhibits DNA polymerase. Dipyridamole can enhance this effect by modulating nucleoside transporter activity.

G cluster_0 Extracellular Space cluster_1 Cellular Interior PMEDAP_ext This compound Transporter Nucleoside Transporter PMEDAP_ext->Transporter Influx Dipyridamole Dipyridamole Dipyridamole->Transporter Inhibits PMEDAP_int This compound PMEAp PMEAp PMEDAP_int->PMEAp Phosphorylation PMEApp PMEApp (Active) PMEAp->PMEApp Phosphorylation DNA_Polymerase DNA Polymerase PMEApp->DNA_Polymerase Inhibits Transporter->PMEDAP_int

Caption: this compound activation pathway and the inhibitory effect of dipyridamole.

Independent Validation of PMEDAP: A Comparative Analysis of Antiviral and Antiproliferative Activity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 9-(2-Phosphonylmethoxyethyl)-2,6-diaminopurine (PMEDAP) with related acyclic nucleoside phosphonates. The following sections summarize key quantitative findings, detail experimental protocols, and visualize relevant biological pathways to offer a comprehensive validation of published data.

This compound is an acyclic nucleotide analog demonstrating significant antiviral and antiproliferative properties. Its primary mechanism of action involves cellular phosphorylation to its active diphosphate metabolite, PMEDAPpp, which subsequently inhibits viral DNA polymerase. This guide synthesizes data from multiple independent studies to compare the efficacy and metabolic pathways of this compound against its structural analogs, including 9-(2-phosphonylmethoxyethyl)adenine (PMEA, adefovir), 9-(2-phosphonylmethoxyethyl)guanine (PMEG), and the prodrug N6-cyclopropyl-PMEDAP (cpr-PMEDAP).

Quantitative Comparison of Biological Activity

The following tables summarize the key efficacy and toxicity data from in vitro and in vivo studies, providing a direct comparison between this compound and its alternatives.

Table 1: In Vitro Anti-HIV Activity

CompoundCell Line50% Effective Dose (ED50)
This compoundMT-42 µM[1]

Table 2: In Vivo Anti-Moloney Murine Sarcoma Virus (MSV) Activity

CompoundAdministrationDosageOutcome
This compoundIntraperitoneal0.25 mg/kg/daySignificant delay in tumor appearance and increased survival rate[1]
This compoundOral250 mg/kg/dayComplete prevention of tumor formation[2]
PMEAIntraperitonealNot specifiedThis compound was fivefold more efficacious, but also more toxic, resulting in an equivalent therapeutic index[1][3]

Table 3: In Vitro Antiproliferative Activity (IC50 Values)

CompoundCell LinesIC50
This compoundVarious tumor cell linesSubstantially higher (less potent) than PMEG and cpr-PMEDAP
PMEGVarious tumor cell linesSimilar to cpr-PMEDAP
cpr-PMEDAPVarious tumor cell linesPotent antiproliferative activity, similar to PMEG

Table 4: In Vivo Anti-Cytomegalovirus (CMV) Activity

CompoundVirusAdministrationKey Finding
This compoundMurine CMV (MCMV)Single doseMarkedly reduced mortality; more effective than PMEA at a tenfold lower dose
PMEAMurine CMV (MCMV)Not specifiedRequired a tenfold higher dose than this compound for similar efficacy

Experimental Protocols

A detailed understanding of the methodologies used in these studies is crucial for independent validation and replication.

Anti-HIV Activity Assessment: The anti-HIV activity of this compound was evaluated in human T-lymphocyte MT-4 cells. The 50% effective dose (ED50) was determined by assessing the inhibition of HIV replication.

Anti-Moloney Murine Sarcoma Virus (MSV) Model: Newborn mice were inoculated with MSV to induce tumor formation. The efficacy of this compound and PMEA was assessed by monitoring the delay in tumor appearance and the overall survival rate of the treated mice compared to a control group. Both intraperitoneal and oral administration routes were evaluated.

Metabolism Studies: The metabolic fate of this compound, PMEG, and cpr-PMEDAP was investigated in the human pancreatic carcinoma cell line, BxPC-3. High-performance liquid chromatography (HPLC) was employed to analyze the intracellular metabolites, specifically the mono- and diphosphorylated forms of the compounds. The presence of PMEG in the DNA of cells treated with cpr-PMEDAP was also confirmed to establish its conversion to PMEG.

Antiproliferative Assays: The growth-inhibitory effects of the compounds were determined across a range of tumor cell lines. The IC50 values, representing the concentration required to inhibit cell growth by 50%, were calculated to compare the potencies of this compound, PMEG, and cpr-PMEDAP.

Signaling and Metabolic Pathways

The following diagrams illustrate the key metabolic pathways and logical relationships described in the cited literature.

cluster_this compound This compound Metabolism cluster_cpr_this compound cpr-PMEDAP Metabolism cluster_target Mechanism of Action This compound This compound PMEDAPp PMEDAPp This compound->PMEDAPp Phosphorylation PMEDAPpp PMEDAPpp (Active) PMEDAPp->PMEDAPpp Phosphorylation Viral DNA Polymerase Viral DNA Polymerase PMEDAPpp->Viral DNA Polymerase Inhibition cpr_this compound cpr-PMEDAP PMEG PMEG cpr_this compound->PMEG Deamination PMEGp PMEGp PMEG->PMEGp Phosphorylation PMEGpp PMEGpp (Active) PMEGp->PMEGpp Phosphorylation PMEGpp->Viral DNA Polymerase Inhibition

Caption: Metabolic activation of this compound and cpr-PMEDAP.

cluster_workflow In Vivo Antiviral Efficacy Workflow A Infect newborn mice with virus (e.g., MSV) B Administer test compound (e.g., this compound) A->B C Monitor tumor development and survival B->C D Compare with control and alternative compounds C->D

Caption: Workflow for in vivo antiviral efficacy studies.

cluster_resistance Development of this compound Resistance PMEDAP_treatment Long-term this compound Treatment MRP4 MRP4 Gene Overexpression PMEDAP_treatment->MRP4 MRP5 MRP5 Gene Overexpression PMEDAP_treatment->MRP5 Resistance This compound Resistance MRP4->Resistance MRP5->Resistance

Caption: Factors contributing to this compound resistance.

References

Evaluating the Clinical Relevance of PMEDAP Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the clinical relevance of 9-(2-phosphonylmethoxyethyl)-2,6-diaminopurine (PMEDAP) and its derivatives. Through a detailed comparison with established antiviral and anticancer agents, supported by experimental data, this document aims to inform research and development in the fields of virology and oncology.

Mechanism of Action

This compound is an acyclic nucleoside phosphonate that exhibits broad-spectrum antiviral and cytostatic activity. Its mechanism of action relies on intracellular phosphorylation by cellular kinases to its active diphosphate metabolite, PMEDAPpp. This active form then acts as a competitive inhibitor of viral DNA polymerases and cellular DNA polymerases, leading to the termination of DNA chain elongation and subsequent inhibition of viral replication or cell proliferation.

A key derivative, N6-cyclopropyl-PMEDAP (cPr-PMEDAP), is believed to act as a prodrug of PMEG (9-[2-(phosphonomethoxy)ethyl]guanine), demonstrating a distinct metabolic pathway and often more pronounced cytostatic effects than the parent compound.

Resistance to this compound has been associated with the overexpression of multidrug resistance-associated proteins (MRP), specifically MRP4 and MRP5, which function as efflux pumps to reduce the intracellular concentration of the drug.

Data Presentation

The following tables summarize the quantitative data on the antiviral and anticancer activities of this compound and its derivatives in comparison to other relevant compounds.

Table 1: Antiviral Activity of this compound and Comparator Drugs
CompoundVirusCell LineEC50 (µM)Reference
This compound HIV-1MT-42[1]
HCMVHEL11[2]
Adefovir (PMEA) HIV-1MT-4Not specified[3]
HBVHepG2 2.2.150.8[4]
Tenofovir HIV-1Lymphoblastoid cells0.04 - 8.5[5]
HBVHepG2 2.2.151.1

EC50: 50% effective concentration required to inhibit viral replication.

Table 2: Anticancer Activity of this compound Derivatives and Related Compounds
CompoundCell LineCancer TypeIC50 (µM)Reference
This compound VariousVarious-
cPr-PMEDAP K562Human erythroleukemia8- to 20-fold more potent than this compound
L1210Murine leukemia8- to 20-fold more potent than this compound
PMEG K562Human erythroleukemiaEquivalent to cPr-PMEDAP
L1210Murine leukemiaEquivalent to cPr-PMEDAP

IC50: 50% inhibitory concentration required to inhibit cell growth.

Table 3: Cytotoxicity of this compound and Related Compounds
CompoundCell LineCC50 (µM)Reference
This compound HEL>100
cPr-PMEDAP VariousNot specified
PMEG VariousNot specified

CC50: 50% cytotoxic concentration.

Experimental Protocols

MTT Cytotoxicity Assay

This protocol is used to determine the concentration of a compound that reduces cell viability by 50% (CC50).

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Addition: Add serial dilutions of the test compound to the wells and incubate for a further 48-72 hours.

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized SDS-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the CC50 value by plotting the percentage of viability against the compound concentration.

HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of HIV-1 reverse transcriptase, a key enzyme in the viral replication cycle.

Methodology:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing a poly(A) template, oligo(dT) primer, radiolabeled or fluorescently tagged dNTPs, and the test compound at various concentrations.

  • Enzyme Addition: Add purified HIV-1 reverse transcriptase to initiate the reaction.

  • Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 60 minutes) to allow for DNA synthesis.

  • Termination and Precipitation: Stop the reaction and precipitate the newly synthesized DNA onto a filter membrane.

  • Quantification: Measure the amount of incorporated radiolabeled or fluorescent dNTPs using a scintillation counter or fluorescence reader.

  • Data Analysis: Calculate the percentage of RT inhibition for each compound concentration relative to a no-drug control and determine the IC50 value.

Human Cytomegalovirus (HCMV) Plaque Reduction Assay

This assay determines the concentration of a compound required to reduce the number of viral plaques by 50% (EC50).

Methodology:

  • Cell Monolayer Preparation: Seed human embryonic lung (HEL) fibroblasts in 6-well plates and grow to confluence.

  • Virus Infection: Infect the cell monolayers with a known amount of HCMV for 1-2 hours.

  • Compound Overlay: Remove the virus inoculum and overlay the cells with a medium containing various concentrations of the test compound and a solidifying agent like methylcellulose or agarose.

  • Incubation: Incubate the plates for 7-14 days to allow for plaque formation.

  • Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to an untreated virus control and determine the EC50 value.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space PMEDAP_ext This compound PMEDAP_int This compound PMEDAP_ext->PMEDAP_int Cellular Uptake PMEDAPp PMEDAPp PMEDAP_int->PMEDAPp Cellular Kinases (Phosphorylation) PMEDAPpp PMEDAPpp (Active) PMEDAPp->PMEDAPpp Cellular Kinases (Phosphorylation) DNA_Polymerase Viral/Cellular DNA Polymerase PMEDAPpp->DNA_Polymerase Competitive Inhibition dATP dATP dATP->DNA_Polymerase DNA_Elongation DNA Elongation DNA_Polymerase->DNA_Elongation Chain_Termination Chain Termination DNA_Polymerase->Chain_Termination

Caption: Intracellular activation and mechanism of action of this compound.

Caption: Workflow for determining cytotoxicity and antiviral efficacy.

References

Safety Operating Guide

Proper Disposal of PMEDAP: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential guidance for the safe handling and disposal of 9-(2-phosphonylmethoxyethyl)-2,6-diaminopurine (PMEDAP), an investigational antiviral and antineoplastic agent.[1][2][3] Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance. As this compound is an investigational compound, it should be handled with the assumption that it is hazardous waste.

I. Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Standard laboratory PPE for handling potent compounds includes:

  • Protective Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses with side shields or goggles.

  • Lab Coat: To protect from spills and contamination.

II. This compound Properties and Identification

While a comprehensive Safety Data Sheet (SDS) with detailed physical and chemical properties for this compound is not publicly available, the following information has been compiled from available sources. This data is crucial for proper waste identification and labeling.

PropertyData
IUPAC Name (2-(2,6-diamino-9H-purin-9-yl)ethoxy)methylphosphonic acid
InChI Code 1S/C8H13N6O4P/c9-6-5-7(13-8(10)12-6)14(3-11-5)1-2-18-4-19(15,16)17/h3H,1-2,4H2,(H2,15,16,17)(H4,9,10,12,13)
InChI Key XHXFQGAZAVKMFF-UHFFFAOYSA-N
Purity Typically ≥98% (Varies by supplier)
Storage Temperature 4°C
Physical Form Solid (Assumed)
Solubility Data not available. Handle as if poorly soluble in water.
Melting/Boiling Point Data not available.

III. Step-by-Step Disposal Protocol

The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) department. The following protocol outlines the standard operating procedure for the disposal of unwanted this compound, including pure compound, solutions, and contaminated labware.

Step 1: Waste Classification and Segregation

  • Hazardous Waste Determination: Contact your institution's EHS department to formally classify this compound waste. Due to its biological activity, it is prudent to manage it as a hazardous chemical waste.

  • Segregation of Waste Streams: Do not mix this compound waste with general trash, sharps containers for non-hazardous materials, or other incompatible waste streams. Use dedicated, clearly labeled, and leak-proof containers.

Step 2: Preparing this compound Waste for Disposal

A. Unused or Expired this compound (Pure Compound)

  • Packaging: Ensure the compound is in its original, well-sealed primary container. Place this container into a secondary, durable, and leak-proof container.

  • Labeling: Affix a "Hazardous Waste" label to the outer container. The label must include:

    • The full chemical name: "9-(2-phosphonylmethoxyethyl)-2,6-diaminopurine (this compound)" (no abbreviations).

    • The quantity of the waste.

    • The accumulation start date.

    • The name and contact information of the Principal Investigator (PI) or laboratory manager.

B. Contaminated Solid Waste (e.g., Gloves, Weigh Boats, Tubes)

  • Collection: Collect all contaminated solid waste in a designated, leak-proof container lined with a heavy-duty plastic bag.

  • Labeling: Clearly label the container as "Hazardous Waste - this compound Contaminated Debris."

C. Contaminated Liquid Waste (e.g., Solutions, Solvents)

  • Collection: Collect all liquid waste containing this compound in a designated, chemically-resistant, and shatter-proof container with a secure, tight-fitting lid.

  • Secondary Containment: Liquid waste containers must be kept in secondary containment (e.g., a chemical-resistant tray or tub) to prevent spills.

  • Labeling: Affix a "Hazardous Waste" label to the container with the full chemical name and approximate concentrations of all constituents.

Step 3: Storage and Disposal

  • Secure Storage: Store all sealed and labeled this compound waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory. This area should be away from general lab traffic.

  • Request for Disposal: Once a waste container is full, or before the accumulation time limit set by your institution, contact your EHS office to arrange for a waste pickup.

  • Documentation: Complete all required waste disposal forms provided by your EHS department.

  • Final Disposition: The standard and recommended method for the disposal of investigational compounds like this compound is high-temperature incineration at a licensed hazardous waste facility. This ensures the complete destruction of the active molecule.

Important Considerations:

  • NEVER dispose of this compound down the drain or in the regular trash.

  • NEVER attempt to neutralize or chemically deactivate this compound in the lab without a validated protocol and approval from EHS. Neutralization is not a suitable method for the degradation of complex organic molecules.

  • In case of a spill, follow your institution's established spill response procedures for potent compounds.

IV. Experimental Workflow and Disposal Logic

The following diagram illustrates the logical workflow for the proper handling and disposal of this compound in a laboratory setting.

PMEDAP_Disposal_Workflow This compound Disposal Workflow start Start: this compound Waste Generation ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe classify Classify Waste Stream solid Solid Waste (Pure compound, contaminated labware) classify->solid Solid liquid Liquid Waste (Solutions, solvents) classify->liquid Liquid ppe->classify package_solid Package in Primary Container Place in Secondary Container solid->package_solid package_liquid Collect in Leak-Proof Container with Secondary Containment liquid->package_liquid label Label Container as 'Hazardous Waste' (Full Name, Date, PI Info) package_solid->label package_liquid->label store Store in Secure Satellite Accumulation Area (SAA) label->store contact_ehs Contact Environmental Health & Safety (EHS) for Waste Pickup store->contact_ehs disposal Final Disposal: High-Temperature Incineration contact_ehs->disposal

Caption: Logical workflow for the proper disposal of this compound.

By adhering to these procedures and maintaining open communication with your institution's EHS department, you can ensure the safe and compliant disposal of this compound, fostering a secure research environment.

References

Essential Safety and Logistical Information for Handling PMEDAP

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 9-(2-phosphonylmethoxyethyl)-2,6-diaminopurine (PMEDAP) was publicly available at the time of this writing. The following guidance is based on general safety protocols for handling phosphonates, acyclic nucleoside phosphonates, and other hazardous pharmaceutical compounds. Researchers, scientists, and drug development professionals should always consult with their institution's environmental health and safety (EHS) department for specific guidance and to perform a risk assessment before handling any new chemical.

This document provides essential, immediate safety and logistical information, including operational and disposal plans for handling this compound. The procedural, step-by-step guidance is intended to directly answer specific operational questions and build trust by providing value beyond the product itself.

Personal Protective Equipment (PPE)

Given that this compound is a phosphonate and a potent antiviral compound, a comprehensive personal protective equipment (PPE) strategy is crucial to minimize exposure.[1][2] For those involved in the handling of phosphonates, appropriate industrial gloves, eye or full-face protection, and suitable protective clothing are recommended.[1] If handling this compound as a solid that could generate airborne dust, additional respiratory protection is advised, especially if ventilation is inadequate.[1]

The following table summarizes the recommended PPE for handling this compound based on general guidelines for hazardous drugs and phosphonates.

Body PartRequired PPESpecifications and Best Practices
Eyes/Face Safety glasses with side shields or chemical safety goggles. A face shield is recommended when there is a risk of splashes.[3]Eye protection should be worn at all times in the laboratory. For activities with a higher risk of splashing, a face shield offers a greater degree of protection.
Hands Two pairs of chemotherapy-grade, powder-free nitrile gloves.Gloves should have long cuffs that can be tucked over the sleeves of the lab coat. It is recommended to change the outer gloves every 30-60 minutes or immediately if contaminated, torn, or punctured.
Body A disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs.Gowns should be changed regularly, at least every two to three hours, and immediately in the event of a spill. Used gowns should be disposed of as hazardous waste.
Respiratory An N95 or higher-rated respirator.Recommended when handling the solid form of this compound outside of a certified chemical fume hood or biological safety cabinet to prevent inhalation of airborne particles.
Feet Closed-toe shoes and disposable shoe covers.Shoe covers should be worn in the designated handling area and removed before exiting to prevent the spread of contamination.

Operational Plan for Safe Handling

A systematic approach to handling this compound is essential to maintain a safe laboratory environment.

1. Preparation and Engineering Controls:

  • Designated Area: All handling of this compound, including weighing, reconstitution, and aliquoting, should be conducted in a designated area, such as a chemical fume hood or a Class II Biological Safety Cabinet, to minimize inhalation exposure.

  • Ventilation: Ensure the work area is well-ventilated.

  • Pre-use Inspection: Before starting any work, inspect all PPE for any damage or defects.

  • Gather Materials: Have all necessary equipment and supplies, including waste disposal bags and spill cleanup materials, readily available within the containment area.

2. Handling Procedures:

  • Weighing: If handling solid this compound, carefully weigh the required amount in the fume hood. Use a spatula and weighing paper, and handle with care to avoid generating dust.

  • Reconstitution: If preparing a solution, add the solvent slowly to the solid to avoid splashing.

  • Labeling: Clearly label all containers with the chemical name, concentration, date of preparation, and appropriate hazard warnings.

  • Transport: When moving this compound, even small quantities, use a secondary container to prevent spills.

3. Spill Response:

  • Evacuate: In case of a spill, evacuate all non-essential personnel from the area.

  • Isolate and Ventilate: Isolate the spill area and ensure it is well-ventilated.

  • PPE: Don the appropriate PPE, including respiratory protection, before attempting to clean the spill.

  • Containment: For solid spills, gently cover with an absorbent material to avoid raising dust. For liquid spills, use an appropriate absorbent material to contain the spill.

  • Cleanup: Carefully collect the spilled material and absorbent into a labeled hazardous waste container.

  • Decontamination: Decontaminate the spill area and any equipment used for cleanup according to your institution's EHS guidelines.

Workflow for Safe Handling of this compound

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal Prep Designate Handling Area (Fume Hood/BSC) InspectPPE Inspect Personal Protective Equipment Prep->InspectPPE GatherMaterials Gather All Necessary Materials & Waste Bags InspectPPE->GatherMaterials Weighing Weigh Solid this compound (Avoid Dust) GatherMaterials->Weighing Reconstitution Reconstitute Solution (Avoid Splashes) Weighing->Reconstitution Labeling Label Containers Clearly Reconstitution->Labeling Decontaminate Decontaminate Work Surface & Equipment Labeling->Decontaminate DoffPPE Properly Doff and Dispose of PPE Decontaminate->DoffPPE WashHands Wash Hands Thoroughly DoffPPE->WashHands SegregateWaste Segregate Waste into Labeled Containers WashHands->SegregateWaste StoreWaste Store Waste in a Secure Designated Area SegregateWaste->StoreWaste ArrangeDisposal Arrange for Professional Hazardous Waste Disposal StoreWaste->ArrangeDisposal

Caption: Logical workflow for the safe handling of this compound.

Disposal Plan

The disposal of this compound and any contaminated materials must be handled with care to prevent environmental contamination and exposure to personnel. As this compound is a potent antiviral compound, it should be treated as hazardous, and potentially cytotoxic, waste.

1. Waste Segregation:

  • Containers: Use dedicated, clearly labeled, leak-proof, and puncture-resistant containers for all this compound waste. These containers should be color-coded according to your institution's guidelines for cytotoxic or hazardous chemical waste, which is often purple or yellow.

  • Types of Waste:

    • Solid Waste: Unused or expired this compound, contaminated gloves, gowns, shoe covers, weighing papers, and other disposable materials should be placed in a designated solid hazardous waste container.

    • Liquid Waste: Solutions containing this compound and any rinse from decontaminating glassware should be collected in a labeled hazardous liquid waste container. Do not pour any this compound-containing solutions down the drain.

    • Sharps Waste: Needles, syringes, or any other sharp objects contaminated with this compound should be disposed of in a designated sharps container for cytotoxic waste.

2. Storage:

  • Store all this compound waste in a secure, designated area away from general laboratory traffic.

  • Ensure the storage area is well-ventilated and that incompatible wastes are not stored together.

3. Final Disposal:

  • All this compound waste must be disposed of through a licensed hazardous waste disposal company.

  • The primary method for the disposal of cytotoxic and other hazardous pharmaceutical waste is high-temperature incineration.

  • Follow all local, state, and federal regulations for the disposal of hazardous pharmaceutical waste.

Decision Workflow for this compound Waste Disposal

DisposalWorkflow Start This compound Waste Generated WasteType Identify Waste Type Start->WasteType SolidWaste Solid Waste (Gloves, Gowns, etc.) WasteType->SolidWaste Solid LiquidWaste Liquid Waste (Solutions, Rinsate) WasteType->LiquidWaste Liquid SharpsWaste Sharps Waste (Needles, Syringes) WasteType->SharpsWaste Sharps SolidContainer Place in Labeled Solid Hazardous Waste Container SolidWaste->SolidContainer LiquidContainer Collect in Labeled Liquid Hazardous Waste Container LiquidWaste->LiquidContainer SharpsContainer Dispose in Labeled Cytotoxic Sharps Container SharpsWaste->SharpsContainer Store Store in Secure Designated Area SolidContainer->Store LiquidContainer->Store SharpsContainer->Store Dispose Arrange for Professional Hazardous Waste Incineration Store->Dispose

Caption: Decision workflow for the proper disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.